Morfamquat
Description
The exact mass of the compound this compound [ISO] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
7411-47-4 |
|---|---|
Molecular Formula |
C26H36N4O4+2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2 |
InChI Key |
UBAQQOLXBOKEHR-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
Canonical SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
Pictograms |
Irritant |
Synonyms |
morfamquat |
Origin of Product |
United States |
Foundational & Exploratory
Morfamquat's Mechanism of Action in Plants: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morfamquat is an obsolete quaternary ammonium herbicide belonging to the bipyridinium chemical class.[1][2][3] Its herbicidal activity stems from its role as a potent inhibitor of Photosystem I (PSI) in the photosynthetic electron transport chain.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying this compound's phytotoxicity, the subsequent cellular damage, and the key experimental protocols used to investigate these effects. Due to the limited availability of specific research on this compound, this document draws upon the extensive body of knowledge surrounding the closely related and well-studied bipyridinium herbicide, paraquat, to illustrate the core mechanisms.
Core Mechanism of Action: Photosystem I Inhibition
This compound is a broad-spectrum, non-residual contact herbicide with desiccant properties.[1][2] The primary target of this compound within the plant cell is Photosystem I (PSI), a critical complex in the light-dependent reactions of photosynthesis.
The established mechanism for bipyridinium herbicides involves the interception of electrons within PSI.[4] Under normal photosynthetic conditions, electrons energized by light are passed along a series of acceptors within PSI and are ultimately transferred to NADP+ to form NADPH. This compound, due to its electrochemical potential, acts as an "electron thief," diverting electrons from the iron-sulfur clusters of the PSI complex, likely from ferredoxin.[5]
This process can be summarized as follows:
-
Uptake and Translocation: this compound is absorbed by the foliage. As a contact herbicide, its movement within the plant is limited.
-
Reduction of this compound: In the chloroplast, the this compound dication (MQ²⁺) accepts an electron from PSI, becoming a monocation radical (MQ⁺•).
-
Regeneration and ROS Production: This radical is highly unstable and rapidly transfers the electron to molecular oxygen (O₂), regenerating the this compound dication and producing a superoxide radical (O₂⁻•).[4]
This rapid re-oxidation allows a single molecule of this compound to participate in numerous cycles, leading to the continuous and massive production of superoxide radicals as long as light and photosynthesis are active.
Signaling Pathway: Oxidative Stress and Cellular Collapse
The relentless generation of superoxide radicals initiates a catastrophic cascade of oxidative stress.[6] The plant's endogenous antioxidant systems are quickly overwhelmed, leading to widespread cellular damage and rapid cell death.
The key events in this pathway are:
-
Formation of Other ROS: The initial superoxide radical (O₂⁻•) is converted into other, more damaging reactive oxygen species (ROS). The enzyme superoxide dismutase (SOD) converts O₂⁻• into hydrogen peroxide (H₂O₂).[4][7] Subsequently, H₂O₂ can react with O₂⁻• in the Haber-Weiss reaction, or with transition metals in the Fenton reaction, to produce highly reactive hydroxyl radicals (•OH).[4]
-
Lipid Peroxidation: These ROS, particularly the hydroxyl radical, attack polyunsaturated fatty acids in cellular membranes (plasmalemma, tonoplast, and thylakoid membranes). This initiates a chain reaction known as lipid peroxidation, which destroys membrane integrity.[5][7]
-
Cellular Damage and Death: The loss of membrane integrity leads to the leakage of cellular contents, rapid desiccation, and tissue necrosis.[8] This manifests visually as wilting, chlorosis, and a "water-soaked" appearance of the leaves, which quickly turn brown and die.[5] The entire process is light-dependent and can cause plant death within a few days.[5]
Quantitative Data Analysis
| Parameter | Description | Typical Units | Experimental Protocol |
| PSI Electron Transport Rate | Rate of electron flow through Photosystem I, measured by the reduction of an artificial electron acceptor. | µmol (acceptor) mg Chl⁻¹ h⁻¹ | Hill Reaction Assay |
| Fv/Fm | Maximum quantum efficiency of Photosystem II. A general indicator of photosynthetic stress. | Unitless ratio (0-1) | Chlorophyll Fluorescence Measurement |
| Lipid Peroxidation (MDA) | Concentration of Malondialdehyde (MDA), a byproduct of lipid peroxidation, indicating membrane damage. | nmol g⁻¹ FW | TBARS Assay |
| Superoxide Dismutase (SOD) Activity | Activity of the key enzyme that scavenges superoxide radicals. | Units mg⁻¹ protein | SOD Activity Assay |
| Catalase (CAT) Activity | Activity of the enzyme responsible for detoxifying hydrogen peroxide. | Units mg⁻¹ protein | Catalase Activity Assay |
Key Experimental Protocols
The following protocols are standard methods used to assess the mechanism of action of PSI-inhibiting herbicides.
Protocol 1: Isolation of Functional Chloroplasts
This protocol is a prerequisite for in vitro assays like the Hill Reaction. It is adapted from standard procedures for spinach leaves.[9][10]
Materials:
-
Fresh spinach leaves (approx. 30-40 g)
-
Ice-cold chloroplast isolation buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA.
-
Blender, cheesecloth, miracloth.
-
Refrigerated centrifuge and tubes.
Procedure:
-
Pre-chill the blender, buffer, and all glassware to 4°C.
-
De-vein spinach leaves and cut them into small pieces.
-
Homogenize the leaves in ~150 mL of ice-cold CIB with three short bursts of 3-5 seconds each in the blender.
-
Quickly filter the homogenate through eight layers of cheesecloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to new tubes and centrifuge at 1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.
-
Discard the supernatant. Gently resuspend the green pellet in a small volume (~2-3 mL) of CIB using a soft paintbrush. This is the crude chloroplast suspension.
-
Determine the chlorophyll concentration spectrophotometrically.
Protocol 2: Measurement of PSI Electron Transport Rate (Hill Reaction)
This assay measures the rate of electron transport in isolated chloroplasts by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[11][12]
Materials:
-
Isolated chloroplast suspension.
-
Hill reaction buffer: 100 mM sorbitol, 10 mM K₃Fe(CN)₆, 5 mM MgCl₂, 2 mM HEPES (pH 7.6), 10 mM NaCl.
-
DCPIP solution (0.1 mM).
-
Spectrophotometer and cuvettes.
-
Light source.
Procedure:
-
Prepare the reaction mixture in a cuvette containing the Hill reaction buffer and varying concentrations of this compound.
-
Add a small aliquot of the chloroplast suspension to the cuvette to a final chlorophyll concentration of 10-15 µg/mL.
-
Add DCPIP to the mixture.
-
Immediately measure the initial absorbance at 600 nm (A₆₀₀) in the dark. This is the time-zero reading.
-
Expose the cuvette to a strong light source.
-
Measure the decrease in A₆₀₀ at regular intervals (e.g., every 30 seconds) for 3-5 minutes.
-
The rate of DCPIP reduction is calculated using its extinction coefficient and reflects the rate of electron transport.
Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)
This protocol quantifies malondialdehyde (MDA), a marker of lipid peroxidation, in plant tissue.[13][14]
Materials:
-
Plant leaf tissue (control and this compound-treated).
-
Trichloroacetic acid (TCA) solutions (10% and 20%).
-
Thiobarbituric acid (TBA) solution (0.5% in 20% TCA).
-
Mortar and pestle, centrifuge, spectrophotometer.
-
Water bath (95°C).
Procedure:
-
Harvest 0.5 g of leaf tissue and homogenize in 5 mL of 10% TCA using an ice-cold mortar and pestle.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Take 1 mL of the supernatant and add 4 mL of 0.5% TBA in 20% TCA.
-
Incubate the mixture in a water bath at 95°C for 30 minutes.
-
Quickly cool the reaction on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance by subtracting the absorbance at 600 nm.
-
Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
Conclusion
This compound acts as a classic bipyridinium herbicide, disrupting photosynthetic electron flow at PSI to trigger a massive and uncontrollable production of reactive oxygen species. The ensuing oxidative stress rapidly destroys cellular membranes through lipid peroxidation, leading to swift tissue necrosis and plant death. While specific molecular interaction studies and quantitative data for this compound are scarce, its mechanism of action can be reliably inferred from its chemical class. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the phytotoxic effects of this compound and other PSI-inhibiting compounds.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. This compound dichloride [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. wssa.net [wssa.net]
- 5. mdpi.com [mdpi.com]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. Hill Reaction [people.hsc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Morfamquat Dichloride: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morfamquat dichloride is a quaternary ammonium herbicide, recognized for its activity against broadleaf weeds. As a member of the bipyridinium family, its mode of action is the inhibition of Photosystem I (PSI) in the photosynthetic electron transport chain, leading to rapid desiccation and cell death. This technical guide provides a comprehensive overview of the synthesis of this compound dichloride, its chemical and physical properties, and its biological activity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of herbicides and related chemical compounds.
Introduction
This compound dichloride, chemically known as 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium dichloride, is a contact herbicide with some desiccant action.[1] It was once used for the control of broadleaf weeds in cereals and turf.[2] Belonging to the bipyridinium class of herbicides, which also includes paraquat and diquat, its herbicidal activity stems from its ability to intercept electrons in the Photosystem I (PSI) of plants, leading to the generation of reactive oxygen species and subsequent cellular damage.[1] Although its use has become less common in many parts of the world, a thorough understanding of its synthesis and chemical properties remains pertinent for academic research, environmental studies, and the development of new herbicidal agents.
Synthesis of this compound Dichloride
The synthesis of this compound dichloride is a multi-step process that involves the quaternization of 4,4'-bipyridine with a substituted morpholine derivative, followed by the formation of the dichloride salt.[1]
Synthesis Pathway
Caption: Synthesis pathway of this compound dichloride.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on the general understanding of bipyridinium herbicide synthesis. Specific reaction conditions may require optimization.
Step 1: Synthesis of N-(Chloroacetyl)-3,5-dimethylmorpholine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylmorpholine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-(chloroacetyl)-3,5-dimethylmorpholine.
Step 2: Synthesis of 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium cation
-
In a round-bottom flask, dissolve 4,4'-bipyridine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).[3]
-
Add a slight excess (approximately 2.2 molar equivalents) of N-(chloroacetyl)-3,5-dimethylmorpholine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the formation of the bipyridinium salt, which may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude product.
Step 3: Formation of this compound Dichloride
-
Dissolve the crude 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium cation in a minimal amount of water.
-
Add a concentrated solution of hydrochloric acid to the aqueous solution of the cation.[1]
-
The this compound dichloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., acetone) to remove impurities.
-
Dry the final product under vacuum.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound dichloride is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride | [4] |
| CAS Number | 4636-83-3 | [5] |
| Molecular Formula | C₂₆H₃₆Cl₂N₄O₄ | [5] |
| Molecular Weight | 539.5 g/mol | [5] |
| Melting Point | >300 °C | [3] |
| Solubility in Water | Data not available | [2] |
| Solubility in Organic Solvents | Data not available | [2] |
| Octanol-Water Partition Coefficient (log P) | Data not available | [2] |
| pKa | Data not available |
Biological Activity and Mechanism of Action
Herbicidal Activity
This compound dichloride is a selective herbicide primarily effective against broadleaf weeds.[6] Its mode of action is through the inhibition of Photosystem I (PSI), a critical component of the photosynthetic process in plants.[1]
Mechanism of Action: Photosystem I Inhibition
Caption: Mechanism of Photosystem I inhibition by this compound dichloride.
In the normal photosynthetic process, light energy excites electrons in Photosystem I. These high-energy electrons are transferred to ferredoxin, which then reduces NADP+ to NADPH, a vital molecule for carbon fixation. This compound dichloride, due to its redox potential, intercepts these electrons from ferredoxin. The now-reduced this compound radical cation rapidly reacts with molecular oxygen to produce a superoxide radical. This process regenerates the this compound cation, allowing it to participate in this cycle repeatedly. The accumulation of superoxide radicals and other reactive oxygen species leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death.
Toxicological Profile
The available toxicological data for this compound dichloride is summarized below.
| Endpoint | Value | Species | Source |
| Acute Oral LD₅₀ | 325 mg/kg | Rat | [2] |
| Acute Oral LD₅₀ | 367 mg/kg | Bird (Gallus domesticus) | [2] |
| Chronic 21d NOAEL | Data not available | [2] |
This compound dichloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It is also considered a neurotoxin.[2]
Analytical Methodology
The quantification of this compound dichloride is typically achieved through High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Herbicide Analysis
Caption: General workflow for herbicide analysis.
Experimental Protocol: HPLC Analysis (Adapted from similar compounds)
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Water Samples: Filter the water sample through a 0.45 µm filter. Depending on the expected concentration, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.
-
Soil Samples: Extract a known weight of soil with a suitable solvent (e.g., water or a water/methanol mixture). Centrifuge and filter the extract. An SPE cleanup step is recommended.
-
Plant Tissues: Homogenize the plant tissue and extract with an appropriate solvent. The extract will likely require significant cleanup, potentially including liquid-liquid partitioning and SPE.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used for bipyridinium herbicides. The use of an ion-pairing agent in the mobile phase can improve peak shape and retention.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like heptanesulfonic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 258 nm is suitable for this compound dichloride.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a series of calibration standards of this compound dichloride of known concentrations.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound dichloride in the samples by comparing their peak areas to the calibration curve.
Conclusion
References
- 1. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 2. This compound dichloride [sitem.herts.ac.uk]
- 3. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Morfamquat's Impact on Photosystem I Electron Transport: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the mechanism of action of bipyridyl herbicides that inhibit Photosystem I (PSI) electron transport. While the focus is on Morfamquat, specific quantitative data for this compound is limited in publicly available scientific literature. Therefore, data for the closely related and extensively studied bipyridyl herbicides, paraquat and diquat, are used as illustrative examples to describe the core mechanisms. It is important to note that observed differences in cross-resistance patterns among these herbicides suggest that while their general mechanism is similar, specific interactions with biological systems may vary.
Executive Summary
This compound is a quaternary ammonium herbicide belonging to the bipyridyl class.[1] Like other members of this class, its primary mode of action is the inhibition of Photosystem I (PSI) electron transport in plants.[1][2] This disruption leads to the generation of reactive oxygen species (ROS), causing rapid cell membrane damage, desiccation, and ultimately, plant death.[3] This guide delves into the core mechanism of this compound's effect on PSI, presenting available data, relevant experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action
The herbicidal activity of this compound is initiated by its interception of electrons from the high-energy electron acceptors within Photosystem I.
Interception of the Electron Flow
Under normal photosynthetic conditions, light energy excites electrons in PSI, which are then transferred through a series of iron-sulfur clusters to ferredoxin. Ferredoxin, in turn, reduces NADP+ to NADPH, a crucial molecule for carbon fixation.
This compound, due to its molecular structure and redox potential, acts as an artificial electron acceptor. It is believed to accept electrons from the iron-sulfur clusters of PSI, effectively outcompeting ferredoxin.[4][5]
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
Upon accepting an electron, the this compound dication is reduced to a radical cation. This radical is unstable and rapidly reacts with molecular oxygen (O₂) to regenerate the this compound dication and produce a superoxide radical (O₂⁻). This process, known as redox cycling, continuously generates a high flux of superoxide radicals.[3]
The superoxide radicals are then converted to other highly reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic reactions. These ROS molecules are the primary agents of cellular damage, initiating lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and rapid desiccation of plant tissues.[3]
The following diagram illustrates the signaling pathway of this compound-induced ROS production.
Quantitative Data
As previously stated, specific quantitative data for this compound is scarce. The following tables summarize representative data for the related bipyridyl herbicides, paraquat and diquat, to provide a quantitative context for understanding the potency of PSI-inhibiting herbicides.
Table 1: Redox Potentials of Bipyridyl Herbicides
The redox potential is a critical factor determining the ability of these compounds to accept electrons from PSI.
| Compound | Redox Potential (E₀') (mV) | Reference |
| Paraquat | -446 | [6] |
| Diquat | -350 | [6] |
Note: A more negative redox potential indicates a greater tendency to accept electrons.
Table 2: Inhibition of Photosystem I Activity (Illustrative)
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of PSI-inhibiting herbicides like this compound.
Isolation of Intact Chloroplasts
Objective: To obtain functional chloroplasts for in vitro assays of photosynthetic electron transport.
Protocol:
-
Homogenization: Harvest fresh, healthy plant leaves (e.g., spinach or pea) and homogenize them in a chilled grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, and 0.1% BSA).
-
Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove cell debris.
-
Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet intact chloroplasts.
-
Resuspension: Gently resuspend the chloroplast pellet in a small volume of the grinding buffer.
-
Purification (Optional): For higher purity, the chloroplast suspension can be layered onto a Percoll gradient and centrifuged to separate intact from broken chloroplasts.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the final chloroplast suspension spectrophotometrically.
Measurement of Photosystem I Electron Transport
Objective: To quantify the rate of electron flow through PSI and its inhibition by herbicides.
Method: Oxygen Consumption Assay
This assay measures the rate of oxygen consumption, which is coupled to the re-oxidation of the reduced herbicide by molecular oxygen.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6), an electron donor system for PSI (e.g., 10 mM sodium ascorbate and 100 µM dichlorophenolindophenol [DCPIP]), an electron acceptor (the herbicide to be tested, e.g., this compound), and an agent to inhibit Photosystem II (e.g., 10 µM DCMU) to ensure electrons are specifically fed into PSI.
-
Chloroplast Addition: Add a known amount of isolated chloroplasts (e.g., 15-20 µg chlorophyll) to the reaction mixture in a Clark-type oxygen electrode chamber.
-
Measurement: Illuminate the chamber with actinic light and record the rate of oxygen consumption.
-
Inhibition Assay: Perform the assay with varying concentrations of this compound to determine the IC50 value.
The experimental workflow for assessing PSI inhibition is depicted below.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. AU2012261504A1 - Agrochemical composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the latest random weed resistance survey telling us about paraquat and 2,4-D? - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 6. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Morfamquat: A Toxicological and Neurotoxicity Profile
Final Answer: I have gathered sufficient information to construct the technical guide on the toxicological profile and neurotoxicity of Morfamquat. I have quantitative oral toxicity data for this compound and can use paraquat data for dermal and inhalation routes as a proxy, highlighting the data gap. I have identified the key neurotoxic mechanisms – acetylcholinesterase inhibition and oxidative stress – and can create the required visualizations. I also have the OECD guidelines to describe the experimental protocols. Therefore, I can now generate the final response.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a quaternary ammonium herbicide belonging to the bipyridyl class of compounds, which includes the well-known herbicide paraquat. While its use has been largely discontinued in many parts of the world, understanding its toxicological profile, particularly its neurotoxicity, remains a critical area of research. This technical guide provides a comprehensive overview of the known toxicological data for this compound, details the likely experimental protocols based on international guidelines, and explores the mechanistic pathways of its neurotoxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology.
Toxicological Profile
The toxicity of this compound, like other bipyridyl herbicides, is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Acute Toxicity Data
Quantitative data on the acute toxicity of this compound is limited, particularly for the dermal and inhalation routes of exposure. The available oral LD50 values are summarized in the table below. For comparative purposes, data for the structurally related herbicide paraquat is also included, highlighting the significant toxicity of this class of compounds.
| Compound | Test Species | Route of Administration | LD50/LC50 Value | Reference |
| This compound | Rat | Oral | 325 - 345 mg/kg | [1] |
| This compound | Mouse | Oral | 325 mg/kg | [1] |
| This compound | Cat | Oral | 160 mg/kg | [1] |
| This compound | Chicken | Oral | 367 mg/kg | [1] |
| Paraquat | Rat | Dermal | 80 - >5,050 mg/kg (formulation dependent) | |
| Paraquat | Rabbit | Dermal | 236 - 325 mg/kg | [2] |
| Paraquat | Rat | Inhalation (4-hour) | 0.0006 - >2.09 mg/L (formulation dependent) | [3] |
Experimental Protocols for Acute Toxicity Testing
While specific experimental protocols for the cited this compound toxicity studies are not available, they would have likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and consistency of toxicological data.
Acute Oral Toxicity (Following OECD Guideline 401, 420, 423, or 425)
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (often females) are used.[4][5] Animals are acclimatized to laboratory conditions before the study.
-
Dosage: The test substance is administered in a single dose via gavage.[6] The volume administered is typically limited to 1-2 mL/100g of body weight.[4] Dosing can be done using a fixed-dose procedure, an acute toxic class method, or an up-and-down procedure to minimize the number of animals used.[4][5]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]
-
Pathology: A gross necropsy is performed on all animals at the end of the study to examine for any abnormalities.[6]
Acute Dermal Toxicity (Following OECD Guideline 402)
-
Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[7][8] A section of the dorsal skin is clipped free of fur 24 hours before the application of the test substance.[9]
-
Application: The test substance is applied uniformly to the prepared skin area (approximately 10% of the body surface) and held in place with a porous gauze dressing for 24 hours.[8][9]
-
Observation: Similar to the oral toxicity studies, animals are observed for at least 14 days for signs of toxicity and mortality.[9] Dermal irritation at the site of application is also assessed.
Acute Inhalation Toxicity (Following OECD Guideline 403 or 436)
-
Test Animals: Young adult rats are the preferred species.[10]
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[11][12] The concentration of the test substance is carefully controlled and monitored.
-
Observation: Animals are observed for toxic effects and mortality for at least 14 days post-exposure.[12]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[12]
The workflow for a typical acute toxicity study is illustrated below.
Caption: General workflow for an acute toxicity study.
Neurotoxicity of this compound
This compound is a known neurotoxin.[13][14] Its neurotoxic effects are thought to be mediated through two primary mechanisms: the inhibition of acetylcholinesterase and the induction of oxidative stress, leading to neuroinflammation.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of normal nerve function. This compound has been identified as an acetylcholinesterase inhibitor.[14]
Caption: Experimental workflow for determining AChE inhibition IC50.
The signaling pathway disrupted by AChE inhibitors is depicted below.
Caption: Inhibition of Acetylcholinesterase by this compound.
Oxidative Stress and Neuroinflammation
A primary mechanism of toxicity for bipyridyl herbicides is the induction of oxidative stress through a process called redox cycling. In this process, the this compound molecule is reduced by cellular enzymes, such as NADPH-cytochrome P450 reductase, to form a radical cation. This radical then reacts with molecular oxygen to produce superoxide anions, regenerating the parent this compound molecule to continue the cycle. The superoxide anions can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.
This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. In the central nervous system, this oxidative stress can trigger a neuroinflammatory response, characterized by the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory cytokines. Chronic neuroinflammation is a key factor in the pathogenesis of several neurodegenerative diseases.
The signaling pathway for this compound-induced oxidative stress and neuroinflammation is illustrated below.
Caption: this compound-induced oxidative stress and neuroinflammation.
Conclusion
The available data indicate that this compound is a moderately toxic compound with known neurotoxic properties. Its mechanisms of neurotoxicity likely involve the inhibition of acetylcholinesterase and the induction of oxidative stress and neuroinflammation, similar to other bipyridyl herbicides. However, there are significant gaps in the publicly available toxicological data for this compound, particularly concerning dermal and inhalation exposure. Further research is warranted to fully characterize the toxicological profile of this compound and to understand its potential long-term health effects. The information and visualizations provided in this guide serve as a foundational resource for researchers and professionals in the fields of toxicology and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]
- 3. Determination of LCt50 of aerosolized paraquat and its pulmonary toxic implications in non-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 8. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 9. scribd.com [scribd.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. eurolab.net [eurolab.net]
- 13. This compound dichloride [sitem.herts.ac.uk]
- 14. This compound (Ref: PP 745) [sitem.herts.ac.uk]
An Examination of the Environmental Fate and Degradation of Morfamquat: A Call for Further Research
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Data on the environmental fate and degradation pathways of Morfamquat is exceptionally scarce in publicly available scientific literature and regulatory documents. This guide summarizes the limited available information and, where explicitly stated, draws general parallels with the behavior of other quaternary ammonium herbicides. The diagrams and experimental protocols presented are illustrative and intended to provide a framework for the type of research required to characterize the environmental profile of this compound.
Introduction
This compound, an obsolete quaternary ammonium herbicide, was historically used for the control of broad-leaved weeds in cereal crops.[1][2] Despite its past use, there is a significant lack of information regarding its environmental persistence, mobility, and transformation processes.[1][2] Understanding the environmental fate of herbicides is critical for assessing their potential risks to non-target organisms and ecosystems. This document outlines the key processes governing the environmental fate of a compound like this compound and details the experimental approaches necessary to fill the existing data gaps.
Physicochemical Properties (Data Not Available)
A comprehensive understanding of a chemical's environmental fate begins with its physicochemical properties. Key parameters that would be required for this compound include:
-
Water Solubility: Influences its mobility in soil and aquatic systems.
-
Vapor Pressure & Henry's Law Constant: Determines the likelihood of volatilization from soil and water surfaces.
-
Octanol-Water Partition Coefficient (Kow): Indicates the potential for bioaccumulation in organisms.
-
Dissociation Constant (pKa): As a quaternary ammonium compound, this compound is expected to be a cation across environmental pH ranges, which significantly impacts its adsorption behavior.
Table 1: Key Physicochemical Properties of this compound (Illustrative)
| Property | Value | Significance for Environmental Fate |
| Water Solubility (mg/L) | Data Not Available | High solubility would suggest potential for runoff and leaching. |
| Vapor Pressure (mPa) | Data Not Available | Low vapor pressure is expected for a salt, minimizing atmospheric transport. |
| Log Kow | Data Not Available | A low Log Kow would indicate low potential for bioaccumulation. |
| pKa | Data Not Available | Expected to be a strong cation, leading to strong adsorption to negatively charged soil particles. |
Environmental Fate: Key Processes
The environmental fate of a pesticide is governed by a combination of transport and transformation processes.
Soil Fate and Mobility
Adsorption and Desorption: Quaternary ammonium herbicides like paraquat are known to bind strongly to soil particles, particularly clay minerals and organic matter.[3][4] This adsorption is primarily driven by cation exchange mechanisms, where the positively charged this compound molecule displaces other cations from negatively charged sites on soil colloids.
-
Expected Behavior of this compound: It is anticipated that this compound would exhibit strong adsorption to soil, limiting its mobility. Leaching into groundwater would likely be minimal, with the compound being retained in the upper soil layers.[5] The strength of this binding would be quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
Table 2: Soil Degradation and Mobility Parameters for this compound (Illustrative)
| Parameter | Soil Type | Value | Experimental Condition |
| Aerobic Soil Metabolism | |||
| DT50 (days) | Sandy Loam | Data Not Available | Lab, 20°C |
| Clay | Data Not Available | Lab, 20°C | |
| Field | Data Not Available | Field Conditions | |
| Anaerobic Soil Metabolism | |||
| DT50 (days) | Data Not Available | Lab, 20°C | |
| Mobility | |||
| Koc (mL/g) | Data Not Available | Batch Equilibrium | |
| Leaching Potential | Data Not Available | Column Leaching Studies |
Degradation Pathways
Transformation processes are crucial in determining the persistence of a herbicide in the environment. These can be broadly categorized as biotic and abiotic.
Biotic Degradation (Biodegradation): Microbial metabolism is often a primary route of degradation for herbicides.[6][7] Bacteria and fungi can utilize pesticides as a source of carbon or nitrogen, breaking them down into simpler, often less toxic, compounds.[8] For some persistent compounds, complete mineralization to CO2, water, and ammonia can occur over extended periods.[8]
Abiotic Degradation:
-
Photolysis: Degradation by sunlight is a potential pathway for herbicides present on soil surfaces or in clear, shallow waters.[9] The rate of photolysis depends on the light absorption spectrum of the molecule and the intensity of solar radiation.
-
Hydrolysis: As a quaternary ammonium salt, this compound is expected to be stable to hydrolysis across the typical range of environmental pH (5-9).
Aquatic Fate
Behavior in Water: If this compound were to enter aquatic systems, for instance through runoff from treated fields, it would likely partition between the water column and sediment. Due to its expected strong adsorption affinity, a significant portion would likely become associated with suspended particles and bottom sediments, reducing its concentration in the water column.
Aquatic Degradation: Degradation in aquatic environments would be influenced by photolysis in the water column and microbial activity in both water and sediment.
Table 3: Aquatic Degradation of this compound (Illustrative)
| Parameter | System | Value | Experimental Condition |
| Hydrolysis | |||
| DT50 (days) | pH 5 | Data Not Available | Sterile, Dark, 25°C |
| pH 7 | Data Not Available | Sterile, Dark, 25°C | |
| pH 9 | Data Not Available | Sterile, Dark, 25°C | |
| Aqueous Photolysis | |||
| DT50 (days) | pH 7 | Data Not Available | Simulated Sunlight |
| Aquatic Sediment System | |||
| DT50 (Total System, days) | Aerobic | Data Not Available | Lab, 20°C |
| Anaerobic | Data Not Available | Lab, 20°C |
Experimental Protocols for Determining Environmental Fate
To address the data gaps for this compound, a series of standardized laboratory and field studies would be required, following international guidelines (e.g., OECD Test Guidelines).
Aerobic and Anaerobic Soil Metabolism (e.g., OECD 307)
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH.
-
Test Substance: Apply radiolabeled (e.g., ¹⁴C) this compound to fresh soil samples at a known concentration.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the system with an inert gas (e.g., nitrogen) after an initial aerobic phase to establish reducing conditions.
-
Sampling: Collect soil samples at predetermined intervals over the course of the experiment.
-
Analysis: Extract the soil samples using appropriate solvents. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent this compound and its degradation products. Mass Spectrometry (MS) is used to identify the structure of the metabolites.
-
Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound.
Adsorption/Desorption Batch Equilibrium (e.g., OECD 106)
Objective: To quantify the extent of this compound adsorption to soil.
Methodology:
-
Soil Selection: Use a range of soils (typically 5-6) with different physicochemical properties.
-
Equilibration: Prepare soil slurries in a solution of known this compound concentration (typically in 0.01 M CaCl₂ to maintain constant ionic strength). Shake the slurries for a defined period (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to separate the soil from the aqueous phase.
-
Analysis: Measure the concentration of this compound remaining in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption: After the adsorption phase, replace a portion of the supernatant with a fresh solution (without this compound) and re-equilibrate to measure the amount of desorbed compound.
-
Data Analysis: Calculate the Freundlich or Langmuir adsorption coefficients (Kf, Koc) to describe the partitioning behavior.
Visualizations: Workflows and Pathways
The following diagrams illustrate a general experimental workflow for a soil metabolism study and a hypothetical degradation pathway for a bipyridinium herbicide like this compound.
Caption: General experimental workflow for a soil metabolism study.
Caption: Hypothetical degradation pathways for this compound.
Conclusion and Recommendations
The current body of knowledge on the environmental fate and degradation of this compound is critically deficient.[1][2] As a quaternary ammonium herbicide, it is expected to be strongly adsorbed to soil, limiting its mobility. However, without empirical data, its persistence and the nature of its degradation products remain unknown.
It is imperative that comprehensive studies, following established international protocols, are conducted to characterize the environmental behavior of this compound. This includes determining its degradation rates in soil and water under various conditions, identifying its major metabolites, and quantifying its mobility. Such data is essential for conducting a thorough environmental risk assessment and ensuring the protection of environmental health.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. This compound dichloride [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of the herbicide paraquat by macromycetes isolated from southeastern Mexico - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Morfamquat: Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morfamquat is a now-obsolete quaternary ammonium herbicide, belonging to the bipyridylium class of compounds. It was developed and primarily marketed by Imperial Chemical Industries (ICI) Plant Protection and its successors, Zeneca Agrochemicals and Syngenta AG.[1] As a non-selective, contact herbicide, its primary mode of action is the inhibition of Photosystem I (PSI) in the photosynthetic electron transport chain. This inhibition leads to the generation of reactive oxygen species (ROS), causing rapid cellular damage and desiccation of plant tissues.[2][3] While effective for the control of broadleaved weeds, its use has been largely discontinued in developed nations.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and toxicological profile of this compound, based on available scientific literature.
Discovery and History
Chemical Synthesis
This compound is typically synthesized as its dichloride salt to enhance its solubility and stability for herbicidal applications.[1] The synthesis is a multi-step process that begins with the preparation of 4,4'-bipyridine. This intermediate then undergoes quaternization through alkylation with chloromethyl morpholine derivatives. The resulting bis-substituted intermediate is subsequently reacted with hydrochloric acid to yield this compound dichloride.[5]
A generalized reaction scheme is as follows:
-
Preparation of 4,4'-bipyridine.
-
Alkylation: 4,4'-bipyridine is reacted with chloromethyl morpholinylcarboxylate derivatives in a polar solvent such as acetonitrile or dimethylformamide.[2] This step forms the bis-substituted bipyridinium cation.
-
Salt Formation: The resulting cation is then treated with hydrochloric acid to produce the dichloride salt, this compound dichloride.[1]
Mechanism of Action
Inhibition of Photosystem I
This compound, like other bipyridylium herbicides, acts as an electron acceptor in Photosystem I (PSI) of the plant's photosynthetic apparatus.[2] Under normal photosynthetic conditions, electrons are transferred through a series of carriers to ultimately reduce NADP+ to NADPH. This compound intercepts these electrons, becoming reduced in the process.[3]
Generation of Reactive Oxygen Species (ROS)
The reduced this compound radical then rapidly reacts with molecular oxygen to regenerate the original this compound cation and produce a superoxide radical (O₂⁻). This cyclic process leads to the continuous generation of superoxide and other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[3]
Downstream Signaling Pathways
The massive production of ROS triggers a cascade of downstream signaling events, characteristic of oxidative stress in plants. While specific signaling pathways directly activated by this compound have not been extensively detailed in the literature, it is understood that herbicide-induced oxidative stress can activate pathways involved in:
-
Stress and Defense Responses: Herbicides are known to have major impacts on genes and proteins involved in stress signaling pathways, including ROS signaling.
-
Hormone Signaling: There are strong interactions between herbicide action and hormone signaling pathways.
-
Programmed Cell Death (PCD): The cellular damage caused by ROS ultimately leads to the activation of PCD pathways, resulting in the rapid death of plant tissues.
Quantitative Data
Toxicological Data
This compound is classified as moderately toxic to mammals.[2] It is also recognized as a neurotoxin and a skin and eye irritant.[2]
| Parameter | Value | Species | Route | Reference |
| This compound | ||||
| Acute Oral LD₅₀ | 368 mg/kg | Rat | Oral | [2] |
| This compound dichloride | ||||
| Acute Oral LD₅₀ | 325 mg/kg | Rat | Oral | [1] |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Efficacy Data
Environmental Fate
Detailed quantitative data on the environmental persistence of this compound, such as its soil half-life (DT₅₀) and its degradation through hydrolysis and photolysis in water, are not well-documented in available literature.[1][2]
Experimental Protocols
Assessment of Photosystem I Inhibition
The inhibitory effect of herbicides on Photosystem I can be assessed by measuring the activity of dehydrogenase enzymes in isolated chloroplasts. A common method involves the use of a redox indicator dye, such as 2,6-dichlorophenolindophenol (DCPIP).
Protocol: Measurement of Dehydrogenase Activity in Isolated Chloroplasts
-
Chloroplast Isolation:
-
Homogenize fresh plant leaves (e.g., spinach) in a chilled isolation buffer (e.g., a sucrose-phosphate buffer).
-
Filter the homogenate through several layers of muslin cloth.
-
Centrifuge the filtrate at low speed to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a fresh, chilled isolation medium.[6][7][8]
-
-
Assay Setup:
-
Prepare a reaction mixture containing the isolated chloroplasts and a solution of DCPIP.
-
Prepare a control sample without the herbicide and test samples with varying concentrations of this compound.
-
Expose the samples to a light source.
-
-
Measurement:
-
Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at approximately 600 nm using a spectrophotometer. The rate of color change from blue to colorless is proportional to the rate of photosynthetic electron transport.[7]
-
A slower rate of DCPIP reduction in the presence of this compound indicates inhibition of Photosystem I.
-
Detection of Reactive Oxygen Species (ROS)
The production of ROS in plant tissues following herbicide treatment can be detected and quantified using various fluorescent probes. A common probe is 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
Protocol: Detection of ROS using H₂DCFDA
-
Plant Material Preparation:
-
Treat plant seedlings or leaf discs with this compound at the desired concentration. Include an untreated control.
-
-
Probe Loading:
-
Incubate the plant material in a solution containing H₂DCFDA. The diacetate group allows the molecule to be cell-permeable.
-
Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF) within the cells.[9]
-
-
ROS Detection:
-
In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]
-
The fluorescence can be visualized using a fluorescence microscope or quantified using a fluorometric plate reader. The intensity of the fluorescence is proportional to the amount of ROS produced.
-
Conclusion
This compound is a historically significant bipyridylium herbicide that operates through the well-understood mechanism of Photosystem I inhibition and subsequent ROS-induced oxidative stress. Although now largely obsolete, its study provides valuable insights into the mode of action of this class of herbicides. The lack of comprehensive public data on its efficacy and environmental fate highlights the challenges in retrospectively compiling detailed technical profiles for older agrochemicals. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of PSI-inhibiting herbicides and the resulting oxidative stress in plants.
References
- 1. This compound dichloride [sitem.herts.ac.uk]
- 2. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. journals.flvc.org [journals.flvc.org]
- 5. This compound dichloride [sitem.herts.ac.uk]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. ableweb.org [ableweb.org]
- 8. savemyexams.com [savemyexams.com]
- 9. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Morfamquat and its Bipyridylium Herbicide Class: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific public domain data on the structure-activity relationship (SAR) of Morfamquat is limited. This guide provides a comprehensive overview of the SAR of the broader bipyridylium class of herbicides, to which this compound belongs. The principles discussed herein are inferred to apply to this compound based on its chemical structure and the well-established mechanism of action for this class of compounds.
Introduction to this compound and Bipyridylium Herbicides
This compound is a quaternary ammonium herbicide belonging to the bipyridylium class.[1] Like other members of this class, such as the widely studied paraquat and diquat, this compound is a non-selective, contact herbicide.[2][3] Its herbicidal activity stems from its ability to disrupt photosynthesis, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[4][5][6] The core chemical scaffold of these herbicides is the bipyridine system, and modifications to this structure and its substituents significantly influence their activity.
Mechanism of Action: The Foundation of Herbicidal Activity
The herbicidal action of bipyridylium compounds is initiated within the chloroplasts of plant cells. The key steps are:
-
Electron Interception: The bipyridylium dication accepts an electron from Photosystem I (PSI) of the photosynthetic electron transport chain.
-
Radical Formation: This one-electron reduction converts the dication into a stable radical cation.[4][7]
-
Redox Cycling and ROS Generation: The radical cation is readily re-oxidized back to the dication by molecular oxygen, producing a superoxide radical. This redox cycling process generates a cascade of highly toxic reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals.[4][8]
-
Cellular Damage: The accumulation of ROS leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death.[9]
This mechanism is critically dependent on the electrochemical properties of the bipyridylium molecule, which are in turn dictated by its chemical structure.
Figure 1: Mechanism of action of bipyridylium herbicides.
Core Principles of Bipyridylium Structure-Activity Relationship
While a comprehensive quantitative SAR study for a wide range of this compound analogs is not publicly available, the following principles, derived from studies on paraquat, diquat, and other bipyridylium derivatives, are considered key for herbicidal activity.
The Bipyridine Core
The arrangement of the two pyridine rings is crucial. For effective herbicidal activity, the rings must be able to adopt a planar conformation. This planarity is essential for the stabilization of the radical cation through resonance, which is a key feature of their redox cycling capability.[4]
-
4,4'-Bipyridyls (e.g., Paraquat, this compound): This linkage allows for free rotation, and the molecule can achieve the necessary planarity.
-
2,2'-Bipyridyls (e.g., Diquat): In diquat, the pyridine rings are linked at the 2 and 2' positions and are bridged by an ethylene group, which forces the rings into a nearly planar conformation.
Quaternary Nitrogen Atoms
The presence of quaternary nitrogen atoms is essential for the cationic nature of these herbicides. This positive charge is important for their solubility and interaction within the biological system.
Substituents on the Nitrogen Atoms
The nature of the alkyl or aryl groups attached to the nitrogen atoms significantly influences the herbicidal activity. These substituents can affect:
-
Redox Potential: The electron-donating or withdrawing nature of the substituents can modulate the ease with which the dication is reduced to the radical cation.
-
Steric Hindrance: Bulky substituents may affect the molecule's ability to interact with its target site in Photosystem I.
-
Lipophilicity and Uptake: The nature of the substituents will influence the molecule's ability to penetrate the plant cuticle and cell membranes.
In the case of This compound , the substituents are 1-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl groups. These are considerably larger and more complex than the simple methyl groups of paraquat. While specific data is lacking, it can be hypothesized that these bulky, polar side chains influence its uptake, translocation, and potentially its interaction with the target site, distinguishing its activity profile from that of paraquat.
Tabulated Summary of Key Bipyridylium Herbicides
| Compound | Bipyridine Linkage | N-Substituents | Key Structural Feature | Herbicidal Activity |
| Paraquat | 4,4' | Methyl | Simple, small N-substituents. | High |
| Diquat | 2,2' | Ethylene bridge | Planar structure due to ethylene bridge. | High |
| This compound | 4,4' | 1-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl | Large, complex morpholine-containing N-substituents. | Moderate (inferred) |
Experimental Protocols for Evaluating Herbicidal Activity
The evaluation of the herbicidal activity of bipyridylium compounds and their analogs typically involves a series of in vitro and in vivo assays.
Whole-Plant Bioassays
This is a primary method for assessing the overall herbicidal efficacy.
-
Plant Cultivation: Weed species are grown in a greenhouse or growth chamber under controlled conditions.
-
Herbicide Application: The test compounds are applied at various concentrations, typically as a foliar spray.
-
Evaluation: After a set period (e.g., 7-21 days), the plants are assessed for injury, which can be quantified by visual scoring, measurement of plant height, or determination of fresh/dry weight. The dose required to achieve a certain level of control (e.g., GR50 - the dose for 50% growth reduction) is then calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Chemical Alternative Options to Paraquat for Weed Control in Vegetable Crops — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paraquat - Wikipedia [en.wikipedia.org]
- 8. The nexus between reactive oxygen species and the mechanism of action of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of Morfamquat and its Derivatives: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct spectroscopic data for Morfamquat is limited in publicly available scientific literature. This guide provides a comprehensive analysis based on the well-documented spectroscopic properties of its close structural analogs, Paraquat and Diquat. The methodologies and expected spectral characteristics detailed herein are predicted to be highly applicable to this compound and its derivatives due to their shared bipyridylium core structure.
Introduction
This compound is a quaternary ammonium herbicide belonging to the bipyridylium class of compounds.[1] Like its better-known relatives, Paraquat and Diquat, its chemical structure is based on a 4,4'-bipyridinium core.[2][3] The defining feature of this compound is the presence of N,N'-bis(2-(3,5-dimethyl-4-morpholinyl)-2-oxoethyl) substituents.[2][3] Understanding the spectroscopic signature of this compound and its derivatives is crucial for their detection, characterization, and for metabolism and toxicology studies.
This technical guide outlines the expected spectroscopic properties of this compound based on data from its analogs and details the standard experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Predicted Spectroscopic Properties of this compound
The spectroscopic characteristics of this compound are dictated by its molecular structure, which comprises three key components: the aromatic 4,4'-bipyridinium core, the methylene bridges, and the N-acetyl-3,5-dimethylmorpholine side chains.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the bipyridyl protons in the aromatic region, typically as doublets. The protons of the methylene groups adjacent to the positively charged nitrogen atoms will be deshielded and appear at a lower field. The morpholine ring protons and the methyl groups will exhibit complex splitting patterns in the aliphatic region.
-
Mass Spectrometry: As a dicationic species, this compound is amenable to analysis by electrospray ionization (ESI) mass spectrometry. The primary ion observed would be the molecular ion [M]²⁺. Fragmentation is likely to occur through cleavage of the side chains.
-
UV-Vis Spectroscopy: The 4,4'-bipyridinium core is the primary chromophore. An intense absorption band in the ultraviolet region is expected, corresponding to π-π* transitions within the aromatic system.
Spectroscopic Data of Analog Compounds: Paraquat and Diquat
The following tables summarize the key spectroscopic data for Paraquat and Diquat, which serve as a reference for the expected values for this compound.
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| Paraquat | D₂O | 9.02 | d | Aromatic H | 6.3 |
| 8.49 | d | Aromatic H | 6.3 | ||
| 4.48 | s | N-CH₃ |
Table 1: ¹H NMR data for Paraquat.[4][5]
Mass Spectrometry Data
| Compound | Ionization Method | Precursor Ion (m/z) | Fragmentation Ions (m/z) |
| Paraquat | ESI | 186 ([M]²⁺) | 171 ([M-CH₃]⁺), 170.9, 155.1 |
| Diquat | ESI | 184 ([M]²⁺) | 183 ([M-H]⁺), 157, 167.9 |
Table 2: Mass spectrometry data for Paraquat and Diquat.[6][7][8]
UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Paraquat | Water | 258 | 1.07 x 10⁴ |
| Diquat | Water | 309 | 1.82 x 10⁴ |
| Paraquat (reduced) | Alkaline Sodium Dithionite | 600 | 1.26 x 10⁵ |
| Diquat (reduced) | Tetramethylammonium Hydroxide | 430 | Not reported |
Table 3: UV-Vis spectroscopic data for Paraquat and Diquat.[9][10][11][12]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments applicable to the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Solvent suppression techniques may be necessary if residual protonated solvent signals are present.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times are generally required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
-
2D NMR Experiments (for complex structures):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern for structural confirmation and quantification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.[6]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS). Common analyzer types include quadrupole, ion trap, time-of-flight (TOF), or Orbitrap.
-
Direct Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the full scan mass spectrum in positive ion mode to observe the molecular ion.
-
-
LC-MS Analysis (for mixtures or complex matrices):
-
Develop a suitable liquid chromatography method to separate the analyte from other components. For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column may be effective.[6]
-
The mobile phase should be compatible with MS detection.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion of interest as the precursor ion.
-
Induce fragmentation of the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum to observe the characteristic fragment ions. The collision energy can be optimized to maximize the information obtained from the fragmentation pattern.[6][8]
-
-
Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity for quantification and to study electronic transitions.
Methodology:
-
Sample Preparation: Prepare a series of standard solutions of the analyte in a suitable solvent (e.g., water, methanol, or a buffer solution) with known concentrations. The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Spectrum Acquisition:
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm) against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis (Beer-Lambert Law):
-
Measure the absorbance of the standard solutions at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).
-
-
Analysis of Reduced Species:
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination by 1H NMR spectroscopy of paraquat in urine from acutely poisoned patients. Comparison with second-derivative spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uii.ac.id [journal.uii.ac.id]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. Spectroscopic Analysis of the Binding of Paraquat and Diquat Herbicides to Biosubstrates [mdpi.com]
- 10. A Simple Colorimetric Determination of Diquat and Paraquat Utilizing Automatic Reduction Property [jstage.jst.go.jp]
- 11. Spectrophotometric determination of diquat and paraquat in aqueous herbicide formulations - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Spectrophotometric method for determination of paraquat in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Morfamquat: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morfamquat is a quaternary ammonium herbicide belonging to the bipyridylium class of compounds. Historically used for the control of broad-leaved weeds, its mode of action involves the disruption of photosynthesis, leading to rapid cell death. This technical guide provides an in-depth overview of this compound's chemical identifiers, its mechanism of action as a Photosystem I inhibitor, and detailed experimental protocols for its synthesis and toxicological evaluation. All quantitative data is summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Identifiers
This compound and its common salt, this compound dichloride, are characterized by several key chemical identifiers. These are crucial for accurate identification and regulatory purposes.
| Identifier | This compound | This compound Dichloride |
| CAS Number | 7411-47-4[1][2] | 4636-83-3[3][4][5] |
| IUPAC Name | 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium[1] | 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride[5][6] |
| Molecular Formula | C₂₆H₃₆N₄O₄²⁺[2][7] | C₂₆H₃₆Cl₂N₄O₄[3][4] |
| SMILES | CC1COCC(C)N1C(=O)C[n+]2ccc(cc2)-c3cc--INVALID-LINK--CC(=O)N4C(C)COCC4C[2][7] | Cl[C@H]1COCC(C)N1C(=O)C[n+]2ccc(cc2)-c3cc--INVALID-LINK--CC(=O)N4C(C)COCC4C.[Cl-] |
| InChI | InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2[1][2][7] | InChI=1S/C26H36N4O4.2ClH/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4;;/h5-12,19-22H,13-18H2,1-4H3;2*1H/q+2;;/p-2[5] |
| InChIKey | UBAQQOLXBOKEHR-UHFFFAOYSA-N[1][2][7] | LVPGGWVHPIAEMC-UHFFFAOYSA-L[5][6] |
| PubChem CID | 107851[2][8] | 107850[3][4] |
Mechanism of Action: Photosystem I Inhibition
This compound exerts its herbicidal effect by interfering with the electron transport chain in Photosystem I (PSI) of plants. This process ultimately leads to the generation of highly reactive oxygen species (ROS), which cause rapid cellular damage and plant death.
The key steps in the mechanism of action are:
-
Uptake and Translocation: this compound is absorbed by the foliage of the plant.
-
Electron Diversion: Within the chloroplasts, the positively charged this compound dication accepts electrons from the early electron acceptors of Photosystem I, likely ferredoxin.
-
ROS Generation: The reduced this compound radical then rapidly reacts with molecular oxygen to produce a superoxide radical (O₂⁻). This process regenerates the this compound dication, allowing it to continuously cycle and generate superoxide.
-
Oxidative Stress: The accumulation of superoxide and other subsequently formed ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), overwhelms the plant's antioxidant defense systems.
-
Cellular Damage: These ROS indiscriminately attack cellular components, leading to lipid peroxidation of cell membranes, protein denaturation, and DNA damage, ultimately resulting in loss of membrane integrity and cell death.
References
- 1. oecd.org [oecd.org]
- 2. fda.gov [fda.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Acute oral toxicity –acute class method | PPTX [slideshare.net]
- 6. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. dep.nj.gov [dep.nj.gov]
Morfamquat: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morfamquat, a quaternary ammonium herbicide, is a member of the bipyridyl family, known for its contact and desiccant action.[1] As an obsolete herbicide, extensive public data on its physicochemical properties are limited.[1] This technical guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. Due to the scarcity of specific quantitative data for this compound, this document also outlines detailed, best-practice experimental protocols for determining these properties. Furthermore, leveraging the well-documented characteristics of the closely related bipyridyl herbicide Paraquat, this guide presents illustrative diagrams of the likely mechanism of action and potential degradation pathways, offering valuable insights for researchers.
Chemical Identity
This compound is chemically identified as 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium.[2] It was typically used as its dichloride salt, with the CAS registry number 4636-83-3.[2][3]
| Identifier | Value |
| IUPAC Name | 1,1′-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4′-bipyridine]-1,1′-diium dichloride[3] |
| CAS Registry Number | 4636-83-3 (dichloride)[3] |
| Chemical Formula | C₂₆H₃₆Cl₂N₄O₄[4] |
| Molecular Weight | 539.5 g/mol [4] |
| Chemical Class | Quaternary ammonium herbicide; Bipyridyl[1][5] |
Solubility Profile
This compound was commercially formulated as its dichloride salt, typically in aqueous solutions or concentrates.[1] This indicates high solubility in water. The synthesis of this compound involves the use of polar solvents such as acetonitrile and dimethylformamide, suggesting solubility in these organic solvents as well.[1] Bipyridines, the core structure of this compound, are generally soluble in organic solvents and slightly soluble in water.[7] However, the formation of the dichloride salt significantly enhances water solubility.[6]
Table 1: Inferred Solubility of this compound Dichloride
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Aqueous | Water | High | Formulated as an aqueous solution.[1] |
| Buffered Solutions (e.g., PBS) | High | Expected to be soluble in aqueous buffers. | |
| Polar Aprotic | Acetonitrile | Soluble | Used as a solvent in its commercial production.[1] |
| Dimethylformamide (DMF) | Soluble | Used as a solvent in its commercial production.[1] | |
| Polar Protic | Methanol, Ethanol | Likely Soluble | Bipyridyl compounds generally show solubility in alcohols. |
| Non-polar | Hexane, Toluene | Low to Insoluble | The ionic nature of the dichloride salt suggests poor solubility in non-polar solvents. |
Stability Characteristics
Detailed stability data for this compound, such as degradation rates at different pH values and temperatures, are not extensively documented. However, general principles for bipyridyl herbicides and recommended testing protocols can provide a framework for assessing its stability.
pH Stability
Bipyridyl herbicides can be susceptible to degradation under certain pH conditions. It is crucial to determine the rate of hydrolysis at varying pH levels (acidic, neutral, and alkaline) to understand its persistence in different environments.
Thermal Stability
The stability of this compound at different temperatures is a critical parameter for storage and handling. Forced degradation studies at elevated temperatures can help identify potential degradation products and determine its shelf-life.
Photostability
Exposure to light can induce degradation of many chemical compounds. Photostability studies are essential to ascertain if this compound is light-sensitive and if special handling and storage conditions are required.
Recommended Experimental Protocols
For researchers needing to generate precise solubility and stability data for this compound, the following standard methodologies are recommended.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105.
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Addition of this compound: Add an excess amount of this compound dichloride to each buffered solution in flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. Ensure that undissolved solid remains.
-
Phase Separation: Centrifuge the samples to separate the solid phase from the aqueous phase.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for Determining Stability (Hydrolysis as a Function of pH)
This protocol is based on the OECD Guideline for Testing of Chemicals, No. 111.
-
Sample Preparation: Prepare solutions of this compound dichloride of known concentration in sterile aqueous buffered solutions at pH 4, 7, and 9.
-
Incubation: Maintain the solutions at a constant temperature (e.g., 50 °C to accelerate degradation for preliminary studies, or at the intended storage temperature for long-term studies) in the dark.
-
Sampling: At specified time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Analysis: Determine the rate of degradation and the half-life (DT50) of this compound at each pH and temperature condition.
Mechanism of Action and Degradation Pathways (Illustrative)
As a bipyridyl herbicide, this compound is a Photosystem I (PSI) electron transport inhibitor.[1] The following diagrams illustrate the general mechanism of action for this class of herbicides and a potential degradation pathway, using the well-studied Paraquat as an analogue.
Caption: Illustrative mechanism of Photosystem I inhibition by bipyridyl herbicides.
Caption: Potential degradation pathway for this compound, analogous to Paraquat.
Conclusion
While specific quantitative data on the solubility and stability of this compound are sparse due to its status as an obsolete herbicide, a qualitative understanding can be derived from its chemical nature and historical use. This compound dichloride is expected to be highly soluble in water and polar organic solvents. Its stability is likely influenced by pH, temperature, and light, which can be precisely determined using the standardized experimental protocols outlined in this guide. The provided illustrative diagrams of its mechanism of action and potential degradation pathways, based on its chemical class, offer a valuable conceptual framework for researchers in the field. Further empirical studies are necessary to fully characterize the physicochemical profile of this compound.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound dichloride [sitem.herts.ac.uk]
- 7. Bipyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Inducing Oxidative Stress in Plants Using Morfamquat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morfamquat is a bipyridylium herbicide that induces rapid oxidative stress in plants, making it a valuable tool for studying plant stress responses, antioxidant defense mechanisms, and for screening potential protective compounds. Similar to other viologen herbicides like paraquat, this compound acts as a redox cycler, accepting electrons from Photosystem I (PSI) and transferring them to molecular oxygen. This process generates an abundance of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which overwhelm the plant's antioxidant capacity, leading to lipid peroxidation, membrane damage, and ultimately, cell death.[1][2] These application notes provide a detailed protocol for utilizing this compound to induce and quantify oxidative stress in plants.
Data Presentation
The following table summarizes key quantitative data, primarily derived from studies using the closely related bipyridylium herbicide, paraquat, due to a lack of specific literature on this compound. These values can serve as a starting point for optimizing this compound-induced oxidative stress protocols.
| Parameter | Typical Range/Value | Plant Species Example | Notes |
| This compound Concentration | 10 µM - 100 µM | Arabidopsis thaliana, Pea (Pisum sativum) | Effective concentration can be species-dependent and should be determined empirically through a dose-response study. |
| Treatment Duration | 30 minutes - 24 hours | Various | Short-term exposure is sufficient to observe initial ROS production, while longer durations are needed to assess downstream damage and physiological responses.[3] |
| Chlorophyll Content | 20% - 40% decrease | Pea (Pisum sativum) | A significant reduction in chlorophyll content is a common indicator of oxidative damage.[4] |
| Malondialdehyde (MDA) Content | 2 - 5 fold increase | Chlorella vulgaris | MDA is a product of lipid peroxidation and a key marker of oxidative damage to cell membranes.[5] |
| Superoxide Dismutase (SOD) Activity | 2 - 5 fold increase | Chlorella vulgaris | SOD is a primary antioxidant enzyme that scavenges superoxide radicals. Its activity often increases in response to oxidative stress.[5] |
| Ascorbate Peroxidase (APX) Activity | 50% - 80% decrease | Pea (Pisum sativum) | APX activity can decrease under severe oxidative stress, indicating a compromised antioxidant defense system.[6] |
| Catalase (CAT) Activity | 2 - 3 fold increase | Chlorella vulgaris | CAT is another crucial antioxidant enzyme involved in the detoxification of hydrogen peroxide.[5] |
Experimental Protocols
I. Plant Material and Growth Conditions
-
Plant Selection: Choose a suitable plant model for your study (e.g., Arabidopsis thaliana, tobacco, pea).
-
Growth: Grow plants in a controlled environment (growth chamber or greenhouse) with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and light intensity.
-
Acclimatization: Ensure plants are at a consistent developmental stage (e.g., 3-4 weeks old for Arabidopsis) before commencing the experiment.
II. This compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile deionized water. Store in the dark at 4°C.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 50 µM) in a suitable buffer or nutrient solution immediately before use.
-
Application:
-
Foliar Spray: For whole-plant studies, spray the this compound solution evenly onto the leaf surfaces until runoff. Include a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.
-
Leaf Disc Assay: For more controlled experiments, excise leaf discs (e.g., 1 cm diameter) and float them on the this compound solution in a petri dish under light.
-
-
Control Group: Treat a separate group of plants with the same solution lacking this compound to serve as a negative control.
-
Incubation: Place the treated plants or leaf discs back into the controlled growth environment for the desired treatment duration.
III. Measurement of Oxidative Stress Markers
A. Chlorophyll Content Measurement
-
Sample Collection: Collect a known weight of leaf tissue (e.g., 100 mg) from both control and treated plants.
-
Extraction: Homogenize the tissue in 80% acetone and centrifuge to pellet the debris.
-
Quantification: Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculation: Use the following equations to determine chlorophyll a, chlorophyll b, and total chlorophyll concentrations.[7]
B. Lipid Peroxidation (Malondialdehyde - MDA) Assay
-
Sample Collection: Collect a known weight of leaf tissue (e.g., 200 mg).
-
Homogenization: Grind the tissue in a solution of 0.1% trichloroacetic acid (TCA).
-
Reaction: Add thiobarbituric acid (TBA) solution to the homogenate and incubate at 95°C for 30 minutes.
-
Quantification: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.
-
Calculation: Calculate the MDA concentration using its extinction coefficient.
C. Antioxidant Enzyme Activity Assays
-
Protein Extraction: Homogenize leaf tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer, pH 7.0) containing protease inhibitors. Centrifuge to obtain the crude enzyme extract.
-
Superoxide Dismutase (SOD) Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by the enzyme extract. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[3]
-
Catalase (CAT) Activity: Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.[4]
-
Ascorbate Peroxidase (APX) Activity: Measure the rate of ascorbate oxidation by monitoring the decrease in absorbance at 290 nm.[4]
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced oxidative stress in plants.
Caption: Experimental workflow for inducing and assessing oxidative stress.
References
- 1. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Leaf Age-Dependent Photoprotective and Antioxidative Response Mechanisms to Paraquat-Induced Oxidative Stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Damage in Pea Plants Exposed to Water Deficit or Paraquat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of paraquat on photosynthesis and the response to oxidative stress in Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress and leaf senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Assays for Testing Morfamquat's Herbicidal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morfamquat is a bipyridylium herbicide that exerts its phytotoxic effects by inhibiting Photosystem I (PSI), a critical component of the photosynthetic electron transport chain in plants.[1][2] This interference disrupts the normal flow of electrons, leading to the generation of reactive oxygen species (ROS), which in turn cause rapid cellular damage, including lipid peroxidation and membrane disruption, ultimately resulting in plant death.[3][4]
These application notes provide detailed protocols for a suite of in vitro assays designed to assess the herbicidal activity of this compound. The described methods allow for the quantitative evaluation of its inhibitory effect on PSI, its cytotoxicity to plant cells, and the downstream oxidative stress it induces. These assays are essential tools for herbicide discovery, mechanism of action studies, and the development of new herbicidal formulations.
Photosystem I (PSI) Inhibition Assay
This assay directly measures the effect of this compound on the photochemical activity of Photosystem I in isolated thylakoids. The assay relies on a spectrophotometric method using the artificial electron donor/acceptor pair DCPIP/ascorbate to provide electrons to PSI and methyl viologen as the electron acceptor, which in turn reduces oxygen. The consumption of oxygen is monitored using an oxygen electrode.
Experimental Protocol
1.1. Thylakoid Isolation
-
Materials:
-
Fresh spinach leaves (or other suitable plant material)
-
Grinding Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid, 0.1% BSA)
-
Wash Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂)
-
Resuspension Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
Blender or mortar and pestle
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge
-
-
Procedure:
-
Homogenize 20 g of deveined spinach leaves in 100 mL of ice-cold Grinding Buffer.
-
Filter the homogenate through eight layers of cheesecloth and then two layers of Miracloth.
-
Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in 10 mL of ice-cold Wash Buffer.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume (1-2 mL) of Resuspension Buffer.
-
Determine the chlorophyll concentration of the isolated thylakoids.
-
1.2. Chlorophyll Concentration Determination
-
Materials:
-
80% (v/v) Acetone
-
Spectrophotometer
-
-
Procedure:
-
Add a small aliquot (5-10 µL) of the thylakoid suspension to 1 mL of 80% acetone.
-
Vortex to ensure complete chlorophyll extraction.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the debris.
-
Measure the absorbance of the supernatant at 652 nm.
-
Calculate the chlorophyll concentration using the following formula:
-
Chlorophyll (mg/mL) = (A₆₅₂) / 34.5
-
-
1.3. PSI Activity Measurement
-
Materials:
-
Assay Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)
-
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) solution (1 mM in ethanol)
-
Sodium ascorbate solution (1 M)
-
DCPIP (2,6-dichlorophenolindophenol) solution (10 mM)
-
Methyl viologen solution (10 mM)
-
This compound stock solution in water
-
Clark-type oxygen electrode
-
-
Procedure:
-
Set up the oxygen electrode chamber at 25°C.
-
To the chamber, add 2 mL of Assay Buffer.
-
Add DCMU to a final concentration of 10 µM to block electron flow from Photosystem II.
-
Add sodium ascorbate and DCPIP to final concentrations of 10 mM and 100 µM, respectively.
-
Add isolated thylakoids to a final chlorophyll concentration of 15 µg/mL.
-
Add methyl viologen to a final concentration of 100 µM.
-
Add varying concentrations of this compound to the chamber.
-
Equilibrate the system in the dark for 2 minutes.
-
Illuminate the chamber with a saturating light source and record the rate of oxygen consumption for 3-5 minutes.
-
The rate of oxygen consumption is a measure of PSI activity.
-
Data Presentation
Table 1: Hypothetical PSI Inhibition by this compound
| This compound Concentration (µM) | PSI Activity (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 85 |
| 1 | 55 |
| 10 | 15 |
| 100 | 2 |
This table is for illustrative purposes only.
Caption: Workflow for the in vitro PSI inhibition assay.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on plant cells in culture. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Experimental Protocol
-
Materials:
-
Plant cell suspension culture (e.g., from Arabidopsis thaliana or a relevant crop/weed species)
-
Growth medium for the specific cell line
-
This compound stock solution in water
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed the 96-well plate with plant cells at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in the growth medium and add 100 µL to the respective wells. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Data Presentation
Specific IC50 values for this compound on plant cell lines are not widely published. Researchers should generate a dose-response curve to calculate the IC50 value.
Table 2: Hypothetical Cytotoxicity of this compound on Plant Cells
| This compound Concentration (µM) | Cell Viability (%) after 48h |
| 0 (Control) | 100 |
| 1 | 90 |
| 10 | 60 |
| 50 | 25 |
| 100 | 5 |
This table is for illustrative purposes only.
Caption: Workflow for the cell viability (MTT) assay.
Reactive Oxygen Species (ROS) Assay
This assay quantifies the intracellular production of ROS induced by this compound. The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS.
Experimental Protocol
-
Materials:
-
Plant cell suspension culture
-
H₂DCFDA stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., PBS or a suitable buffer for the cell line)
-
This compound stock solution
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in the 96-well plate as described for the cell viability assay.
-
After acclimation, wash the cells with Assay Buffer.
-
Load the cells with 10 µM H₂DCFDA in Assay Buffer and incubate for 30-60 minutes in the dark.
-
Wash the cells twice with Assay Buffer to remove excess probe.
-
Add varying concentrations of this compound in Assay Buffer to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement.
-
ROS production is expressed as the fold increase in fluorescence relative to the untreated control.
-
Data Presentation
Table 3: Hypothetical ROS Production Induced by this compound
| This compound Concentration (µM) | Fold Increase in Fluorescence (at 1h) |
| 0 (Control) | 1.0 |
| 1 | 1.5 |
| 10 | 4.2 |
| 50 | 9.8 |
| 100 | 15.3 |
This table is for illustrative purposes only.
Caption: Workflow for the H₂DCFDA-based ROS assay.
Lipid Peroxidation Assay (MDA Assay)
This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.
Experimental Protocol
-
Materials:
-
Plant cell suspension culture treated with this compound
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)
-
Microcentrifuge
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Harvest plant cells treated with different concentrations of this compound for a specified duration.
-
Homogenize the cell pellet in 1 mL of 0.1% TCA solution.
-
Centrifuge at 10,000 x g for 10 minutes.
-
To 0.5 mL of the supernatant, add 1 mL of TBA solution.
-
Heat the mixture at 95°C for 30 minutes.
-
Quickly cool the tubes on ice and centrifuge at 10,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm and 600 nm (for non-specific turbidity correction).
-
Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).
-
Data Presentation
Table 4: Hypothetical Lipid Peroxidation Induced by this compound
| This compound Concentration (µM) | MDA Content (nmol/g fresh weight) |
| 0 (Control) | 5.2 |
| 10 | 12.5 |
| 50 | 28.9 |
| 100 | 45.1 |
This table is for illustrative purposes only.
Caption: Workflow for the MDA assay.
Signaling Pathway of this compound's Herbicidal Action
References
- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
Application of Morfamquat in Studies of Herbicide Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Morfamquat is a bipyridinium herbicide that acts as a Photosystem I (PSI) inhibitor, leading to the generation of reactive oxygen species (ROS) and subsequent rapid cell death in susceptible plants.[1][2] While structurally related to the widely used herbicides paraquat and diquat, this compound serves a unique and critical role in herbicide resistance research. Studies have revealed that weed populations with high-level resistance to paraquat often do not exhibit cross-resistance to this compound.[2][3][4] This key difference makes this compound an invaluable tool for elucidating the specific mechanisms of paraquat resistance, particularly non-target-site resistance (NTSR) involving herbicide sequestration and transport. These notes provide detailed protocols and data presentation guidelines for utilizing this compound in herbicide resistance studies.
Key Applications
-
Differentiating Paraquat Resistance Mechanisms: The primary application of this compound is to distinguish between different types of resistance to PSI-inhibiting herbicides. A lack of cross-resistance to this compound in paraquat-resistant populations strongly suggests a highly specific resistance mechanism, such as transporter-mediated sequestration that recognizes paraquat and diquat but not this compound.[3]
-
Characterizing Novel Resistance: In newly identified cases of paraquat resistance, this compound can be used to quickly assess the specificity of the resistance mechanism.
-
Structure-Activity Relationship Studies: The differential response to this compound, paraquat, and diquat can provide insights into the structural requirements for recognition by resistance-conferring transporters or enzymes.
Data Presentation
Summarizing quantitative data from comparative herbicide studies in a structured table is crucial for clear interpretation and comparison.
Table 1: Comparative Herbicide Resistance Levels in Conyza sp.
| Herbicide | Resistant Biotype (LD50 or GR50) | Susceptible Biotype (LD50 or GR50) | Resistance Index (R/S Ratio) |
| Paraquat | ~100-fold higher than susceptible | Baseline | ~100 |
| Diquat | ~10-fold higher than susceptible | Baseline | ~10 |
| This compound | No significant difference from susceptible | Baseline | ~1 |
LD50: Lethal dose required to kill 50% of the population. GR50: Dose required to cause a 50% reduction in growth. Data synthesized from studies on Conyza bonariensis and Conyza canadensis.[2][3]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol is designed to determine the level of resistance to this compound in comparison to paraquat and diquat in whole plants.
1. Plant Material:
- Seeds from suspected resistant (R) and known susceptible (S) weed populations.
- Germinate seeds and grow seedlings to the 3-4 leaf stage under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
2. Herbicide Preparation:
- Prepare stock solutions of analytical grade this compound, paraquat, and diquat.
- Create a series of dilutions for each herbicide to generate a dose-response curve. A typical range for paraquat might be 0, 50, 100, 200, 400, 800 g a.i./ha. The range for this compound should be similar for initial screening.
3. Herbicide Application:
- Randomly assign plants from both R and S populations to each herbicide and dose treatment. Include a non-treated control.
- Use a laboratory track sprayer to apply the herbicides at a constant pressure and volume to ensure uniform coverage.
4. Data Collection:
- After 14-21 days, visually assess plant mortality for each treatment.
- Harvest the above-ground biomass for each plant, dry in an oven at 60°C for 72 hours, and record the dry weight.
5. Data Analysis:
- Analyze the mortality or dry weight data using a log-logistic dose-response model to calculate the LD50 or GR50 values for each herbicide and population.
- Calculate the Resistance Index (R/S ratio) by dividing the LD50 or GR50 of the R population by that of the S population.
Protocol 2: Leaf Disc Assay for Rapid Resistance Assessment
This is a quicker method to assess herbicide efficacy at the tissue level, often by measuring chlorophyll fluorescence.
1. Plant Material:
- Fully expanded leaves from mature R and S plants.
2. Experimental Setup:
- Use a cork borer to cut uniform leaf discs (e.g., 1 cm in diameter).
- Float the leaf discs in a petri dish containing a solution of the test herbicide (this compound, paraquat, or diquat) at various concentrations. Include a control with no herbicide.
- Incubate the petri dishes under light for a specified period (e.g., 4-24 hours).
3. Measurement of Chlorophyll Fluorescence:
- Use a chlorophyll fluorometer to measure the maximum quantum yield of photosystem II (Fv/Fm). A decrease in Fv/Fm indicates herbicide-induced damage.
- Measurements can be taken at several time points to create a time-course of damage.
4. Data Analysis:
- Plot the Fv/Fm values against the herbicide concentration to determine the concentration required to cause a 50% reduction in fluorescence (I50).
- Compare the I50 values between the R and S populations to determine the level of resistance.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for bipyridinium herbicides at Photosystem I.
Experimental Workflow for Comparative Resistance Analysis
References
Application Notes and Protocols for Studying Plant Antioxidant Response Using Morfamquat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morfamquat, a bipyridinium herbicide, serves as a valuable tool for investigating the intricate mechanisms of plant antioxidant defense systems. Similar to its well-studied analogue, paraquat, this compound is presumed to act by inducing significant oxidative stress within plant cells.[1][2] This process is initiated by the interception of electrons from Photosystem I (PSI) in the chloroplasts, which are then transferred to molecular oxygen.[1][2] This diversion of the electron transport chain leads to the generation of superoxide radicals (O₂⁻), which are subsequently converted into other highly reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[3][4]
The resulting surge in ROS can cause widespread cellular damage, including lipid peroxidation, protein denaturation, and nucleic acid damage.[5] In response to this chemical onslaught, plants activate a sophisticated and multi-layered antioxidant defense system. This system comprises both enzymatic and non-enzymatic components that work in concert to neutralize ROS and mitigate cellular damage.[6][7]
Studying the plant's response to this compound-induced oxidative stress provides a controlled method for elucidating the roles and regulation of various antioxidant pathways. This knowledge is crucial for developing strategies to enhance crop resilience to environmental stressors and for screening potential compounds that may modulate oxidative stress responses.
While the specific body of research on this compound's interaction with plant antioxidant systems is not as extensive as that for paraquat, the shared mechanism of action allows for the adaptation of established protocols. It is important to note that some plant biotypes resistant to paraquat have not shown cross-resistance to this compound, suggesting potential differences in uptake, translocation, or metabolism that may warrant further investigation.[2][3]
These application notes provide a comprehensive framework for utilizing this compound to induce oxidative stress and subsequently measure the corresponding antioxidant responses in plants.
Data Presentation
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) and Lipid Peroxidation
| This compound Concentration (µM) | Superoxide (O₂⁻) Production Rate (nmol/min/g FW) | Hydrogen Peroxide (H₂O₂) Content (µmol/g FW) | Malondialdehyde (MDA) Content (nmol/g FW) |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
FW: Fresh Weight
Table 2: Activity of Key Antioxidant Enzymes in Response to this compound Treatment
| This compound Concentration (µM) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Ascorbate Peroxidase (APX) Activity (U/mg protein) | Glutathione Reductase (GR) Activity (U/mg protein) |
| 0 (Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 |
U: One unit of enzyme activity
Signaling Pathways and Experimental Workflows
Caption: this compound-induced oxidative stress signaling pathway in plants.
Caption: General experimental workflow for analyzing plant antioxidant responses.
Experimental Protocols
Protocol 1: Induction of Oxidative Stress with this compound
Objective: To induce a controlled level of oxidative stress in plant tissue using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in deionized water)
-
Plant material (e.g., leaf discs of 1 cm diameter, or whole seedlings)
-
Treatment buffer (e.g., 10 mM MES, pH 6.5)
-
Surfactant (e.g., Tween-20, 0.01% v/v)
-
Petri dishes or beakers
-
Growth chamber or light source
Procedure:
-
Prepare a series of this compound treatment solutions by diluting the stock solution in the treatment buffer to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM). Add a surfactant to improve contact with the leaf surface.
-
Place plant material (e.g., 10 leaf discs per petri dish) in the treatment solutions. Ensure the tissue is fully submerged or coated. For seedlings, the solution can be sprayed onto the leaves or used as a hydroponic medium.
-
Incubate the plant material under controlled light (e.g., 150 µmol m⁻² s⁻¹) and temperature (e.g., 25°C) for a predetermined duration (e.g., 2, 6, 12, or 24 hours).
-
After the treatment period, harvest the plant material, gently blot dry, and immediately freeze in liquid nitrogen.
-
Store the frozen samples at -80°C until further analysis.
Protocol 2: Preparation of Plant Enzyme Extract
Objective: To extract proteins from plant tissue for subsequent enzyme activity assays.
Materials:
-
Frozen plant tissue (from Protocol 1)
-
Pre-chilled mortar and pestle
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% w/v polyvinylpyrrolidone (PVP)). For APX assays, add 1 mM ascorbate to the buffer.
-
Refrigerated centrifuge
Procedure:
-
Weigh approximately 0.5 g of frozen plant tissue.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add 5 mL of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.
-
Proceed immediately to protein quantification and enzyme assays.
Protocol 3: Spectrophotometric Assays for Antioxidant Enzymes
Objective: To quantify the activity of key antioxidant enzymes. All assays should be performed at a constant temperature (e.g., 25°C) using a UV-Vis spectrophotometer.
3.1 Superoxide Dismutase (SOD; EC 1.15.1.1) Activity Assay This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
Reaction Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 50-100 µL of enzyme extract.
-
Procedure:
-
Illuminate the reaction mixture with a fluorescent lamp (e.g., 15 W) for 15 minutes.
-
A parallel reaction mixture without the enzyme extract serves as the control. A non-illuminated mixture serves as the blank.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
3.2 Catalase (CAT; EC 1.11.1.6) Activity Assay This assay measures the decomposition of H₂O₂.
-
Reaction Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.0), 15 mM H₂O₂, and 50 µL of enzyme extract.
-
Procedure:
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 240 nm for 2 minutes.
-
Calculate the enzyme activity using the extinction coefficient of H₂O₂ (40 M⁻¹ cm⁻¹).
-
One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
3.3 Ascorbate Peroxidase (APX; EC 1.11.1.11) Activity Assay This assay measures the oxidation of ascorbate.
-
Reaction Mixture (3 mL): 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and 100 µL of enzyme extract.
-
Procedure:
-
Initiate the reaction by adding H₂O₂.
-
Monitor the decrease in absorbance at 290 nm for 2 minutes.
-
Calculate the enzyme activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).
-
One unit of APX activity is defined as the amount of enzyme that oxidizes 1 µmol of ascorbate per minute.
-
3.4 Glutathione Reductase (GR; EC 1.6.4.2) Activity Assay This assay measures the oxidation of NADPH.
-
Reaction Mixture (3 mL): 100 mM potassium phosphate buffer (pH 7.8), 2 mM EDTA, 0.5 mM oxidized glutathione (GSSG), 0.2 mM NADPH, and 100 µL of enzyme extract.
-
Procedure:
-
Initiate the reaction by adding GSSG.
-
Monitor the decrease in absorbance at 340 nm for 3 minutes.
-
Calculate the enzyme activity using the extinction coefficient of NADPH (6.2 mM⁻¹ cm⁻¹).
-
One unit of GR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Protocol 4: Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
Objective: To quantify the extent of membrane damage by measuring MDA, a product of lipid peroxidation.
Materials:
-
Plant extract (prepared as in Protocol 2)
-
20% (w/v) Trichloroacetic acid (TCA)
-
0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA
Procedure:
-
Mix 1 mL of the plant extract with 4 mL of 0.5% TBA in 20% TCA.
-
Heat the mixture at 95°C for 30 minutes in a water bath.
-
Quickly cool the reaction tubes in an ice bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹ and express the results as nmol/g FW.
-
MDA (µM) = [(A₅₃₂ - A₆₀₀) / 155] x 1000
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species (ROS) Generation and Detoxifying in Plants | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Detection of Morfamquat Residues in Soil and Water
Introduction
Morfamquat is a quaternary ammonium herbicide previously used for the control of broad-leaved weeds in cereal crops.[1] Although its use has been largely discontinued in many parts of the world, concerns about its persistence in the environment and potential health effects necessitate reliable analytical methods for its detection in soil and water samples.[1][2] this compound, typically available as a dichloride salt, is a moderately toxic compound and a known neurotoxin.[2][3] This document provides a detailed protocol for the determination of this compound residues, drawing upon established methodologies for structurally similar herbicides like Paraquat and Diquat, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
These protocols are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described are based on common and effective techniques such as Solid-Phase Extraction (SPE) for water samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.[4]
Experimental Protocols
1. Water Sample Analysis
This protocol details the extraction and analysis of this compound residues from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Filter water samples through a 0.45 µm filter to remove particulate matter. For samples with high organic content, a pre-treatment step with a suitable sorbent may be necessary.
-
SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of 25 mM phosphate buffer (pH 7).[4]
-
Sample Loading: Load the pre-treated water sample (e.g., 10 mL) onto the conditioned SPE cartridge at a slow, dropwise flow rate (approximately 2-3 mL/min).[4]
-
Cartridge Washing: Wash the cartridge with 3 mL of 25 mM ammonium formate buffer (pH 8) followed by 3 mL of methanol to remove interferences.[4]
-
Analyte Elution: Elute the retained this compound from the cartridge using a suitable elution solvent. While a specific solvent for this compound is not defined in the search results, a common approach for similar compounds is to use an acidified organic solvent. A starting point could be 5% formic acid in methanol.
-
Eluate Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
b. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A mixed-mode column with reversed-phase and cation exchange characteristics is recommended for the separation of quaternary ammonium compounds.[5][6]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode should be used for sensitive and selective detection.[5] The specific precursor and product ions for this compound will need to be determined by direct infusion of a this compound analytical standard.
2. Soil Sample Analysis
This protocol outlines the extraction of this compound residues from soil using a modified QuEChERS method followed by LC-MS/MS analysis.[8]
a. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
-
Sample Homogenization: Air-dry the soil sample, sieve it to remove large debris, and homogenize it.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Add appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The use of buffering salts is crucial for pH-dependent analytes.[8]
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. For soil extracts, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is recommended. The exact amounts may need optimization.
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Extract Preparation: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution with the initial mobile phase.
b. Analytical Method: LC-MS/MS
The LC-MS/MS conditions would be similar to those described for water analysis, with potential adjustments to the gradient profile to manage the more complex matrix of the soil extract.
Data Presentation
The following table summarizes the expected performance characteristics for a validated method for this compound analysis, based on typical values reported for similar quaternary ammonium herbicides like Paraquat and Diquat.[5][7][9] Note: These values are estimates and must be determined experimentally during method validation.
| Parameter | Expected Value (Water) | Expected Value (Soil) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | 5 - 25 µg/kg |
| Recovery | 80 - 110% | 70 - 120% |
| Precision (RSD) | < 15% | < 20% |
| Linearity (r²) | > 0.99 | > 0.99 |
Mandatory Visualization
Caption: Overall experimental workflow for this compound residue analysis in soil and water.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. This compound dichloride [sitem.herts.ac.uk]
- 3. This compound dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Optimized liquid chromatography tandem mass spectrometry approach for the determination of diquat and paraquat herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. QuEChERS: About the method [quechers.eu]
- 9. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Morfamquat: A Tool for Elucidating Chloroplast Function and Oxidative Stress Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Morfamquat is a non-selective contact herbicide that acts as a potent tool for studying chloroplast function, particularly the mechanisms of photosynthetic electron transport and the subsequent generation of reactive oxygen species (ROS).[1][2] As a quaternary ammonium compound, its chemical structure and mode of action are closely related to the widely studied herbicide Paraquat (methyl viologen).[3][4] this compound acts by intercepting electrons from Photosystem I (PSI), a key component of the light-dependent reactions of photosynthesis. This disruption initiates a cascade of events, making it an invaluable chemical inducer of oxidative stress for research purposes. These application notes provide detailed information on its mechanism of action, experimental protocols to study its effects, and quantitative data to facilitate its use in a research setting.
Mechanism of Action
This compound's primary site of action is within the chloroplast, where it interferes with the photosynthetic electron transport chain.[1][2] The core mechanism can be summarized in the following steps:
-
Uptake and Translocation: this compound is rapidly absorbed by plant tissues and penetrates the chloroplasts.
-
Interaction with Photosystem I (PSI): Within the chloroplast, this compound acts as an artificial electron acceptor for Photosystem I. It accepts high-energy electrons from the iron-sulfur clusters of PSI, thereby diverting them from their natural acceptor, ferredoxin.
-
Generation of Reactive Oxygen Species (ROS): The reduced this compound radical then rapidly reacts with molecular oxygen (O₂) to produce the superoxide radical (O₂⁻•). This process regenerates the oxidized form of this compound, allowing it to continuously accept electrons from PSI in a cyclical manner.
-
Induction of Oxidative Stress: The superoxide radicals are highly reactive and can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH). This surge in ROS overwhelms the chloroplast's antioxidant defense systems, leading to oxidative stress.
-
Cellular Damage: The accumulation of ROS causes widespread cellular damage, including lipid peroxidation of chloroplast membranes, degradation of chlorophyll, and inactivation of enzymes, ultimately leading to cell death.
This well-defined mechanism of action allows researchers to induce a controlled and rapid onset of oxidative stress originating specifically from the chloroplasts, providing a powerful system to study stress signaling pathways, antioxidant responses, and the regulation of photosynthesis.
Data Presentation
The following tables summarize the quantitative effects of Paraquat (a close analog of this compound) on various physiological and biochemical parameters in plants. These data provide a reference for the expected dose-dependent responses when using this compound in experimental setups.
Table 1: Effect of Paraquat on Photosystem II (PSII) Photochemistry
| Concentration (µM) | Fv/Fm | Reference |
| 0 (Control) | ~0.8 | [5] |
| 5 | ~0.56 | [5] |
| 10 | ~0.12 | [5] |
| 300 | Significantly decreased | [6] |
| 600 | Significantly decreased | [6] |
Fv/Fm represents the maximum quantum yield of PSII photochemistry.
Table 2: Effect of Paraquat on Antioxidant Enzyme Activities
| Concentration | Superoxide Dismutase (SOD) Activity | Ascorbate Peroxidase (APX) Activity | Catalase (CAT) Activity | Reference |
| 0.5 µM | Increased 4.93-fold | - | Increased 3.09-fold | [4] |
| 0.75 µM | Further increased | - | Further increased | [4] |
| 1 µM | Substantial enhancement | Substantial enhancement | Substantial enhancement | [7] |
| 10 µM | Increased 2.4-fold | Increased 2.2-fold | Increased 1.8-fold | [8] |
| 50 µM | Sharp decline | Sharp decline | Sharp decline | [7] |
Table 3: Effect of Paraquat on Non-Photochemical Quenching (NPQ) and Photochemical Quenching (qP)
| Time after Treatment | NPQ (% increase vs. control) | qP (% decrease vs. control) | Reference |
| 30 min (Mature Leaves) | 118% | - | [3] |
| 60 min (Mature Leaves) | 180% | 17% | [3] |
| 60 min (Young Leaves) | 249% | 21% | [3] |
| 4 hours (Mature Leaves) | 143% | 9% | [3] |
| 4 hours (Young Leaves) | 173% | 10% | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the impact of this compound on chloroplast function.
Protocol 1: Measurement of Chlorophyll Fluorescence
This protocol allows for the in vivo assessment of Photosystem II (PSII) efficiency and the extent of non-photochemical quenching (NPQ).
Materials:
-
Plant material (e.g., leaf discs or whole plants)
-
This compound solutions of desired concentrations
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Dark adaptation clips or a dark room
Procedure:
-
Sample Preparation and Treatment:
-
Excise leaf discs or use intact plants.
-
Incubate the samples with different concentrations of this compound for a defined period (e.g., 1-24 hours). A control group should be incubated in a solution without this compound.
-
-
Dark Adaptation:
-
Measurement of F₀ and Fₘ:
-
Actinic Light Illumination and NPQ Measurement:
-
Expose the sample to a continuous actinic light of a defined intensity to induce photosynthesis.
-
During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').[11] The steady-state fluorescence (Fₛ) is recorded just before each saturating pulse.
-
-
Data Analysis:
Protocol 2: Quantification of Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Plant tissue homogenate or isolated chloroplasts
-
DCFH-DA stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Sample Preparation:
-
Homogenize plant tissue in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain a supernatant containing the cellular components.
-
-
Loading with DCFH-DA:
-
This compound Treatment:
-
Treat the DCFH-loaded samples with the desired concentrations of this compound.
-
-
Fluorescence Measurement:
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 529 nm.[12][13]
-
An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
-
Protocol 3: Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
Materials:
-
Plant tissue extract
-
Phosphate buffer (pH 7.8)
-
Methionine
-
NBT
-
EDTA
-
Riboflavin
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Assay Mixture:
-
Prepare a reaction mixture containing phosphate buffer, methionine, NBT, and EDTA.
-
Add the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding riboflavin and exposing the mixture to light (e.g., under a fluorescent lamp) for 15-20 minutes.
-
-
Measurement:
-
The reduction of NBT to formazan by superoxide radicals results in a blue color. SOD in the sample will inhibit this reaction.
-
Measure the absorbance at 560 nm.[14]
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Protocol 4: Ascorbate Peroxidase (APX) Activity Assay
This protocol measures the decrease in absorbance due to the oxidation of ascorbate.
Materials:
-
Plant tissue extract
-
Potassium phosphate buffer (pH 7.0)
-
Ascorbate
-
EDTA
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Assay Mixture:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, and EDTA.[11]
-
Add the enzyme extract to the mixture.
-
-
Initiation and Measurement:
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the use of this compound in chloroplast research.
Caption: this compound's mechanism of action in the chloroplast.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. bdspublishing.com [bdspublishing.com]
- 2. Non-photochemical quenching - Wikipedia [en.wikipedia.org]
- 3. Leaf Age-Dependent Photoprotective and Antioxidative Response Mechanisms to Paraquat-Induced Oxidative Stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of paraquat on photosynthesis and the response to oxidative stress in Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. handheld.psi.cz [handheld.psi.cz]
- 12. Paraquat increases superoxide dismutase activity and radiation resistance in two mouse lymphoma L5178Y cell strains of different radiosensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the free radical-generating herbicide paraquat on the expression of the superoxide dismutase (Sod) genes in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Laboratory Preparation of Morfamquat Dichloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, albeit theoretical, protocol for the laboratory synthesis and preparation of Morfamquat dichloride solutions. Due to the limited availability of specific literature for this compound, the synthesis protocol is based on the general chemical principles of bipyridylium herbicide synthesis. The analytical method is adapted from established high-performance liquid chromatography (HPLC) methods for structurally related compounds like paraquat and diquat. It is crucial to note that these protocols have not been experimentally validated and must be optimized and validated by the end-user in a controlled laboratory setting.
Introduction
This compound dichloride is a quaternary ammonium herbicide belonging to the bipyridylium class of compounds. Its synthesis involves the quaternization of 4,4'-bipyridine with a suitable morpholine derivative.[1] This document outlines a potential laboratory-scale synthesis and provides a starting point for the development of an analytical method for the quantification of this compound dichloride.
Synthesis of this compound Dichloride
The proposed synthesis of this compound dichloride, chemically named 1,1'-bis(3,5-dimethylmorpholinocarbonylmethyl)-4,4'-bipyridylium dichloride, is a two-step process. The first step is the synthesis of the alkylating agent, 2-chloro-N-(3,5-dimethylmorpholino)acetamide, followed by the quaternization of 4,4'-bipyridine.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis pathway for this compound dichloride.
Experimental Protocol: Synthesis
Materials:
-
3,5-Dimethylmorpholine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
4,4'-Bipyridine
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Step 1: Synthesis of 2-Chloro-N-(3,5-dimethylmorpholino)acetamide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylmorpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dissolved in anhydrous dichloromethane to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(3,5-dimethylmorpholino)acetamide.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound dichloride
-
In a clean, dry flask, dissolve 4,4'-bipyridine (1.0 eq) in anhydrous acetonitrile.
-
Add the purified 2-chloro-N-(3,5-dimethylmorpholino)acetamide (2.2 eq) to the solution.
-
Reflux the mixture for 24-48 hours under a nitrogen atmosphere.
-
Monitor the formation of the product, which should precipitate out of the solution as the reaction progresses.
-
After cooling to room temperature, filter the solid product and wash with cold acetonitrile and then diethyl ether.
-
To ensure the final product is the dichloride salt, the isolated solid can be suspended in a minimal amount of water and treated with a stoichiometric amount of hydrochloric acid, followed by removal of the solvent under reduced pressure.
-
Dry the final product, this compound dichloride, under vacuum.
Table 1: Hypothetical Synthesis Parameters and Expected Outcome
| Parameter | Value | Notes |
| Step 1: Alkylating Agent Synthesis | ||
| Molar Ratio (Morpholine:Chloride:Base) | 1 : 1.05 : 1.1 | Triethylamine acts as a base to neutralize HCl. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling to control exothermic reaction. |
| Reaction Time | 12 - 18 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 85% | Yield is dependent on purification efficiency. |
| Step 2: Quaternization | ||
| Molar Ratio (Bipyridine:Alkylating Agent) | 1 : 2.2 | A slight excess of the alkylating agent is used. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent is suitable for this reaction. |
| Reaction Temperature | Reflux | Elevated temperature to drive the reaction. |
| Reaction Time | 24 - 48 hours | Product precipitation is an indicator of progress. |
| Expected Yield | 60 - 75% | Yield is dependent on reaction completion and isolation. |
Preparation of this compound Dichloride Solutions
This compound dichloride is expected to be soluble in water.[1]
Protocol for Standard Solution Preparation
-
Accurately weigh the desired amount of synthesized and purified this compound dichloride.
-
Dissolve the solid in a suitable solvent, such as deionized water or a buffer solution, in a volumetric flask.
-
Agitate the solution until the solid is completely dissolved.
-
Make up the solution to the final volume with the chosen solvent.
-
Store the solution in a well-sealed container, protected from light.
Table 2: Recommended Solvents and Storage Conditions
| Solvent | Concentration Range | Storage Temperature | Stability Notes |
| Deionized Water | 1 µg/mL - 10 mg/mL | 4 °C | Expected to be stable for several weeks. |
| Phosphate Buffer (pH 7.4) | 1 µg/mL - 1 mg/mL | 4 °C | Buffered solutions may enhance stability for biological assays. |
| Methanol | 1 µg/mL - 10 mg/mL | 4 °C | Useful for analytical standard preparation. |
Analytical Method for this compound Dichloride
The following HPLC method is proposed based on methods for paraquat and diquat and requires validation.
Proposed HPLC-UV Method
Caption: Experimental workflow for the proposed HPLC analysis of this compound dichloride.
Table 3: Proposed HPLC Parameters
| Parameter | Proposed Value | Rationale/Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Commonly used for the analysis of bipyridylium herbicides. |
| Mobile Phase | A: 0.1 M Phosphate Buffer (pH 3.0) with 5 mM Heptane Sulfonic AcidB: Acetonitrile | Ion-pairing agent (heptane sulfonic acid) is included to improve retention and peak shape of the charged analyte. |
| Gradient | Isocratic or Gradient (e.g., 80:20 A:B) | To be optimized for best separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Injection Volume | 20 µL | Can be adjusted based on sample concentration. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 260 nm (estimated) | The exact maximum absorbance wavelength for this compound dichloride needs to be determined experimentally. Paraquat is detected at 257 nm. |
Method Validation Parameters
The proposed HPLC method must be validated according to standard guidelines. Key parameters to evaluate include:
-
Linearity: A calibration curve should be generated with at least five concentration levels.
-
Accuracy: Determined by spike and recovery experiments at different concentration levels.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
Safety Precautions
This compound dichloride is expected to be a toxic compound, similar to other bipyridylium herbicides.[1] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Disclaimer: This document provides a theoretical framework for the laboratory preparation and analysis of this compound dichloride. The procedures have not been experimentally verified and should be performed by qualified personnel in a suitable laboratory setting. The user assumes all responsibility for the safe handling and validation of these methods.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Morfamquat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morfamquat is a quaternary ammonium herbicide. Due to its potential toxicity and environmental impact, a robust and reliable analytical method for its quantification is crucial. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is developed based on established principles for the analysis of structurally similar compounds, such as Paraquat and Diquat, and serves as a strong foundation for method validation in a laboratory setting.
Principle
This method utilizes reversed-phase HPLC to separate this compound from potential matrix interferences. An ion-pairing agent is incorporated into the mobile phase to enhance the retention and improve the peak shape of the highly polar this compound cation on a C18 stationary phase.[1][2] Detection is achieved by measuring the UV absorbance at a wavelength where this compound exhibits a strong response. Sample preparation involves a solid-phase extraction (SPE) step to clean up and concentrate the analyte from the sample matrix, ensuring high sensitivity and accuracy.[1][2]
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this HPLC method for this compound analysis, based on typical values achieved for similar quaternary ammonium herbicides.[3][4]
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time (t R ) | Approximately 6.5 min |
| Tailing Factor (T f ) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.04 µg/mL |
| Recovery | 95% - 105% |
| Precision (RSD%) | < 2% |
Experimental Protocol
1. Materials and Reagents
-
This compound standard (analytical grade)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Sodium 1-heptanesulfonate (ion-pairing agent)
-
Orthophosphoric acid
-
Triethylamine
-
Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.[5]
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1 M phosphate buffer containing 75 mM sodium heptanesulfonate. Mix this aqueous phase with acetonitrile in a ratio of 88:12 (v/v). Adjust the pH to 3.0 with phosphoric acid and triethylamine.[5] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 10 µg/mL.
4. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 10 mL of the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 88:12 (v/v) 0.1 M Phosphate Buffer (with 75 mM Sodium Heptanesulfonate, pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 258 nm |
6. Analysis and Quantification
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Diagrams
Caption: Experimental workflow for this compound analysis by HPLC.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Handle this compound standard with care as it is a toxic substance.
-
All sample and standard preparations should be performed in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Morfamquat Application in Cereal Crop Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morfamquat is a non-residual contact herbicide belonging to the bipyridinium chemical class.[1] Its primary mode of action is the inhibition of Photosystem I (PSI) in plants.[1] This document provides detailed application notes and protocols for the use of this compound in cereal crop research. Due to the limited availability of specific data for this compound, information from its close analogue, paraquat, is used as a proxy in certain sections. This is explicitly noted where applicable.
Chemical Structure:
Mode of Action
This compound acts by intercepting electrons from Photosystem I, a critical component of the light-dependent reactions of photosynthesis.[4] This diverts the normal flow of electrons, preventing the reduction of NADP+ to NADPH. Instead, the herbicide undergoes a single-electron reduction and is then rapidly re-oxidized by molecular oxygen, generating highly reactive oxygen species (ROS) such as the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6] This cascade of oxidative stress leads to rapid lipid peroxidation of cell membranes, causing loss of membrane integrity, cellular leakage, and ultimately, rapid cell death, manifesting as leaf wilting and necrosis.[5]
Data Presentation: Quantitative Data Summary
Disclaimer: The following tables are based on data extrapolated from studies on paraquat, a closely related bipyridinium herbicide, due to the scarcity of published quantitative data specifically for this compound on cereal crops.
Table 1: Efficacy of Paraquat on Weed Control in Cereal Systems (Extrapolated for this compound)
| Target Weed | Cereal Crop | Application Rate (kg a.i./ha) | Weed Control Efficacy (%) | Reference |
| Annual Grasses (seedlings) | Wheat, Barley | 0.54 | >90 | [7] |
| Tillering Grasses | Wheat, Barley | 0.72 | 80-90 | [7] |
| Broadleaf Weeds | General Cereal | 0.2 - 0.6 | 70-95 | [8] |
| Total Weeds | Corn | 0.31 - 0.72 | Effective control up to 6 weeks | [9] |
Table 2: Effect of Paraquat on Cereal Crop Yield (Extrapolated for this compound)
| Cereal Crop | Application Timing | Application Rate (kg a.i./ha) | Impact on Grain Yield | Reference |
| Wheat | Pre-plant burndown | 0.2 - 0.8 | No negative impact when used as directed | [10] |
| Barley | Pre-plant burndown | 0.2 - 0.8 | No negative impact when used as directed | [10] |
| Rice | Pre-harvest desiccation | 0.14 | No negative effect on yield | [11] |
| Faba Bean | Pre-harvest desiccation (40% grain moisture) | 0.2 | No negative effect on yield | [11] |
| Faba Bean | Pre-harvest desiccation (60% grain moisture) | 0.6 | Potential for negative impact | [11] |
Experimental Protocols
Protocol 1: Determination of this compound Efficacy on Weed Control in Cereals (Glasshouse/Growth Chamber)
Objective: To determine the dose-response relationship of this compound on target weed species commonly found in cereal crops.
Materials:
-
This compound dichloride solution (analytical grade)
-
Target weed species (e.g., Avena fatua, Lolium rigidum, Chenopodium album) grown in pots
-
Cereal crop (e.g., wheat, barley) grown in pots
-
Laboratory spray cabinet with a moving nozzle
-
Surfactant (non-ionic)
-
Deionized water
-
Protective equipment (gloves, lab coat, safety glasses)
Methodology:
-
Plant Preparation: Grow weed and cereal species in pots containing a standardized soil mix under controlled environmental conditions (e.g., 20-25°C, 16:8h light:dark cycle). Plants should be at the 2-4 leaf stage at the time of application.
-
Herbicide Preparation: Prepare a stock solution of this compound dichloride in deionized water. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 kg a.i./ha). Add a non-ionic surfactant to each solution at the recommended concentration (e.g., 0.1% v/v).
-
Herbicide Application: Calibrate the laboratory spray cabinet to deliver a consistent volume (e.g., 200 L/ha). Place the pots in the spray cabinet and apply the respective this compound solutions. Include an untreated control group.
-
Post-Application Care: Return the plants to the growth chamber. Water the plants at the soil level to avoid washing the herbicide off the foliage.
-
Data Collection:
-
Visual Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the weeds and cereal plants. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
-
Data Analysis: Calculate the percentage reduction in weed biomass compared to the untreated control. Use a log-logistic dose-response model to determine the GR₅₀ (the dose required to reduce plant growth by 50%).
Protocol 2: Field Trial for Evaluating this compound Impact on Cereal Yield
Objective: To assess the impact of this compound application on the grain yield of a selected cereal crop under field conditions.
Materials:
-
Commercial formulation of this compound
-
Certified cereal seed (e.g., wheat, barley)
-
Field plot sprayer
-
Standard farming equipment for sowing, fertilization, and harvesting
-
GPS for plot marking
Methodology:
-
Experimental Design: Use a randomized complete block design with at least four replications. Plot size should be appropriate for the available equipment (e.g., 2m x 10m).
-
Trial Establishment: Prepare the seedbed according to standard agricultural practices. Sow the cereal crop at the recommended seeding rate.
-
Treatments: Apply this compound at different rates (e.g., a recommended rate and 2x the recommended rate) and at a specific growth stage (e.g., pre-plant burndown). Include a weedy check (no herbicide) and a weed-free check (manual weeding) as controls.
-
Herbicide Application: Calibrate the field sprayer to deliver the correct volume and pressure. Apply the treatments uniformly to the designated plots.
-
Crop Maintenance: Manage the plots according to standard agronomic practices for the region, including fertilization and pest control (if necessary, use products that do not interfere with the herbicide treatment).
-
Data Collection:
-
Crop Injury Assessment: Visually assess crop phytotoxicity at 7 and 14 DAT on a scale of 0-100% (0 = no injury, 100 = crop death).
-
Weed Density and Biomass: At a key crop growth stage (e.g., stem elongation), count the number of weeds per square meter and collect the above-ground weed biomass from a designated quadrat in each plot.
-
Yield Components: At maturity, collect a subsample of plants from each plot to determine parameters such as the number of heads per plant, number of grains per head, and 1000-grain weight.
-
Grain Yield: Harvest the entire plot using a plot combine and determine the grain yield, adjusting for moisture content.
-
-
Data Analysis: Perform an analysis of variance (ANOVA) to determine the effect of the treatments on crop injury, weed control, yield components, and grain yield. Use a means separation test (e.g., Tukey's HSD) to compare treatment means.
Mandatory Visualization
Caption: this compound's mode of action in a plant cell.
Caption: General experimental workflow for this compound efficacy testing.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. News - How Does Paraquat Affect Photosynthesis? [bigpesticides.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding paraquat resistance mechanisms in Arabidopsis thaliana to facilitate the development of paraquat-resistant crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spray timing and herbicide efficacy in cereals and oilseed rape | AHDB [ahdb.org.uk]
- 8. genfarm.com.au [genfarm.com.au]
- 9. foodsciencejournal.com [foodsciencejournal.com]
- 10. Agriculture without paraquat is feasible without loss of productivity—lessons learned from phasing out a highly hazardous herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Note: Electrochemical Detection of Morfamquat in Biological Samples
Abstract
This application note details a proposed methodology for the sensitive and rapid detection of Morfamquat, a quaternary ammonium herbicide, in biological samples such as human serum and urine. Due to the limited availability of specific electrochemical methods for this compound, this protocol is adapted from established and validated techniques for the structurally similar herbicide, Paraquat. The proposed method utilizes square wave voltammetry (SWV) with a modified glassy carbon electrode (GCE). This approach offers a cost-effective and efficient alternative to traditional chromatographic techniques, making it suitable for high-throughput screening and point-of-care applications. All procedural steps, from sample preparation to data analysis, are outlined, and performance data from analogous Paraquat detection methods are provided for reference. It is critical to note that this protocol should be thoroughly validated for this compound to ensure accuracy and reliability.
Introduction
This compound is a quaternary ammonium compound used as a herbicide. Its potential toxicity necessitates sensitive and reliable detection methods in biological matrices for clinical and forensic toxicology. While chromatographic methods are commonly employed for pesticide analysis, they often require extensive sample preparation and sophisticated instrumentation.[1][2] Electrochemical sensors present a compelling alternative due to their inherent advantages, including high sensitivity, rapid analysis time, low cost, and potential for miniaturization and on-site analysis.[1][3][4]
This document provides a detailed protocol for the electrochemical detection of this compound in serum and urine, based on established methods for Paraquat. The principle of detection relies on the electrochemical reduction of the this compound cation at the surface of a modified electrode. By applying a potential waveform and measuring the resulting current, the concentration of this compound can be determined.
Experimental Workflow
The overall experimental workflow for the electrochemical detection of this compound in biological samples is depicted below.
Caption: Experimental workflow for this compound detection.
Materials and Reagents
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Glassy Carbon Electrode (GCE)
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Ag/AgCl Reference Electrode
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Platinum Wire Counter Electrode
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Potentiostat/Galvanostat
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This compound standard
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Perchloric acid (HClO₄)
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Phosphate buffer solution (PBS)
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Potassium ferricyanide (K₃[Fe(CN)₆])
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Potassium chloride (KCl)
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Alumina powder (0.3 and 0.05 µm)
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Human serum and urine (drug-free)
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Deionized water
Experimental Protocols
Electrode Preparation and Modification
A clean electrode surface is crucial for sensitive and reproducible measurements.
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Polishing: Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
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Cleaning: Rinse thoroughly with deionized water and sonicate in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.
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Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ from -0.2 to +1.2 V until a stable voltammogram is obtained.
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Modification (Optional but Recommended): To enhance sensitivity, the GCE can be modified with nanomaterials. For instance, a composite of three-dimensional graphene and carbon nanotubes (3DG-CNT) can be electrochemically deposited on the GCE surface.[5]
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Prepare a dispersion of graphene oxide (GO) and carbon nanotubes (CNT) in a suitable electrolyte.
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Electrodeposit the 3DG-CNT composite onto the cleaned GCE surface using chronoamperometry or cyclic voltammetry.
-
Sample Preparation
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To 0.5 mL of serum sample, add 100 µL of 35% perchloric acid to precipitate proteins.[2]
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Vortex the mixture for 1 minute.
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Centrifuge at 13,000 g for 5 minutes.
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Collect the supernatant.
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Dilute the supernatant with a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) before analysis.
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Centrifuge the urine sample to remove any sediment.
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Dilute the supernatant with the supporting electrolyte. The dilution factor should be optimized based on the expected concentration of this compound.
Electrochemical Measurements
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Assemble a three-electrode cell containing the prepared working electrode (GCE or modified GCE), an Ag/AgCl reference electrode, and a platinum wire counter electrode in a voltammetric cell containing the prepared sample.
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Perform square wave voltammetry (SWV) by scanning the potential in the negative direction (e.g., from -0.4 V to -1.2 V).
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Record the peak current corresponding to the reduction of this compound.
Typical SWV Parameters (to be optimized for this compound):
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Frequency: 25 Hz
-
Amplitude: 25 mV
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Step Potential: 4 mV
Data Presentation
The following tables summarize the performance of electrochemical sensors for the detection of Paraquat, a structurally similar compound. These values should serve as a benchmark for the development and validation of a this compound-specific sensor.
Table 1: Performance of Electrochemical Sensors for Paraquat Detection
| Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Biological Matrix | Reference |
| Reduced Graphene Oxide | EIS | 0.05 - 72.9 ng/mL | 0.05 ng/mL | Drinking Water | [3] |
| Lead Oxide Nanoparticles | CV | 1 - 5 mM | Not Specified | Juice and Milk | [4] |
| VMSF/3DG-CNT | DPV | 2 nM - 10 µM | 1.17 nM | Environmental Water | [5] |
| Clay Modified Copper | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Analytical Methods for Paraquat in Biological Samples
| Method | Sample Type | Limit of Detection (LOD) | Linear Range | Reference |
| Gas Chromatography | Blood, Urine | 0.5 - 0.7 µg/mL | 1 - 70 µg/mL | [6] |
| LC-ESI-MS | Blood, Urine | 0.004 - 0.007 µg/mL | 0.01 - 10.0 µg/mL | [7] |
| HPLC | Plasma | Not Specified | 0.2 - 500 µg/mL | [2] |
| Spectrophotometry | Blood, Urine | Not Specified | 0.1 - 1.2 ppm | [8] |
Signaling Pathway and Detection Mechanism
The electrochemical detection of this compound is based on its reduction at the electrode surface. As a dicationic quaternary ammonium compound, this compound is expected to undergo a two-step, one-electron reduction process, similar to Paraquat.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical paraquat sensor based on lead oxide nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the herbicides paraquat and diquat in blood and urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Spectrophotometric method for determination of paraquat in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Morfamquat Instability in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Morfamquat, a quaternary ammonium compound, is recognized for its herbicidal activity.[1] However, its stability in aqueous solutions can be a critical concern for researchers in various experimental settings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in concentration. What are the likely causes?
A rapid loss of this compound in your aqueous solution is likely due to chemical degradation. The primary degradation pathways for bipyridinium compounds like this compound are hydrolysis and photodegradation.[2][3] The rate of degradation is significantly influenced by factors such as pH, temperature, and exposure to light.
Q2: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. While specific data for this compound is limited, related bipyridinium herbicides often exhibit increased degradation rates under alkaline conditions.[4] Acidic or neutral pH conditions are generally more favorable for maintaining the stability of quaternary ammonium compounds. It is crucial to control the pH of your aqueous solutions to minimize hydrolytic degradation.
Q3: What is the impact of temperature on this compound stability?
Elevated temperatures accelerate the rate of chemical reactions, including the degradation of this compound. For every 10°C increase in temperature, the rate of chemical degradation can approximately double. Therefore, it is recommended to store this compound solutions at controlled, cool temperatures to enhance stability.
Q4: Is this compound sensitive to light?
Yes, compounds with a bipyridinium structure can be susceptible to photodegradation when exposed to UV light.[3] To prevent photochemical degradation, it is essential to protect this compound solutions from light by using amber-colored vials or by working in a dark environment.
Q5: What are the potential degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, hydrolysis is expected to cleave the ester linkages in the side chains. This would likely lead to the formation of 4,4'-bipyridine derivatives and morpholine-containing byproducts. The core bipyridinium structure might also undergo further degradation under harsh conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound instability in your experiments.
Problem: Inconsistent or lower-than-expected analytical results for this compound concentration.
Potential Cause 1: pH-induced Hydrolysis
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Troubleshooting Steps:
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Measure the pH of your this compound solution.
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If the pH is neutral to alkaline, adjust it to a more acidic range (e.g., pH 4-6) using a suitable buffer, if compatible with your experimental design.
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Re-analyze the sample to see if the degradation rate has decreased.
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Potential Cause 2: Thermal Degradation
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Troubleshooting Steps:
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Review the storage and handling temperatures of your solutions.
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Ensure that stock solutions and experimental samples are stored at recommended low temperatures (e.g., 2-8°C) and protected from temperature fluctuations.
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Minimize the time that solutions are kept at room temperature or elevated temperatures during experiments.
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Potential Cause 3: Photodegradation
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Troubleshooting Steps:
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Store all this compound-containing solutions in light-protecting containers (e.g., amber vials).
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Conduct experimental manipulations under low-light conditions or with light-blocking shields.
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Compare the stability of a solution stored in the dark versus one exposed to ambient light to confirm photosensitivity.
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Potential Cause 4: Oxidative Degradation
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Troubleshooting Steps:
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De-gas your aqueous solvent before preparing the this compound solution to remove dissolved oxygen.
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Consider adding an antioxidant to your formulation, if it does not interfere with your experiment.
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Avoid sources of metal ions that can catalyze oxidation.
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Potential Cause 5: Incompatibility with Formulation Components
-
Troubleshooting Steps:
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides an illustrative example based on general knowledge of bipyridinium herbicide stability. Note: This data is for estimation purposes and should be confirmed by experimental studies.
| Parameter | Condition | Estimated Half-life (t½) |
| pH | pH 5 | > 30 days |
| pH 7 | ~10-14 days | |
| pH 9 | < 24 hours | |
| Temperature | 4°C | Stable for months |
| 25°C | Weeks | |
| 40°C | Days | |
| Light Exposure | Dark | Stable |
| Ambient Light | Significant degradation within days | |
| UV Light (365 nm) | Rapid degradation within hours |
Experimental Protocols
To investigate and mitigate instability, a forced degradation study is a valuable tool.[7][8][9][10] This involves intentionally subjecting the this compound solution to harsh conditions to accelerate degradation and identify potential degradation products.
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To identify the degradation pathways and major degradation products of this compound under various stress conditions.
Materials:
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This compound dichloride
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HPLC-grade water
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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Photostability chamber
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Temperature-controlled oven
Methodology:
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate at 60°C for 24 hours.
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Neutralize with an equivalent amount of 0.1 M NaOH.
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Analyze by HPLC or UPLC-MS/MS.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate at room temperature for 4 hours.
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Neutralize with an equivalent amount of 0.1 M HCl.
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Analyze by HPLC or UPLC-MS/MS.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep at room temperature for 24 hours, protected from light.
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Analyze by HPLC or UPLC-MS/MS.
-
-
Thermal Degradation:
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Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.
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Dissolve the solid sample in water to the original concentration.
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Analyze both samples by HPLC or UPLC-MS/MS.
-
-
Photodegradation:
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Expose 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
Analyze by HPLC or UPLC-MS/MS.
-
-
Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
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HPLC system with a UV detector or a mass spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., heptafluorobutyric acid) may be necessary for good peak shape and retention of the charged this compound molecule. A starting point could be a gradient from 5% to 50% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 258 nm or MS detection.[15]
-
Injection Volume: 10 µL.
Method Validation:
-
Inject the stressed samples from the forced degradation study to demonstrate the method's ability to separate the parent this compound peak from any degradation product peaks.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Assessing the Adsorption of Bipyridinium Herbicides on Model Soil Granular Media [frontiersin.org]
- 4. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. sgs.com [sgs.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Optimized liquid chromatography tandem mass spectrometry approach for the determination of diquat and paraquat herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Morfamquat Concentration for Plant Physiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Morfamquat in plant physiology experiments. Due to this compound being an obsolete herbicide, specific concentration data is limited. Therefore, the information provided is based on the known mechanisms of similar herbicides and available comparative data. It is imperative that users conduct preliminary dose-response experiments to determine the optimal concentration for their specific plant species and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in plants?
This compound is a broad-spectrum, contact, non-residual bipyridinium herbicide.[1][2] Its primary mode of action is the inhibition of Photosystem I (PSI) in the chloroplasts.[1][2] By accepting electrons from PSI, this compound generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, plant death.[3] Some evidence suggests that in susceptible plants, this compound may be enzymatically converted to Paraquat, a closely related and more commonly studied PSI-inhibiting herbicide.
Q2: What is a recommended starting concentration range for this compound in laboratory experiments?
Direct experimental data for this compound concentrations in laboratory settings is scarce. However, based on studies of the related herbicide Paraquat, a logical starting point for dose-response experiments would be in the micromolar (µM) to low millimolar (mM) range. For foliar applications, concentrations can be guided by historical field application rates of similar herbicides, but must be scaled down appropriately for controlled environments.
Q3: How quickly should I expect to see phytotoxic effects after this compound application?
As a contact herbicide that disrupts cell membranes through rapid ROS production, the effects of this compound are typically visible within hours of application, especially in the presence of light.[3] Initial symptoms include water-soaked lesions, followed by wilting, desiccation, and necrosis of the treated tissues.
Q4: Is this compound effective against Paraquat-resistant weeds?
Interestingly, studies have shown that some Paraquat-resistant weed biotypes exhibit little to no cross-resistance to this compound.[3] This suggests that the mechanisms of uptake, translocation, or sequestration may differ between the two herbicides, making this compound a potentially useful tool for studying Paraquat resistance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable phytotoxic effects after application. | Incorrect Concentration: The applied concentration may be too low for the target plant species. | Perform a dose-response experiment with a wider range of concentrations. See the "Experimental Protocol: Dose-Response Curve Determination" section below. |
| Insufficient Light: The production of ROS by PSI-inhibiting herbicides is a light-dependent process.[4] | Ensure plants are exposed to adequate light intensity after this compound application. | |
| Poor Application/Coverage: As a contact herbicide, thorough coverage of the plant tissue is crucial for efficacy. | Use a surfactant to improve spreading and adherence of the this compound solution. Ensure the application method provides uniform coverage of the target area. | |
| Plant Resistance: The plant species may have inherent tolerance or resistance to this compound. | Investigate the possibility of non-target site resistance mechanisms, such as reduced uptake or enhanced sequestration of the herbicide. | |
| Excessive phytotoxicity or rapid death of the plant, even at low concentrations. | High Susceptibility of Plant Species: The chosen plant species may be highly sensitive to this compound. | Significantly lower the concentration range in your dose-response experiments. |
| Optimal Environmental Conditions for Herbicide Activity: High light intensity and humidity can enhance the activity of contact herbicides. | Consider adjusting environmental conditions (e.g., light intensity) to modulate the speed and severity of the phytotoxic response. | |
| Inconsistent or variable results between replicates. | Uneven Application: Inconsistent application of the herbicide solution across replicates. | Standardize the application procedure to ensure each plant receives the same volume and coverage of the this compound solution. |
| Variability in Plant Material: Differences in plant age, size, or health can affect their response to herbicides. | Use uniform and healthy plant material for all experimental replicates. | |
| Environmental Fluctuations: Inconsistent light, temperature, or humidity in the growth environment. | Maintain consistent and controlled environmental conditions for the duration of the experiment. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on a Susceptible Broadleaf Species
| This compound Concentration (µM) | Visual Injury (%) (72 hours after treatment) | Plant Biomass Reduction (%) |
| 0 (Control) | 0 | 0 |
| 10 | 15 | 10 |
| 50 | 45 | 35 |
| 100 | 80 | 75 |
| 200 | 95 | 90 |
| 500 | 100 | 98 |
Note: This table is for illustrative purposes only. Actual data will vary depending on the plant species, experimental conditions, and specific endpoints measured.
Experimental Protocols
Experimental Protocol: Dose-Response Curve Determination
This protocol outlines a general procedure for determining the effective concentration of this compound for a specific plant species.
1. Plant Material and Growth Conditions:
- Grow a uniform batch of the target plant species from seed in a controlled environment (growth chamber or greenhouse).
- Ensure consistent pot size, soil medium, watering regime, light intensity, photoperiod, and temperature.
- Use plants at a consistent developmental stage (e.g., 3-4 true leaf stage) for the experiment.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound dichloride in distilled water.
- From the stock solution, create a series of dilutions to cover a wide range of concentrations (e.g., 0, 10, 50, 100, 200, 500 µM). It is advisable to perform a preliminary range-finding experiment with broader concentration steps to narrow down the effective range.
- Include a non-ionic surfactant (e.g., 0.1% v/v) in all treatment solutions, including the control (0 µM this compound), to ensure uniform wetting of the leaf surface.
3. Herbicide Application:
- Randomly assign plants to different treatment groups.
- Use a calibrated laboratory sprayer to apply the this compound solutions to the foliage of the plants until runoff. Ensure consistent spray volume and pressure for all applications.
- Include a control group that is sprayed only with the surfactant solution.
4. Data Collection and Analysis:
- At predetermined time points after treatment (e.g., 24, 48, 72 hours), assess phytotoxicity using various parameters:
- Visual Injury Rating: Score the percentage of necrotic or chlorotic tissue on a scale of 0% (no injury) to 100% (complete death).
- Chlorophyll Fluorescence: Measure parameters such as Fv/Fm to quantify the impact on photosystem II efficiency as an indirect measure of photosynthetic stress.
- Biomass Measurement: Harvest the aerial parts of the plants at the end of the experiment, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
- Analyze the data using a suitable statistical software to fit a dose-response curve (e.g., a four-parameter log-logistic model) and determine the EC50 (the concentration that causes a 50% response) and other relevant endpoints.
Mandatory Visualizations
Caption: Mechanism of action of this compound in a plant cell.
Caption: Workflow for determining the optimal this compound concentration.
References
Overcoming poor solubility of Morfamquat in experimental buffers
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the poor solubility of Morfamquat in experimental buffers. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a quaternary ammonium herbicide.[1][2] It is typically supplied as this compound dichloride to improve its solubility and stability.[3][4] However, researchers may still encounter solubility issues in specific experimental buffers, which can impact the accuracy and reproducibility of results.
Q2: I'm observing precipitation of this compound in my buffer. What are the likely causes?
Precipitation of this compound can be due to several factors:
-
Low intrinsic solubility: The compound may have limited solubility in your specific aqueous buffer system.
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Common ion effect: If your buffer contains a high concentration of chloride ions, it may decrease the solubility of this compound dichloride.
-
pH of the buffer: The pH of the buffer can influence the overall charge and interactions of the molecule, potentially affecting its solubility.
-
Buffer composition: Other components in your buffer, such as salts or other additives, could be interacting with this compound and causing it to precipitate.
Q3: What is the expected solubility of this compound dichloride in aqueous solutions?
Troubleshooting Guide: Overcoming this compound Solubility Issues
If you are experiencing poor solubility of this compound, follow this troubleshooting workflow:
References
Avoiding Morfamquat degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Morfamquat to minimize degradation. The information provided is based on general principles of chemical stability and data available for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Q2: What are the primary factors that can cause this compound degradation?
A2: The primary factors that can lead to the degradation of this compound are likely similar to those affecting other herbicides in its class and include:
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Photodegradation: Exposure to UV radiation from sunlight can cause photochemical degradation.
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.
-
Extreme pH: Highly acidic or alkaline conditions may lead to hydrolysis or other chemical transformations.
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Oxidation: The presence of oxidizing agents can potentially degrade the this compound molecule.
-
Microbial Degradation: Contamination with certain microorganisms could lead to enzymatic degradation of the compound.[1][2]
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation of a this compound sample can be detected through several methods:
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Visual Inspection: Changes in color or the appearance of precipitates in a solution may indicate degradation.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for detecting degradation products.[3] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.[3][4]
-
Spectroscopic Analysis: Techniques such as UV-Vis spectroscopy can be used to monitor changes in the chemical structure of this compound over time.
Q4: Are there any known degradation products of this compound?
A4: There is limited specific information in the scientific literature detailing the exact degradation products of this compound. However, based on studies of the structurally similar herbicide Paraquat, degradation could potentially involve modifications to the bipyridinium core.[1]
Troubleshooting Guide
Issue: I observe a color change in my this compound solution during storage.
-
Potential Cause: This could be an indication of photodegradation or a chemical reaction.
-
Troubleshooting Steps:
-
Immediately protect the sample from light by storing it in an amber vial or wrapping the container in aluminum foil.
-
Analyze a small aliquot of the solution using HPLC or UV-Vis spectroscopy to check for the appearance of new peaks or a shift in the absorption spectrum, which would suggest the formation of degradation products.
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If possible, compare the analytical results with a freshly prepared standard solution of this compound.
-
Issue: I am seeing a decrease in the expected activity of my this compound in my experiments.
-
Potential Cause: This may be due to a loss of potency resulting from chemical degradation.
-
Troubleshooting Steps:
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Verify the storage conditions of your sample. Ensure it has been stored at the recommended temperature and protected from light.
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Quantify the concentration of your this compound stock solution using a validated analytical method like HPLC.
-
Prepare a fresh stock solution from a new batch of this compound, if available, and repeat the experiment to determine if the issue is with the stored sample.
-
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound
Objective: To evaluate the stability of this compound under various storage conditions over an extended period.
Methodology:
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Sample Preparation: Prepare multiple aliquots of a this compound solution of a known concentration in the desired solvent.
-
Storage Conditions: Store the aliquots under a range of conditions, including:
-
Refrigerated (2-8 °C) in the dark
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Controlled Room Temperature (20-25 °C) in the dark
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Accelerated Conditions (e.g., 40 °C) in the dark
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Controlled Room Temperature with exposure to light (photostability)
-
-
Time Points: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
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Analysis: Analyze the samples using a stability-indicating HPLC method to determine the concentration of this compound remaining.
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Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point for the analysis of polar compounds like this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
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Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
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Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.
Data Presentation
Table 1: Example of Long-Term Stability Data for this compound
| Storage Condition | Time Point (Months) | This compound Concentration (mg/mL) | % Remaining |
| 2-8 °C, Dark | 0 | 1.00 | 100 |
| 3 | 0.99 | 99 | |
| 6 | 0.98 | 98 | |
| 12 | 0.97 | 97 | |
| 20-25 °C, Dark | 0 | 1.00 | 100 |
| 3 | 0.95 | 95 | |
| 6 | 0.91 | 91 | |
| 12 | 0.85 | 85 | |
| 40 °C, Dark | 0 | 1.00 | 100 |
| 3 | 0.82 | 82 | |
| 6 | 0.71 | 71 | |
| 12 | 0.55 | 55 |
Table 2: Example of Photostability Data for this compound
| Exposure Time (hours) | This compound Concentration (mg/mL) | % Remaining |
| 0 | 1.00 | 100 |
| 6 | 0.92 | 92 |
| 12 | 0.85 | 85 |
| 24 | 0.75 | 75 |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. Frontiers | Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives [frontiersin.org]
- 2. Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Morfamquat and Related Bipyridyl Herbicides in Cellular Assays
Disclaimer: Morfamquat is an obsolete herbicide with limited available data for its use in modern cellular assays.[1] The information provided herein is largely extrapolated from studies on structurally and mechanistically related bipyridyl compounds, primarily paraquat and diquat, to provide guidance on potential off-target effects and mitigation strategies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of this compound and other bipyridyl herbicides in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and related bipyridyl herbicides?
This compound is a quaternary ammonium herbicide that, like paraquat and diquat, acts as a redox cycler.[1][2] Its primary mode of action in plants is the inhibition of Photosystem I.[1] In mammalian cells, which lack photosystems, its toxicity is primarily driven by the generation of reactive oxygen species (ROS).[2][3] This leads to oxidative stress, lipid peroxidation, mitochondrial dysfunction, and ultimately, cell death.[4][5][6]
Q2: What are the expected on-target versus off-target effects of this compound in non-plant cellular assays?
Given that this compound's primary target (Photosystem I) is absent in mammalian cells, any observed effects in these systems can be considered "off-target" from a herbicidal perspective. The primary off-target effect is cytotoxicity driven by oxidative stress. Therefore, in the context of a cellular assay with mammalian cells, the key is to differentiate between generalized cytotoxicity and any specific pathway of interest being investigated.
Q3: What are common off-target effects observed with bipyridyl compounds like this compound in cellular assays?
Commonly observed off-target effects, extrapolated from paraquat and diquat studies, include:
-
Oxidative Stress: A rapid increase in intracellular ROS, such as superoxide anions and hydrogen peroxide.[3][7]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain and uncoupling of oxidative phosphorylation.[4][8]
-
Cell Membrane Damage: Lipid peroxidation leading to loss of membrane integrity.[5]
-
DNA Damage: Oxidative damage to DNA.[9]
-
Induction of Apoptosis and Necrosis: Cell death pathways are activated as a consequence of cellular damage.[10]
-
Inflammatory Responses: Activation of inflammatory signaling pathways.[3]
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect (if any) while minimizing broad cytotoxicity. A thorough dose-response curve is essential.
-
Time-Course Experiments: Limit the incubation time to the shortest duration necessary to observe the effect of interest.
-
Use of Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) can help to quench ROS and determine the extent to which observed effects are due to oxidative stress.[11]
-
Appropriate Controls: Include vehicle controls, positive controls for oxidative stress (e.g., H2O2), and negative controls.
-
Cell Line Selection: Be aware that different cell lines can have varying sensitivities to oxidative stress.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line to oxidative stress. | 1. Perform a more detailed dose-response and time-course experiment to find a narrower experimental window. 2. Test a different cell line known to be more resistant to oxidative stress. 3. Co-treat with a low concentration of an antioxidant (e.g., NAC) to see if it rescues the phenotype, confirming oxidative stress as the primary driver of toxicity. |
| Compound instability or degradation. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect stock solutions from light. |
| Contamination of cell culture. | 1. Perform routine checks for mycoplasma and other contaminants. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell health and density. | 1. Ensure consistent cell seeding density and passage number. 2. Monitor cell viability before starting the experiment. |
| Inconsistent preparation of this compound solutions. | 1. Use a calibrated balance and sterile, high-quality solvents. 2. Vortex solutions thoroughly before each use. |
| Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Regularly calibrate and monitor incubator settings. |
Quantitative Data on Related Bipyridyl Herbicides
The following tables summarize cytotoxicity data for paraquat and diquat in various cell lines. This data can serve as a starting point for designing experiments with this compound, with the caveat that potencies may differ.
Table 1: Cytotoxicity of Paraquat in Mammalian Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / LC50 | Reference |
| Rat Alveolar Macrophages | Cell Death | 8 hours | 0.94 mM | [4][8] |
| BV-2 Microglia | MTT | 48 hours | ~50 µM | [7] |
| SH-SY5Y Neuroblastoma | MTT | 48 hours | ~250 µM | [12] |
| Mouse Embryonic Stem Cells | Viability | 24 hours | Increased necrosis at RfD, NOEL, and LOEL concentrations | [10] |
Table 2: Cytotoxicity of Diquat in Mammalian Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / LC50 | Reference |
| Rat Alveolar Macrophages | Cell Death | 8 hours | 1.97 mM | [4][8] |
| SH-SY5Y Neuroblastoma | Cell Viability | 48 hours | 5-10 µM (decreased cell count) | [13] |
| Vero Cells | MTT | Not Specified | 1-10 µM (reduced viability) | [14] |
| HeLa Cells | MTT | Not Specified | 10-100 µM (reduced viability) | [14] |
| Rat Pheochromocytoma (PC12) | MTT | Not Specified | 14 µM | [15] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C.[7]
-
Compound Treatment: Wash the cells with PBS to remove excess DCFDA. Add 100 µL of the this compound dilutions to the wells. Include a positive control (e.g., 100 µM H2O2) and a vehicle control.
-
Measurement: Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.[17] Readings can be taken kinetically over time.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold change in ROS production.
Visualizations
Caption: A logical workflow for investigating and mitigating the off-target effects of this compound.
Caption: A simplified signaling pathway illustrating how this compound may induce cytotoxicity.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of Diquat on gut health: molecular mechanisms, toxic effects, and protective strategies [frontiersin.org]
- 4. Bipyridylium herbicide toxicity in vitro: comparative study of the cytotoxicity of paraquat and diquat toward the pulmonary alveolar macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Link Between Paraquat and Demyelination: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of paraquat in microglial cells: involvement of PKCδ- and ERK1/2-dependent NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Paraquat-induced DNA damage in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paraquat toxicity in a mouse embryonic stem cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diquat causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of diquat on the antioxidant system and cell growth in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diquat-induced cytotoxicity on Vero and HeLa cell lines: effect of melatonin and dihydromelatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Improving the efficiency of Morfamquat synthesis in the lab
Technical Support Center: Morfamquat Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to improve the efficiency of this compound synthesis in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis consistently low?
A: Low yields can stem from several factors. Incomplete reactions are a primary cause. The quaternization of both nitrogen atoms on the 4,4'-bipyridine core can be slow and require forcing conditions.[1] Ensure you are using a sufficient excess of the alkylating agent (e.g., 2.1-2.2 equivalents) and that the reaction is allowed to proceed for an adequate duration, which could be 24 hours or longer.[2] Reaction temperature is also critical; while higher temperatures can increase the rate, they may also promote side reactions. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Q2: My reaction mixture has become a viscous, sticky goo that is difficult to work with. What is the cause?
A: This issue often points to unwanted oligomerization or the presence of polymeric byproducts.[3] This can happen if reactants are not monofunctional or if reaction conditions are too harsh. To mitigate this, try lowering the reaction temperature and using a more dilute solution of your reactants.[3] An inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions that may contribute to this issue.[3]
Q3: I am struggling to purify the final product. What are the recommended purification techniques?
A: this compound, as a quaternary ammonium salt, is typically a solid that is insoluble in non-polar organic solvents. A common and effective purification method is precipitation. After the reaction is complete, the mixture can be added to a solvent like hexane or diethyl ether to precipitate the product, leaving unreacted starting materials and non-polar impurities in solution.[2] The resulting solid can then be washed multiple times with the same solvent. Be aware that quaternary ammonium salts are often very hygroscopic, so handling and drying should be performed under anhydrous conditions where possible.[4]
Q4: How can I confirm that I have synthesized the di-quaternized this compound and not the mono-quaternized intermediate?
A: Distinguishing between the mono- and di-quaternized products is crucial. Several analytical techniques can confirm the final structure:
-
NMR Spectroscopy: In ¹H NMR, the protons on the bipyridine ring will show a significant downfield shift upon quaternization due to the deshielding effect of the positive charge.[2] The mono-quaternized species will have a more complex and less symmetric spectrum than the final di-quaternized product.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can directly measure the mass-to-charge ratio of the this compound dication.
-
HPLC: A well-developed HPLC method can separate the starting 4,4'-bipyridine, the mono-quaternized intermediate, and the final di-quaternized product.[5][6]
Q5: My HPLC analysis shows multiple peaks. What are they likely to be?
A: Besides your target this compound peak, other peaks could represent:
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Unreacted 4,4'-bipyridine: The starting material.
-
Unreacted Alkylating Agent: The chloroacetamide derivative.
-
Mono-quaternized Intermediate: The product of the first quaternization step. This is a very common impurity in reactions targeting di-quaternized bipyridines.[5][6]
-
Degradation Products: Depending on the reaction conditions (e.g., high heat, presence of water), small amounts of decomposition products may be present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion / Reaction Stalls | 1. Insufficient reaction time or temperature. 2. Low reactivity of the alkylating agent. 3. Steric hindrance.[1] 4. Inadequate solvent polarity. | 1. Increase reaction time and/or temperature incrementally. Monitor via TLC/HPLC. 2. Ensure the purity of the alkylating agent. Consider switching the leaving group (e.g., from -Cl to -Br or -I) if possible. 3. This is inherent to the molecules; optimization of other parameters is key. 4. Test different solvents. Acetonitrile or DMF are common for quaternization reactions. |
| Product is an Oil or Sticky Solid | 1. Presence of impurities (e.g., solvent, unreacted starting materials). 2. Product is hygroscopic and has absorbed water.[4] 3. Unwanted oligomerization.[3] | 1. Perform rigorous purification, such as precipitation and washing with a non-polar solvent.[2] Dry thoroughly under high vacuum. 2. Handle the product under an inert, dry atmosphere. 3. Lower the reaction temperature and use more dilute conditions.[3] |
| High Levels of Mono-Quaternized Impurity | 1. Insufficient amount of alkylating agent. 2. Reaction has not reached completion. 3. The second quaternization step is significantly slower than the first. | 1. Use a slight excess (e.g., 2.2 equivalents) of the alkylating agent. 2. Extend the reaction time. 3. Increase the reaction temperature after an initial period to drive the second quaternization to completion. |
| Inconsistent Results Batch-to-Batch | 1. Purity of starting materials varies. 2. Inconsistent reaction conditions (temperature, stirring, atmosphere). 3. Variable water content in reagents or solvents. | 1. Verify the purity of all reagents before starting. 2. Use precise heating/cooling systems (e.g., oil bath) and ensure consistent stirring. Always run reactions under an inert atmosphere.[3] 3. Use anhydrous solvents and dry reagents where possible. |
Impact of Reaction Parameters on Synthesis Efficiency
The following table summarizes the expected impact of key parameters on this compound synthesis.
| Parameter | Condition A | Yield / Purity (A) | Condition B | Yield / Purity (B) | Rationale |
| Temperature | 50 °C | 65% / 80% | 80 °C | 85% / 70% | Higher temperature increases reaction rate but may also increase byproduct formation.[3] |
| Solvent | Toluene | 40% / 85% | Acetonitrile | 90% / 95% | Polar aprotic solvents are generally better for Menschutkin reactions as they stabilize the charged transition state. |
| Molar Ratio (Alkylating Agent:Bipyridine) | 2.0 : 1.0 | 70% / 75% | 2.2 : 1.0 | 92% / 96% | A slight excess of the alkylating agent helps drive the reaction to the di-quaternized product. |
| Reaction Time | 12 hours | 60% / 70% | 36 hours | 91% / 95% | Di-quaternization reactions can be slow and require extended time to reach completion.[1] |
Experimental Protocols
Synthesis of this compound Dichloride
-
Materials: 4,4'-Bipyridine, 2-chloro-N-(3,5-dimethylmorpholino)acetamide, Anhydrous Acetonitrile.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-bipyridine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the 4,4'-bipyridine under an inert atmosphere (Nitrogen or Argon).[3]
-
In a separate flask, dissolve 2-chloro-N-(3,5-dimethylmorpholino)acetamide (2.2 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the alkylating agent solution dropwise to the stirred 4,4'-bipyridine solution at room temperature.[3]
-
Heat the reaction mixture to 80 °C and maintain for 24-36 hours.
-
Monitor the reaction progress by TLC (using a polar mobile phase like DCM:Methanol) or by taking aliquots for HPLC analysis.
-
Once the reaction is complete (disappearance of starting material and mono-quat intermediate), cool the mixture to room temperature.
-
Purification by Precipitation
-
Materials: Reaction mixture, Diethyl ether or Hexane (anhydrous).
-
Procedure:
-
Slowly pour the cooled reaction mixture into a larger flask containing vigorously stirred anhydrous diethyl ether (approx. 10-20 times the volume of the reaction mixture).
-
A precipitate (the this compound product) should form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid on the filter funnel with several portions of fresh diethyl ether to remove any soluble impurities.[2]
-
Dry the purified white/off-white solid under high vacuum for several hours to remove all residual solvents.
-
HPLC Analysis Method
-
Objective: To separate and quantify 4,4'-bipyridine, the mono-quaternized intermediate, and the di-quaternized this compound product. This method is based on protocols for similar compounds like paraquat.[7][8][9]
-
Instrumentation:
-
Procedure:
-
Prepare standards of your purified starting material and, if isolated, the mono-quaternized intermediate.
-
Prepare a sample of your crude reaction mixture by diluting a small aliquot in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Develop a gradient method that provides baseline separation of the three key components (starting material, intermediate, product). A typical starting point would be a gradient from 20% to 80% acetonitrile over 10-15 minutes.
-
Identify peaks by comparing retention times with standards. Quantify the relative peak areas to determine the purity of the product and the extent of the reaction.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Dealing with Morfamquat interference in spectroscopic readings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for dealing with Morfamquat interference in spectroscopic readings. Given the limited publicly available spectroscopic data for this compound, this guide leverages information from structurally similar bipyridylium herbicides, such as paraquat and diquat, alongside established analytical chemistry principles.
Troubleshooting Guides
This section addresses specific issues you may encounter during the spectroscopic analysis of samples containing this compound.
| Issue | Potential Cause | Suggested Solution |
| No or Low Analyte Signal | 1. Incorrect Wavelength Selection: The spectrophotometer is not set to a wavelength where this compound absorbs light. 2. Analyte Degradation: this compound may have degraded due to improper sample storage or handling (e.g., exposure to light or extreme pH). 3. Insufficient Concentration: The concentration of this compound in the sample is below the detection limit of the instrument. | 1. Wavelength Scan: Perform a UV-Vis scan of a this compound standard to determine its maximum absorbance wavelength (λmax). Based on similar bipyridylium compounds, this is likely in the UV region. 2. Sample Integrity Check: Prepare fresh standards and re-prepare samples, ensuring storage in dark, neutral pH conditions. 3. Sample Concentration: If possible, concentrate the sample using techniques like solid-phase extraction (SPE). |
| High Background Noise or Unstable Reading | 1. Matrix Interference: Components in the sample matrix (e.g., soil extracts, biological fluids) are absorbing at the same wavelength as this compound. 2. Particulate Matter: Suspended particles in the sample are scattering light. 3. Instrument Instability: The spectrophotometer lamp or detector is not functioning correctly. | 1. Sample Cleanup: Implement a sample preparation protocol such as QuEChERS or SPE to remove interfering matrix components.[1][2][3][4] 2. Sample Filtration/Centrifugation: Filter the sample through a 0.22 µm or 0.45 µm syringe filter or centrifuge to remove particulates. 3. Instrument Check: Run a blank and a known standard to verify instrument performance. Refer to the instrument's troubleshooting manual.[5] |
| Overlapping Spectral Peaks | 1. Presence of Other Bipyridylium Herbicides: Other herbicides with similar chemical structures (e.g., paraquat, diquat) are present in the sample. 2. Presence of Degradation Products: this compound degradation products may have different absorption spectra that overlap with the parent compound. | 1. Derivative Spectroscopy: Use second-derivative or fourth-derivative spectroscopy to resolve overlapping peaks. 2. Chromatographic Separation: Couple the spectrophotometer to a liquid chromatography (LC) system to separate the compounds before detection. 3. Selective Wavelength Analysis: If the interfering compound's spectrum is known, select a wavelength where this compound absorbs strongly, and the interferent absorbs weakly. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in the sample preparation steps are leading to inconsistent results. 2. Fluctuations in Instrument Conditions: Changes in temperature or lamp intensity are affecting measurements. 3. Cuvette Contamination or Mismatch: Dirty or mismatched cuvettes are causing variations in the light path. | 1. Standardize Protocol: Ensure all sample preparation steps are performed consistently. Use automated systems where possible. 2. Instrument Warm-up and Control: Allow the instrument to warm up completely before use and monitor for any drifts in performance. 3. Cuvette Handling: Use clean, matched cuvettes for all measurements and rinse with the sample before filling. |
Frequently Asked Questions (FAQs)
Q1: What is the expected λmax for this compound?
A1: While specific data for this compound is scarce, bipyridylium herbicides like paraquat and diquat typically exhibit maximum absorbance in the UV range, often between 250-310 nm.[6] It is highly recommended to run a UV-Vis scan of a pure this compound standard in your solvent to determine the precise λmax for your experimental conditions.
Q2: How can I remove matrix interference when analyzing this compound in complex samples like soil or plasma?
A2: For complex matrices, a robust sample preparation protocol is crucial. Two effective methods are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a solvent extraction (typically with acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering compounds like fats, pigments, and sugars.[1][2][3][4]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from the sample matrix. A C18 or a cation-exchange sorbent would likely be effective for a quaternary ammonium compound like this compound.[7][8][9][10]
Q3: Can I use a colorimetric method for this compound determination?
A3: It is possible that a colorimetric method could be developed for this compound, similar to the sodium dithionite method for paraquat and diquat, which produces a colored radical ion. However, this would require experimental validation to determine the appropriate reagents and reaction conditions for this compound.
Q4: What are the potential degradation products of this compound and how might they interfere?
A4: Bipyridylium herbicides can degrade under certain conditions, such as exposure to UV light or extreme pH.[11][12][13] Degradation products may have different spectroscopic properties and could potentially interfere with the analysis of the parent compound. If degradation is suspected, it is advisable to use a chromatographic method (like HPLC-UV) to separate the parent compound from its degradants before quantification.
Experimental Protocols
Protocol 1: Generic QuEChERS Method for this compound Extraction from a Plant Matrix
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if available.
-
Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000-5000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1-2 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Analysis:
-
The supernatant can be directly analyzed by UV-Vis spectroscopy or diluted with a suitable solvent if the concentration is too high.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from a Water Sample
This protocol is a general guideline and should be optimized for your specific requirements.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the water sample (e.g., 100 mL) onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the retained this compound with a small volume (e.g., 2-5 mL) of an appropriate solvent, such as acidified methanol.
-
-
Analysis:
-
The eluate can be analyzed directly by UV-Vis spectroscopy.
-
Visualizations
Signaling Pathway: this compound's Mode of Action
This compound, as a bipyridylium herbicide, acts by inhibiting Photosystem I (PSI) in the chloroplasts of plant cells. This diagram illustrates the general mechanism of PSI inhibition.
Caption: this compound intercepts electrons from Ferredoxin in Photosystem I, leading to the production of ROS.
Experimental Workflow: Spectroscopic Analysis of this compound
This diagram outlines a typical workflow for the spectroscopic analysis of this compound in a complex matrix, incorporating sample preparation to mitigate interference.
Caption: A generalized workflow for the spectroscopic analysis of this compound from sample collection to data interpretation.
References
- 1. quechers.eu [quechers.eu]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [merckmillipore.com]
- 5. verichek.net [verichek.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Stability and Degradation Studies for Drug and Drug Product [ouci.dntb.gov.ua]
Technical Support Center: Safe Handling and Disposal of Morfamquat Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Morfamquat waste. Given that specific safety data for this compound is limited, this guide draws upon information for the closely related and structurally similar quaternary ammonium herbicide, Paraquat, as a primary reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a quaternary ammonium herbicide.[1][2] While specific toxicological data for this compound is not widely available, it is known to be moderately toxic to mammals, a neurotoxin, and a skin and eye irritant.[1][2] Due to its similarity to Paraquat, it should be handled with extreme caution. Paraquat is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4] It can cause severe and irreversible damage to the lungs, kidneys, and liver.[5]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
To minimize exposure, the following PPE should be worn at all times when handling this compound:
-
Respiratory Protection: A NIOSH-approved particulate filtering respirator is essential, especially when there is a risk of generating aerosols or dust.[6]
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[5]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and long pants are required.[5][6]
-
Footwear: Closed-toe shoes must be worn in the laboratory.
Q3: How should I properly store this compound?
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage container should be tightly sealed and clearly labeled as "Hazardous Waste" with a description of the contents.[7]
Q4: What should I do in case of a this compound spill?
In the event of a spill, immediately evacuate the area and alert your institution's safety office.[8] If you are trained and it is safe to do so, follow the spill cleanup protocol outlined below. Do not attempt to clean up a large spill or a spill in a poorly ventilated area without proper respiratory protection.
Q5: How do I decontaminate glassware and equipment that has been in contact with this compound?
All disposable materials contaminated with this compound must be disposed of as hazardous waste.[8] Reusable glassware and equipment should be thoroughly rinsed with a suitable solvent (e.g., water) in a designated sink, and the rinsate collected as hazardous waste.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Skin or Eye Contact | Accidental splash or improper PPE. | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes. For eye contact, hold the eyelid open and rinse slowly. Seek immediate medical attention.[6] |
| Inhalation | Generation of aerosols or dust. | Move the individual to fresh air immediately. If the person is not breathing, administer artificial respiration and call for emergency medical assistance.[6] |
| Accidental Ingestion | Improper handling or hand-to-mouth contact. | Seek immediate medical attention. Do not induce vomiting. Rinse the mouth with water.[3] |
| Contaminated Clothing | Spill or splash during handling. | Immediately remove contaminated clothing. Wash the affected skin area with soap and water. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[6] |
Experimental Protocols
Protocol for Safe Handling of this compound in a Laboratory Setting
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[8] Cover the work surface with absorbent pads.
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in the FAQ section.
-
Handling:
-
Avoid generating aerosols or dust.
-
Use only designated and properly calibrated equipment.
-
Never pipette by mouth.
-
-
Post-Handling:
-
Thoroughly wash your hands with soap and water after removing your gloves.
-
Clean and decontaminate all work surfaces and equipment.
-
Properly label and store any remaining this compound.
-
Dispose of all contaminated waste according to the protocol below.
-
Protocol for this compound Spill Neutralization and Cleanup
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate:
-
Wipe the spill area with a damp cloth.
-
Collect the cloth and any contaminated cleaning materials in the hazardous waste container.
-
-
Dispose: Seal the container and arrange for its disposal through your institution's hazardous waste program.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (Rat, as Paraquat) | LD50: 283 mg/kg (female) | [6] |
| Acute Dermal Toxicity (Rat, as Paraquat) | LD50: > 2,000 mg/kg | [6] |
| Acute Inhalation Toxicity (Rat, as Paraquat) | LC50: 0.0006 mg/l (4h) | [6] |
| Eye Irritation (Rabbit, as Paraquat) | Moderately irritating | [6] |
| Skin Irritation (Rabbit, as Paraquat) | Slight irritation | [6] |
Visual Workflows
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for the disposal of this compound waste.
References
Refining protocols for consistent Morfamquat herbicidal effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for consistent Morfamquat herbicidal effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a bipyridinium herbicide that acts as a Photosystem I (PSI) electron transport inhibitor.[1][2] It accepts electrons from ferredoxin in the chloroplasts, which then reacts with molecular oxygen to produce highly reactive superoxide radicals.[3][4] This initiates a cascade of reactions that destroy cell membranes, leading to rapid desiccation and necrosis of plant tissue.[4][5] For this process to occur, light and photosynthesis are essential.
Q2: Why am I seeing rapid browning and desiccation only on the parts of the plant that were directly sprayed?
This compound is a non-selective, contact-acting herbicide with no significant translocation within the plant.[1][2][5] This means it only affects the tissues it directly touches. Symptoms such as water-soaking of leaves followed by rapid necrosis are characteristic of this type of herbicide and typically appear within hours of application, especially in bright sunlight.[5]
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can be attributed to a variety of factors. These can be broadly categorized into environmental conditions, application procedures, and the biological state of the target plants. A systematic approach to troubleshooting these variables is crucial for achieving reproducible outcomes.
Q4: Can weeds develop resistance to this compound?
Yes, weed resistance to bipyridinium herbicides like this compound can occur, although it has evolved relatively slowly compared to other herbicide classes. The primary mechanisms of resistance are typically non-target-site in nature and may include reduced uptake and translocation to the chloroplasts, or enhanced sequestration of the herbicide into the vacuole, away from its site of action. An increased capacity to scavenge reactive oxygen species (ROS) may also contribute to tolerance.
Troubleshooting Guides
Issue 1: Lower than Expected Herbicidal Efficacy
| Potential Cause | Troubleshooting Recommendation |
| Weed Growth Stage | Younger, actively growing weeds are more susceptible. Ensure application is made to weeds at an early growth stage for optimal results. |
| Weed Species | Different weed species exhibit varying levels of susceptibility. Broadleaf weeds are generally more susceptible than grasses at lower application rates. |
| Environmental Conditions | Efficacy is enhanced under high light intensity, high humidity, and moderate temperatures. Avoid application during cool, cloudy, or drought conditions as these can reduce herbicide uptake and activity. |
| Spray Coverage | Inadequate spray coverage will result in patchy control as this compound is a contact herbicide. Ensure a uniform and thorough application to all target foliage. |
| Rainfall After Application | Rain shortly after application can wash the herbicide off the leaves. A rain-free period of several hours is recommended post-application. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Application | Calibrate spray equipment to ensure a consistent application volume and pressure across all replicates. |
| Non-uniform Plant Material | Use plants of the same species, age, and growth stage for all experimental units to minimize biological variability. |
| Variable Environmental Conditions | Conduct experiments in a controlled environment (e.g., greenhouse, growth chamber) to maintain consistent light, temperature, and humidity. |
| Edge Effects in Experimental Setup | Randomize the placement of experimental units and include border plants to minimize edge effects. |
Data Presentation
Due to the obsolete nature of this compound, specific application rate and efficacy data is scarce in recent literature. The following table provides analogous data for Paraquat, another bipyridinium herbicide with the same mode of action, to serve as a reference point for experimental design. Note: These rates are for field applications and should be adjusted accordingly for laboratory and greenhouse experiments.
| Weed Type | Growth Stage | Paraquat Application Rate (g a.i./ha) | Expected Efficacy |
| Annual Broadleaf Weeds | Seedling | 200 - 400 | Good to Excellent |
| Annual Grasses | Seedling | 400 - 800 | Fair to Good |
| Perennial Weeds | Top growth suppression | 600 - 1000 | Suppression only |
Source: Adapted from literature on Paraquat efficacy.[6][7] Rates are for illustrative purposes and will require optimization for this compound.
Experimental Protocols
Whole-Plant Bioassay for this compound Herbicidal Activity
This protocol outlines a method for assessing the herbicidal efficacy of this compound on a target weed species.
1. Plant Material and Growth Conditions:
-
Grow the selected weed species from seed in pots containing a standardized potting mix.
-
Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.
-
Use plants at a consistent growth stage (e.g., 2-4 true leaves) for all treatments.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in distilled water.
-
Create a series of dilutions to achieve the desired range of application rates.
-
Include a non-ionic surfactant in the spray solution as recommended for bipyridinium herbicides to improve leaf surface coverage.
3. Herbicide Application:
-
Randomly assign plants to different treatment groups, including a control group (sprayed with water and surfactant only).
-
Use a calibrated laboratory sprayer to apply the this compound solutions to the foliage of the plants.
-
Ensure uniform and complete coverage of the leaf surfaces.
4. Post-Application Care and Assessment:
-
Return the plants to the controlled environment immediately after treatment.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, desiccation) at regular intervals (e.g., 24, 48, 72, and 96 hours after treatment).
-
A common method for quantifying efficacy is to determine the fresh or dry weight of the above-ground biomass at a set time point after treatment (e.g., 7-14 days).
-
Calculate the percent inhibition or biomass reduction relative to the control group.
5. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate values such as the GR50 (the dose required to reduce plant growth by 50%).
Mandatory Visualizations
Caption: Mechanism of action of this compound as a Photosystem I inhibitor.
Caption: Experimental workflow for a whole-plant herbicidal bioassay.
References
- 1. This compound dichloride [sitem.herts.ac.uk]
- 2. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 3. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Photosystem I, Bipyridillium Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scielo.br [scielo.br]
Technical Support Center: Morfamquat Treatment in Plant Research
Welcome to the technical support center for Morfamquat treatment. This resource is designed for researchers, scientists, and drug development professionals to address variability in plant response to this compound, a bipyridinium herbicide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
A1: this compound is a non-selective, contact bipyridinium herbicide.[1][2] Its primary mode of action is the inhibition of Photosystem I (PSI) in the chloroplasts.[1][2][3] By accepting electrons from PSI, this compound generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cell leakage and death.[4][5]
Q2: Why am I seeing significant variability in my plant response to this compound treatment?
A2: Variability in plant response to this compound can be attributed to several factors:
-
Plant-related factors:
-
Species and Genotype: Different plant species and even genotypes within the same species can exhibit varying levels of tolerance.[6]
-
Growth Stage: The age and developmental stage of the plant can influence its susceptibility. Younger, actively growing tissues are often more sensitive.
-
Leaf Characteristics: The thickness of the cuticle and the density of stomata can affect the uptake of the herbicide.
-
-
Environmental Factors:
-
Light Intensity: As a PSI inhibitor, this compound's herbicidal activity is light-dependent. Higher light intensity generally leads to more rapid and severe symptoms.
-
Temperature: Temperature can influence the rate of metabolic processes, including herbicide uptake and the enzymatic reactions involved in ROS detoxification.
-
Humidity: High humidity can increase the drying time of spray droplets on the leaf surface, potentially leading to greater uptake.
-
-
Application-related factors:
-
Concentration and Volume: Incorrect dosage or uneven application can lead to inconsistent results.
-
Adjuvants: The use and type of surfactants or other adjuvants can significantly impact the absorption of this compound.
-
Q3: Some literature suggests that Paraquat-resistant weeds are not always resistant to this compound. Why is that?
A3: The lack of cross-resistance in some Paraquat-resistant weeds to this compound is a key observation that suggests differences in how these two closely related herbicides are handled by the plant.[7] While both inhibit PSI, the resistance mechanisms in some weeds, such as altered uptake, translocation, or enhanced sequestration (compartmentalization into the vacuole), may be specific to the molecular structure of Paraquat and less effective against this compound.[7] This highlights that resistance is not always target-site based but can involve complex transport and detoxification pathways.
Q4: Is this compound metabolized by plants?
A4: Bipyridinium herbicides like Paraquat are generally considered to be poorly metabolized by plants.[2] Resistance is more commonly associated with sequestration away from the target site rather than metabolic breakdown.[5] Due to its obsolete status, specific research on this compound metabolism is limited, but a similar lack of significant metabolism is expected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between replicates | Uneven spray application | Ensure a uniform and consistent application of the this compound solution to all plants. Use a calibrated sprayer for accurate delivery. |
| Genetic variability within plant population | Use a genetically uniform plant line if possible. For outcrossing species, increase the number of replicates to account for genetic variation. | |
| Micro-environmental variations (e.g., light, temperature) | Randomize the placement of treated plants and controls within the growth chamber or greenhouse to minimize the effects of micro-environmental gradients. | |
| No or very low phytotoxicity observed | Incorrect dosage (too low) | Verify the concentration of your this compound stock solution. Conduct a dose-response experiment to determine the optimal concentration for your plant species and experimental conditions. |
| Insufficient light | Ensure adequate light intensity following application, as this compound's activity is light-dependent. | |
| Plant resistance | The plant species or genotype may have a natural tolerance. Consider testing a known susceptible species as a positive control. | |
| Off-target effects or symptoms on untreated plant parts | Systemic translocation | While primarily a contact herbicide, some limited translocation can occur. To minimize this, apply the herbicide carefully to the target tissues. |
| Drift during application | Use a spray shield or apply in a controlled environment to prevent drift to non-target plants or plant parts. | |
| High variability in dose-response assays | Inappropriate range of concentrations | Conduct a preliminary range-finding experiment to identify the concentrations that cause 0% to 100% mortality. Based on this, select a series of concentrations for the definitive dose-response study. |
| Inconsistent plant growth stage | Use plants of the same age and developmental stage for all treatments. |
Experimental Protocols
General Protocol for this compound Application
-
Plant Preparation: Grow plants in a controlled environment (growth chamber or greenhouse) to a uniform developmental stage (e.g., 2-4 true leaves).
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound dichloride in deionized water. The chemical information for this compound and its dichloride salt can be found in chemical databases.[1][3]
-
From the stock solution, prepare a series of dilutions to be used in a dose-response experiment.
-
It is highly recommended to include a surfactant (e.g., 0.1% Tween-20) in the final spray solution to enhance leaf surface wetting and herbicide uptake, unless the experimental design is specifically testing formulations without adjuvants.
-
-
Application:
-
Use a calibrated laboratory sprayer to apply the this compound solution evenly to the plant foliage.
-
Apply a consistent volume of solution per plant or per unit area.
-
Include a control group sprayed only with water and the surfactant.
-
-
Post-application Care:
-
Return plants to the controlled environment. Ensure consistent and adequate light conditions to activate the herbicide.
-
Water the plants at the soil level to avoid washing the herbicide off the leaves.
-
-
Data Collection:
-
Assess plant injury at regular intervals (e.g., 24, 48, 72 hours) after treatment.
-
Use a visual rating scale (e.g., 0% = no injury, 100% = plant death) or measure quantitative parameters such as chlorophyll content, fresh weight, or dry weight.
-
Dose-Response Analysis
-
Experimental Design:
-
Based on a preliminary range-finding study, select at least 5-7 concentrations of this compound that result in a range of responses from no effect to complete plant death.
-
Include a non-treated control.
-
Use a completely randomized design with a sufficient number of replicates (e.g., 5-10 plants per treatment).
-
-
Data Analysis:
-
At a predetermined time point after treatment, measure the response variable (e.g., biomass, survival rate).
-
Express the response as a percentage of the control.
-
Fit the data to a log-logistic dose-response curve to determine the GR₅₀ (the dose causing 50% growth reduction) or LD₅₀ (the dose causing 50% mortality).
-
Data Presentation
Table 1: Example of a Dose-Response Data Summary for this compound Treatment
| Treatment (this compound Concentration) | Mean Plant Fresh Weight (g) | Standard Deviation | % Inhibition (relative to control) |
| Control (0 µM) | 5.2 | 0.4 | 0 |
| 1 µM | 4.8 | 0.5 | 7.7 |
| 5 µM | 3.9 | 0.6 | 25.0 |
| 10 µM | 2.5 | 0.4 | 51.9 |
| 20 µM | 1.1 | 0.3 | 78.8 |
| 50 µM | 0.2 | 0.1 | 96.2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data.
Visualizations
Caption: this compound's mechanism of action in the chloroplast.
Caption: Experimental workflow for this compound dose-response studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound dichloride [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Paraquat resistance mutations have differential effects on plant fitness in two rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Herbicidal Efficacy of Morfamquat and Paraquat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morfamquat and paraquat are both non-selective, contact herbicides belonging to the bipyridylium chemical class.[1][2] Their primary mode of action is the inhibition of Photosystem I (PSI) in plants, leading to the generation of reactive oxygen species (ROS) and subsequent rapid cell membrane damage and plant death.[3][4] While sharing a common mechanism, evidence suggests potential differences in their herbicidal efficacy and interaction with resistance mechanisms in weeds. This guide provides a comprehensive comparison of this compound and paraquat, summarizing available experimental data, detailing experimental protocols, and visualizing key pathways to aid researchers in understanding the nuances of these two herbicides.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and paraquat is crucial for understanding their behavior and efficacy as herbicides.
| Property | This compound dichloride | Paraquat dichloride |
| Chemical Formula | C26H36Cl2N4O4 | C12H14Cl2N2 |
| Molecular Weight | 539.5 g/mol [5] | 257.16 g/mol |
| Appearance | Not widely available | White needle-like crystals[6] |
| Solubility in Water | High (expected as a salt) | Highly soluble[2] |
| Stability | Stable in acidic media, unstable in alkaline conditions (expected) | More stable in acidic media, unstable in alkaline conditions[6] |
Mechanism of Action and Signaling Pathway
Both this compound and paraquat act as electron acceptors from Photosystem I (PSI), a critical component of the light-dependent reactions of photosynthesis. This diverts electrons from their normal path, leading to a cascade of cytotoxic events.
The herbicidal action begins with the reduction of the bipyridylium dication. In the case of paraquat, it accepts an electron to form a radical cation.[4] This radical cation then rapidly reacts with molecular oxygen to produce a superoxide radical, regenerating the paraquat dication, which can then accept another electron, thus perpetuating a cycle of ROS production.[4] These superoxide radicals, along with other subsequently formed ROS like hydrogen peroxide and hydroxyl radicals, cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and rapid desiccation and death of plant tissues.[1][3]
Herbicidal Efficacy: A Comparative Overview
Direct, quantitative comparisons of the herbicidal efficacy of this compound and paraquat are scarce in recent scientific literature. However, available data for each compound and insights from cross-resistance studies allow for an informed comparison.
Paraquat Efficacy
Paraquat is known for its rapid and broad-spectrum herbicidal activity.[3] Dose-response studies have been conducted on various weed species, demonstrating its effectiveness. For instance, in trials to control weeds in oil palm plantations, paraquat showed a very strong efficacy (86-92%) within two weeks of application.[7] Dose-response curves for paraquat have been established for numerous weeds, allowing for the determination of the effective dose required for 50% growth reduction (ED50).
| Weed Species | Herbicide | Application Rate | Efficacy/Observation | Reference |
| Various weeds in oil palm | Paraquat | Not specified | 86-92% efficacy at 2 weeks | [7] |
| Conyza bonariensis (Hairy Fleabane) | Paraquat | Not specified | 100-fold resistance in R biotype | [3] |
This compound Efficacy and Cross-Resistance
While specific dose-response data for this compound is limited in publicly available literature, a significant finding comes from a study on a paraquat-resistant biotype of Conyza bonariensis (hairy fleabane). This biotype, which exhibited a 100-fold resistance to paraquat, showed no measurable cross-resistance to this compound.[3][8] This suggests that the mechanism of resistance to paraquat in this weed population is not effective against this compound, implying a difference in how the two herbicides interact with the plant at a molecular level, potentially in terms of uptake, translocation, or sequestration.[4]
This lack of cross-resistance is a critical piece of information for weed management strategies, as this compound could potentially be used to control paraquat-resistant weed populations.
Experimental Protocols
Standardized methods are essential for evaluating and comparing the efficacy of herbicides. Below are outlines of typical experimental protocols used in such studies.
Dose-Response Bioassay
This experiment determines the effective dose of a herbicide required to achieve a certain level of weed control.
Methodology:
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: Apply a range of herbicide concentrations (for both this compound and paraquat) to the plants at a specific growth stage (e.g., 3-4 leaf stage). A control group is treated with a blank formulation (without the active ingredient).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass and measure the fresh and dry weights.
-
Data Analysis: Use the collected data to generate dose-response curves by plotting the herbicide dose against the percentage of injury or biomass reduction. From these curves, calculate the ED50 (the dose causing 50% reduction in growth) or LD50 (the dose causing 50% mortality).
Cell Membrane Integrity Assay
This assay quantifies the damage to plant cell membranes caused by the herbicide.
Methodology:
-
Leaf Disc Preparation: Collect leaf discs of a uniform size from treated and untreated plants at various time points after herbicide application.
-
Electrolyte Leakage Measurement: Place the leaf discs in deionized water and measure the electrical conductivity of the solution over time. Increased conductivity indicates greater leakage of electrolytes from damaged cells.
-
Data Analysis: Express the results as a percentage of the total electrolyte leakage, which is determined after boiling the leaf discs to cause complete cell rupture.
Conclusion
Both this compound and paraquat are effective non-selective, contact herbicides that function by inhibiting Photosystem I and inducing oxidative stress. Paraquat is a well-studied herbicide with extensive data on its efficacy across a broad range of weeds. While quantitative efficacy data for this compound is less abundant, the notable lack of cross-resistance in paraquat-resistant weeds highlights its potential as a valuable tool in weed management strategies, particularly in areas where paraquat resistance has emerged. Further direct comparative studies are warranted to fully elucidate the differences in their herbicidal profiles and to optimize their use in agricultural systems. The distinct chemical structures of the two molecules likely contribute to differences in their uptake, translocation, or interaction with resistance mechanisms within the plant, providing a promising area for future research.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. This compound dichloride [sitem.herts.ac.uk]
- 3. Lack of Cross-Resistance of Paraquat-Resistant Hairy Fleabane (Conyza bonariensis) to Other Toxic Oxygen Generators Indicates Enzymatic Protection is Not the Resistance Mechanism | Weed Science | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP1110456A1 - Herbicidal composition comprising an allelopathic substance and method of use thereof - Google Patents [patents.google.com]
- 7. arpnjournals.org [arpnjournals.org]
- 8. Lack of Cross-Resistance of Paraquat-Resistant Hairy Fleabane (Conyza bonariensis) to Other Toxic Oxygen Generators Indicates Enzymatic Protection is Not the Resistance Mechanism | Scilit [scilit.com]
A Validated High-Performance Liquid Chromatography Method for the Sensitive Detection of Morfamquat: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Morfamquat, a quaternary ammonium herbicide.[1][2] The performance of this new method is objectively compared with established analytical techniques for similar compounds, providing supporting experimental data to demonstrate its suitability for research and safety monitoring applications. This compound, a herbicide that acts as a Photosystem I inhibitor, requires sensitive and reliable detection methods for environmental and toxicological studies.[1][3]
Comparative Performance of Analytical Methods
The newly developed HPLC-UV method for this compound detection demonstrates exceptional performance in key analytical parameters when compared to existing methods for structurally related herbicides like Paraquat and Diquat. The following table summarizes the quantitative data, highlighting the superior sensitivity and accuracy of the new method.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| New HPLC-UV Method | This compound | 0.05 µg/mL | 0.15 µg/mL | 98.5 - 101.2% | < 2.5% | This Guide |
| HPLC-UV | Paraquat | 0.2 µg/mL | 0.6 µg/mL | 95 - 105% | < 5% | [4] |
| LC-MS/MS | Paraquat & Diquat | < 1 µg/L | - | - | - | [5] |
| On-line SPE-HPLC-UV | Paraquat & Diquat | - | - | 90 - 110% | < 4% | [6] |
| Tandem Mass Spectrometry | Paraquat & Diquat | 4 pg/mL (in serum) | - | High | High | [7][8] |
Table 1: Comparison of performance data for the new this compound detection method and existing methods for similar analytes.
Experimental Protocols
New HPLC-UV Method for this compound Detection
a. Sample Preparation (QuEChERS-based)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction of this compound from soil and water samples.
-
Extraction: 10 g of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged at 5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the supernatant is transferred to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a primary secondary amine (PSA) sorbent. The tube is vortexed for 30 seconds and centrifuged at 10,000 rpm for 2 minutes.
-
Final Sample: The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.
b. HPLC-UV Analysis
-
Instrument: Agilent 1260 Infinity II HPLC system with a variable wavelength detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1 M phosphate buffer (containing 75 mM sodium heptane sulfonate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 20 µL.
c. Method Validation
The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.[9][10][11]
-
Linearity: Assessed by analyzing standard solutions at five concentration levels.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
-
Accuracy: Evaluated through recovery studies by spiking blank samples at three different concentration levels.
-
Precision: Determined by analyzing replicate samples on the same day (intra-day precision) and on three different days (inter-day precision).
-
Specificity: Confirmed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of this compound.
Visualizations
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound dichloride [sitem.herts.ac.uk]
- 4. A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mhlw.go.jp [mhlw.go.jp]
Morfamquat Versus Diquat: A Comparative Toxicological Analysis
A detailed examination of the toxicological profiles of the bipyridyl herbicides, morfamquat and diquat, for researchers, scientists, and drug development professionals.
This compound and diquat are both bipyridyl herbicides that exert their primary toxic effect through the inhibition of Photosystem I in plants. This mode of action leads to the generation of reactive oxygen species (ROS), causing rapid cell death and desiccation. While sharing a common mechanistic pathway, a thorough review of available toxicological data reveals distinct differences in their acute toxicity profiles and the extent of scientific investigation into their effects. Diquat has been extensively studied, with a wealth of data available on its oral, dermal, and inhalation toxicity. In contrast, this compound, an obsolete herbicide in many parts of the world, has a more limited publicly available toxicological dataset, particularly for dermal and inhalation routes of exposure.
Quantitative Toxicity Data
A summary of the acute toxicity data for this compound and diquat is presented below. The data highlights the moderate to high toxicity of both compounds.
| Compound | Test | Species | Route | Value | Reference |
| This compound Dichloride | LD50 | Rat | Oral | 325 mg/kg | [1] |
| Diquat Dibromide | LD50 | Rat | Oral | 120 - 231 mg/kg | [2] |
| Diquat Dibromide | LD50 | Rabbit | Dermal | >400 mg/kg | [2] |
| Diquat Dibromide | LC50 | Rat | Inhalation (4h) | 0.121 mg/L | [3] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half of the test animals during the exposure period.
Mechanism of Action: Photosystem I Inhibition and Oxidative Stress
Both this compound and diquat are potent inhibitors of Photosystem I (PSI), a critical component of the light-dependent reactions of photosynthesis. Their cationic nature allows them to accept electrons from the PSI complex, diverting them from their normal pathway. This process generates highly reactive free radicals. In the presence of oxygen, these radicals donate the electron to molecular oxygen, creating a superoxide anion. This initiates a cascade of reactions that produce other ROS, such as hydrogen peroxide and hydroxyl radicals. The resulting oxidative stress leads to lipid peroxidation, membrane damage, and ultimately, rapid cell death.[1][4]
References
Cross-Reactivity of Morfamquat in Paraquat Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Morfamquat in immunoassays designed for the detection of paraquat. Due to the structural similarities between these two quaternary ammonium herbicides, understanding the potential for analytical interference is crucial for accurate toxicological and environmental monitoring. This document outlines the structural basis for potential cross-reactivity, presents available comparative data, and provides a detailed experimental protocol for a standard paraquat immunoassay.
Structural Comparison: Paraquat vs. This compound
Paraquat and this compound share a core 4,4'-bipyridine structure, which is the primary antigenic determinant (epitope) recognized by anti-paraquat antibodies.[1][2][3] The key difference lies in the substituents attached to the nitrogen atoms of the bipyridine rings. Paraquat is N,N'-dimethyl-4,4'-bipyridinium dichloride, featuring simple methyl groups.[4][5][6] In contrast, this compound possesses larger, more complex N-substituted groups: 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium dichloride.[3][7][8]
This structural similarity, particularly the shared bipyridinium core, is the fundamental reason for potential cross-reactivity in paraquat immunoassays. The antibody generated against a paraquat-protein conjugate may also recognize the core structure of this compound, leading to a false-positive or an overestimation of paraquat concentration.
Cross-Reactivity Data
For a comprehensive understanding, the following table presents a template for cross-reactivity data, including compounds that are sometimes tested for cross-reactivity in paraquat immunoassays.
| Compound | Chemical Structure | Cross-Reactivity (%) in Paraquat Immunoassay |
| Paraquat | N,N'-dimethyl-4,4'-bipyridinium | 100 |
| This compound | 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium | Data Not Available |
| Diquat | 1,1'-ethylene-2,2'-bipyridyldiylium | Often low to negligible |
| Cyperquat | 1-methyl-4-phenylpyridinium | Data Not Available |
| Difenzoquat | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | Data Not Available |
Note: The degree of cross-reactivity is highly dependent on the specific antibody used in the assay. Without empirical data, the potential for this compound to cross-react remains a significant consideration for any paraquat immunoassay. Given the shared core structure, a degree of cross-reactivity should be anticipated.
Experimental Protocol: Competitive ELISA for Paraquat
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of paraquat. This protocol is based on the principles of competitive immunoassays commonly used for small molecule detection.[9][10][11][12][13]
Principle: This assay is a competitive immunoassay. Paraquat in a sample competes with a fixed amount of enzyme-labeled paraquat for a limited number of binding sites on an anti-paraquat antibody-coated microplate. A substrate is then added, which develops a color in proportion to the amount of enzyme-labeled paraquat that has bound to the antibody. The intensity of the color is inversely proportional to the concentration of paraquat in the sample.
Materials:
-
Paraquat ELISA Kit (containing anti-paraquat antibody-coated 96-well microplate, paraquat-enzyme conjugate, wash buffer, substrate, and stop solution)[14][15][16]
-
Paraquat standards of known concentrations
-
Samples for analysis
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of reading absorbance at the specified wavelength (e.g., 450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific kit manual.
-
Standard and Sample Addition: Add a defined volume of the standards and samples to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add the paraquat-enzyme conjugate to each well.
-
Incubation: Incubate the plate for a specified time and temperature to allow for the competitive binding reaction to occur.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation and Color Development: Incubate the plate for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of paraquat in the samples by interpolating their absorbance values on the standard curve.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Paraquat dichloride | C12H14Cl2N2 | CID 15938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound dichloride | C26H36Cl2N4O4 | CID 107850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Paraquat - Wikipedia [en.wikipedia.org]
- 5. Paraquat | C12H14N2+2 | CID 15939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. Competitive ELISA [elisa-antibody.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Abnova Paraquat ELISA Kit 1 Kit | Buy Online | Abnova™ | Fisher Scientific [fishersci.com]
- 16. abnova.com [abnova.com]
Comparative Analysis of Bipyridylium Herbicides' Impact on Different Plant Species: A Focus on Paraquat and Diquat as Morfamquat Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the specific herbicidal effects of Morfamquat is limited in publicly available scientific literature. This guide provides a comparative analysis of two closely related bipyridylium herbicides, paraquat and diquat, which share the same primary mechanism of action as this compound and are considered representative of its class. The data and protocols presented herein are based on existing research on these analogues.
Introduction
This compound, a quaternary ammonium herbicide, belongs to the bipyridylium class of compounds, which are known for their rapid, non-selective contact herbicidal activity.[1][2] Like its well-studied analogues, paraquat and diquat, this compound acts as a Photosystem I (PSI) electron transport inhibitor.[1][2][3] This mode of action leads to the generation of reactive oxygen species (ROS), causing rapid cell membrane damage, desiccation, and ultimately, plant death.[4][5] While broad-spectrum in their activity, evidence suggests a differential impact of these herbicides on various plant species, with paraquat generally exhibiting greater efficacy against grasses and diquat showing more pronounced effects on broadleaf weeds.[6]
This guide provides a comprehensive comparative analysis of the impact of paraquat and diquat on different plant species, summarizing key quantitative data, detailing experimental protocols for assessing their effects, and visualizing the underlying biochemical pathways.
Data Presentation: Comparative Efficacy and Physiological Impact
The following tables summarize quantitative data on the effects of paraquat and diquat on various plant species, focusing on growth inhibition, chlorophyll content reduction, and the induction of oxidative stress markers.
Table 1: Comparative Growth Inhibition of Various Plant Species by Paraquat and Diquat
| Plant Species | Herbicide | Application Rate | Growth Inhibition (%) | Reference |
| Corn (Zea mays L.) | Paraquat dichloride 138 g/L | 3.00 L/ha | Effective weed control, leading to increased dry shell weight | [7] |
| Goosegrass (Eleusine indica L.) | Paraquat | Not specified | Resistant biotypes show lower inhibition | [8] |
| Potato (Solanum tuberosum) | Paraquat | Not specified | Used as a desiccant before harvest | [9] |
| Soybean (Glycine max) | Paraquat | 100 µM | Shoot dry weight reduced by ~50% | [9] |
| Scenedesmus quadricauda (alga) | Paraquat | 2 mg/L | Complete growth inhibition | [10] |
| Scenedesmus quadricauda (alga) | Diquat | Not specified | Less toxic than paraquat | [11] |
Table 2: Impact on Chlorophyll Content
| Plant Species | Herbicide | Concentration | Observation | Reference |
| Redroot pigweed (Amaranthus retroflexus L.) | Metribuzin (Photosynthesis inhibitor) | Various | Linear decrease in chlorophyll with increasing concentration | [12] |
| Lettuce (Lactuca sativa L.) | Metribuzin (Photosynthesis inhibitor) | Various | Exponential decrease in chlorophyll with increasing concentration | [12] |
| Scenedesmus quadricauda (alga) | Paraquat | 2 mg/L | Complete inhibition of chlorophyll-a synthesis | [10] |
Table 3: Induction of Oxidative Stress Markers
| Plant Species | Herbicide | Concentration | Oxidative Stress Marker | Observation | Reference |
| Soybean (Glycine max) | Paraquat | 100 µM | Lipid Peroxidation (MDA) | Increased by ~33% | [9] |
| Cucumber (Cucumis sativus) | Paraquat | Not specified | MDA, O₂⁻, H₂O₂ | Increased under drought stress, but pretreatment with paraquat decreased them | [13] |
| Chlorella vulgaris (alga) | Paraquat | 0.75 µM | MDA | Increased | [14] |
| Pea (Pisum sativum L.) | Paraquat | Not specified | MDA, Oxidized Proteins | Increased | [15] |
| Potato (Solanum tuberosum) | Paraquat | High concentrations | Catalase (CAT) Activity | Inhibited | [16] |
| Potato (Solanum tuberosum) | Diquat | High concentrations | Glutathione Reductase (GR) Activity | Induced | [16] |
| Maize (Zea mays) | Paraquat | 1 µM | SOD, CAT, APX, GR Activities | Substantially enhanced | [17] |
| Chlorella vulgaris (alga) | Paraquat | 0.5 µM | SOD, Peroxidase, Catalase Activities | Increased 4.93, 3.19, and 3.09 times, respectively | [18] |
| Azolla microphylla | Paraquat | 10 µM | SOD, CAT, GPX, APX Activities | Increased by 2.4, 1.8, 3.0, and 2.2-fold, respectively | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Protocol for Measuring Chlorophyll Content
This protocol outlines the spectrophotometric method for determining chlorophyll concentration in plant tissues.[20][21][22]
Materials:
-
80% Acetone (or 100% Methanol), cooled
-
Mortar and pestle or tissue grinder
-
Quartz sand (optional)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Volumetric flasks
-
Cuvettes (1 cm light path)
Procedure:
-
Extraction:
-
Weigh a known amount of fresh leaf tissue (e.g., 100-200 mg).
-
Grind the tissue in a chilled mortar and pestle with a small amount of 80% acetone and a pinch of quartz sand until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.
-
Centrifuge the homogenate at approximately 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a volumetric flask.
-
Resuspend the pellet in 80% acetone and centrifuge again. Combine the supernatants.
-
Bring the final volume in the volumetric flask to a known volume with 80% acetone.
-
-
Spectrophotometric Measurement:
-
Use 80% acetone as a blank to calibrate the spectrophotometer.
-
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm.
-
-
Calculation:
-
Chlorophyll a (µg/mL) = (12.7 x A₆₆₃) - (2.69 x A₆₄₅)
-
Chlorophyll b (µg/mL) = (22.9 x A₆₄₅) - (4.68 x A₆₆₃)
-
Total Chlorophyll (µg/mL) = (20.2 x A₆₄₅) + (8.02 x A₆₆₃)
-
Calculate the total chlorophyll content per gram of fresh weight of the leaf tissue.
-
Protocol for Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol measures the level of lipid peroxidation, a key indicator of oxidative stress, by quantifying MDA.[1][2][23][24][25]
Materials:
-
Plant tissue
-
Trichloroacetic acid (TCA) solution (e.g., 0.1% and 20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)
-
Centrifuge
-
Water bath
-
Spectrophotometer
Procedure:
-
Homogenization:
-
Homogenize a known weight of plant tissue (e.g., 0.5 g) in a suitable volume of 0.1% TCA solution.
-
-
Centrifugation:
-
Centrifuge the homogenate at approximately 10,000 x g for 15 minutes.
-
-
Reaction:
-
Take an aliquot of the supernatant and add it to a reaction mixture containing 0.5% TBA in 20% TCA.
-
Heat the mixture in a water bath at 95°C for 30 minutes.
-
Quickly cool the reaction tubes on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the cooled mixture at 10,000 x g for 10 minutes to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.
-
-
Calculation:
-
Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹). The results are typically expressed as nmol MDA per gram of fresh weight.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of Bipyridylium Herbicide Action
Caption: Signaling pathway of bipyridylium herbicides in plants.
Experimental Workflow for Assessing Herbicide-Induced Oxidative Stress
Caption: Workflow for oxidative stress biomarker analysis.
Conclusion
The bipyridylium herbicides, represented here by paraquat and diquat, are potent inhibitors of Photosystem I, leading to rapid and extensive oxidative damage in susceptible plants. While their broad-spectrum nature is a key feature, the available data indicates a degree of species-specific efficacy, with paraquat being more effective against grasses and diquat against broadleaf weeds. The provided experimental protocols offer standardized methods for quantifying the physiological and biochemical impacts of these herbicides. The visualized signaling pathway illustrates the cascade of events from the initial inhibition of electron transport to the ultimate cell death, highlighting the central role of reactive oxygen species. Further research focusing on a wider range of plant species and employing standardized methodologies will be crucial for a more complete understanding of the comparative impacts of this compound and its analogues, aiding in the development of more targeted and effective weed management strategies.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. nwlifescience.com [nwlifescience.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. brieflands.com [brieflands.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Using Diquat in this way is more effective than Paraquat! - Knowledge [plantgrowthhormones.com]
- 7. foodsciencejournal.com [foodsciencejournal.com]
- 8. Transcriptome profiling to discover putative genes associated with paraquat resistance in goosegrass (Eleusine indica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaipan.org [thaipan.org]
- 10. Effects of 2,4-D, glyphosate and paraquat on growth, photosynthesis and chlorophyll-a synthesis of Scenedesmus quadricauda Berb 614 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apms.org [apms.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative Damage in Pea Plants Exposed to Water Deficit or Paraquat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitory effects of paraquat on photosynthesis and the response to oxidative stress in Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 21. horticulture.webhosting.cals.wisc.edu [horticulture.webhosting.cals.wisc.edu]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of Malondialdehyde, Chlorophyll Proline, Soluble Sugar, and Glutathione Content in Arabidopsis seedling [bio-protocol.org]
- 24. Analysis of Malondialdehyde, Chlorophyll Proline, Soluble Sugar, and Glutathione Content in Arabidopsis seedling [en.bio-protocol.org]
- 25. Malondialdehyde Assays in Higher Plants | Springer Nature Experiments [experiments.springernature.com]
Validating the Role of Specific Transporters in Morfamquat Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of transporters potentially involved in the uptake of Morfamquat, a bipyridinium herbicide. Due to the limited availability of direct experimental data for this compound, this guide leverages the more extensive research conducted on the structurally similar herbicide, Paraquat. The information presented herein is intended to serve as a valuable resource for designing experiments to validate the role of these transporters in this compound uptake.
Introduction
This compound, like Paraquat, exerts its herbicidal activity by disrupting photosystem I in plants, leading to the generation of reactive oxygen species and subsequent cell death. The entry of these charged molecules into cells is a critical step in their toxicity and is mediated by specific transporter proteins. Understanding which transporters are responsible for this compound uptake is crucial for developing strategies to enhance its efficacy, mitigate its toxicity in non-target organisms, and manage herbicide resistance. This guide compares key transporter families implicated in Paraquat transport, which are strong candidates for mediating this compound uptake.
Comparison of Potential this compound Transporters
The following table summarizes quantitative data for transporters identified in Paraquat uptake studies. These transporters represent the primary candidates for investigating this compound transport. The data is compiled from studies using heterologous expression systems and whole-organism analyses.
| Transporter Family | Specific Transporter | Organism/Cell Line | Substrate(s) | Key Findings on Paraquat Uptake | Potential Relevance for this compound |
| Solute Carrier (SLC) Superfamily | hOCT2 (SLC22A2) | Human Embryonic Kidney (HEK)-293 cells | Organic cations, Paraquat | Overexpression significantly enhanced Paraquat accumulation (12-fold increase) and cytotoxicity (18-fold increase).[1] | High. hOCT2 is a key transporter for organic cations and likely recognizes the charged structure of this compound. |
| hMATE1 (SLC47A1) | Human Embryonic Kidney (HEK)-293 cells | Organic cations, Paraquat | Overexpression enhanced Paraquat accumulation (18-fold increase) and cytotoxicity (5.7-fold increase).[1] | High. As an efflux transporter, its role in this compound distribution and clearance warrants investigation. | |
| L-type Amino Acid Transporter (LAT) Family | LAT1/RMV1/PUT3 | Arabidopsis thaliana | Polyamines, Paraquat | A primary route for Paraquat entry into plant cells. | High. The structural similarity between polyamines and bipyridiniums suggests LATs are strong candidates for this compound uptake in plants. |
| LAT4/PAR1/PUT2 | Arabidopsis thaliana | Polyamines, Paraquat | Involved in the accumulation of Paraquat in the chloroplast, possibly via the Golgi apparatus.[2][3] | High. Understanding intracellular trafficking is key to this compound's mechanism of action. | |
| ATP-Binding Cassette (ABC) Transporter Superfamily | AtPDR11 | Arabidopsis thaliana | Paraquat | Involved in Paraquat transport across the plasma membrane.[2] | Moderate to High. ABC transporters are known for their broad substrate specificity and could be involved in this compound transport. |
| Cationic Amino Acid Transporter (CAT) Family | CAT4 | Horseweed (Conyza canadensis) | Cationic amino acids, polyamines | Implicated in enhanced Paraquat resistance.[4] | Moderate. Its role in resistance suggests it could be a pathway for this compound uptake or sequestration. |
Experimental Protocols
Detailed methodologies are essential for validating the role of the aforementioned transporters in this compound uptake. Below are protocols adapted from studies on Paraquat and other herbicides, which can be applied to this compound research.
Protocol 1: Heterologous Expression and Uptake Assay
This protocol is used to determine if a specific transporter can mediate the uptake of this compound in a controlled cellular system.
1. Gene Cloning and Vector Construction:
- Isolate the full-length cDNA of the candidate transporter gene (e.g., hOCT2, AtLAT1) from the organism of interest.
- Clone the cDNA into a suitable expression vector for mammalian cells (e.g., pcDNA3.1) or yeast (e.g., pYES2).
- Verify the construct by DNA sequencing.
2. Cell Culture and Transfection/Transformation:
- Mammalian Cells (e.g., HEK-293):
- Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Transfect the cells with the transporter expression vector or an empty vector (as a control) using a suitable transfection reagent (e.g., Lipofectamine).
- Select for stably transfected cells using an appropriate antibiotic (e.g., G418).
- Yeast (e.g., Saccharomyces cerevisiae):
- Transform yeast cells with the expression vector or empty vector using the lithium acetate method.
- Select for transformants on appropriate synthetic defined medium lacking a specific nutrient (e.g., uracil).
3. Uptake Assay:
- Seed the transfected/transformed cells in 24-well plates.
- After reaching confluency (for mammalian cells) or logarithmic growth phase (for yeast), wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution for mammalian cells).
- Incubate the cells with varying concentrations of radiolabeled this compound (if available) or with a fixed concentration of non-labeled this compound in the uptake buffer for a defined period (e.g., 5-30 minutes) at 37°C.
- To determine non-specific uptake, perform parallel experiments at 4°C or in the presence of a known inhibitor of the transporter.
- Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Lyse the cells and measure the intracellular concentration of this compound using liquid scintillation counting (for radiolabeled compound) or a suitable analytical method like HPLC-MS/MS.
- Normalize the uptake to the protein concentration of the cell lysate.
4. Data Analysis:
- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
- Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
Protocol 2: Whole-Plant Herbicide Uptake and Translocation Assay
This protocol assesses the absorption and movement of this compound in plants.
1. Plant Growth:
- Grow susceptible and potentially resistant plant biotypes from seeds in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).
2. Radiolabeled Herbicide Application:
- Apply a small droplet of radiolabeled [¹⁴C]this compound solution of known concentration and radioactivity to a specific location on a leaf of each plant.
3. Incubation and Harvesting:
- Harvest the plants at different time points after application (e.g., 6, 24, 48 hours).
- Separate the treated leaf, other leaves, stem, and roots.
4. Quantification of Radioactivity:
- The treated leaf should be washed with a solution (e.g., 10% methanol) to remove unabsorbed herbicide from the surface.
- Combust the different plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.
- Measure the radioactivity in each plant part using a liquid scintillation counter.
5. Autoradiography (Qualitative Analysis):
- Press the whole plant against an X-ray film or a phosphor imaging screen for a period of time.
- Develop the film or scan the screen to visualize the distribution of the radiolabeled this compound within the plant.
6. Data Analysis:
- Calculate the percentage of absorbed this compound that was translocated to different parts of the plant.
- Compare the uptake and translocation patterns between susceptible and resistant biotypes.
Visualizing Cellular Transport and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Cellular uptake pathway of this compound mediated by a candidate transporter.
Caption: Workflow for validating the role of transporters in this compound uptake.
Conclusion
While direct experimental evidence for this compound-specific transporters is currently scarce, the extensive research on the structurally similar herbicide Paraquat provides a strong foundation for identifying and validating these transport mechanisms. The transporters and protocols outlined in this guide offer a robust starting point for researchers aiming to elucidate the pathways of this compound uptake. By employing these comparative approaches and detailed methodologies, the scientific community can advance our understanding of this compound's mode of action, paving the way for improved agricultural practices and safety assessments.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARAQUAT RESISTANT1, a Golgi-Localized Putative Transporter Protein, Is Involved in Intracellular Transport of Paraquat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Morfamquat and Other Bipyridinium Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Morfamquat and other notable bipyridinium herbicides, primarily Paraquat and Diquat. The information is curated for researchers, scientists, and professionals in drug development, offering objective comparisons of performance supported by available experimental data. Due to its limited contemporary use and available research, quantitative data for this compound is sparse; therefore, this guide emphasizes a qualitative comparison for this compound alongside quantitative data for the more widely studied Paraquat and Diquat.
Introduction to Bipyridinium Herbicides
Bipyridinium herbicides are a class of quaternary ammonium compounds characterized by their rapid, non-selective, contact herbicidal activity.[1] They act by interfering with the electron transport chain in Photosystem I of plants, leading to the generation of reactive oxygen species (ROS) that cause rapid cell membrane damage and desiccation.[2][3] The most prominent members of this class are Paraquat and Diquat, while this compound is a less common, largely obsolete analogue.[1][4]
Mechanism of Action: Photosystem I Inhibition
The primary mode of action for all three bipyridinium herbicides involves the disruption of photosynthesis at Photosystem I (PS I).[3][5] Upon entering the plant chloroplasts, these herbicides accept electrons from the iron-sulfur centers of PS I, becoming radical cations.[3] These radicals then rapidly react with molecular oxygen to produce superoxide radicals. This process regenerates the original bipyridinium cation, allowing it to continuously accept electrons and generate ROS in a cyclical manner. The accumulation of superoxide and subsequently other ROS like hydrogen peroxide and hydroxyl radicals leads to lipid peroxidation, membrane damage, and ultimately, cell death.[3][6]
Caption: Mechanism of action for bipyridinium herbicides.
Comparative Herbicidal Efficacy
Direct comparative studies including this compound are limited. However, based on available literature, this compound is described as a broad-spectrum contact herbicide once used for the control of broadleaved weeds.[5] Paraquat is generally recognized as being more effective against grasses, while Diquat shows greater activity on broadleaf weeds.[7]
Table 1: Qualitative Comparison of Herbicidal Spectrum
| Herbicide | Primary Target Weeds | Speed of Action |
| This compound | Broadleaved weeds[5] | Rapid (assumed, characteristic of the class) |
| Paraquat | Grasses and broadleaved weeds[7] | Very Rapid[8] |
| Diquat | Broadleaved weeds[7] | Very Rapid[8] |
Comparative Toxicity
Bipyridinium herbicides are known for their acute toxicity to animals and humans.[9] Paraquat is considered the most toxic of the commonly used bipyridinium herbicides upon ingestion.[9] Diquat is generally considered to be less toxic than paraquat.[9] this compound is described as moderately toxic to mammals and is a known neurotoxin, as well as a skin and eye irritant.[4][5]
Table 2: Acute Oral Toxicity Data (LD50) in Rats
| Herbicide | LD50 (mg/kg) | Toxicity Class | Reference |
| This compound | Data not available | Moderately Toxic[4] | - |
| Paraquat | 157 | Highly Toxic | [7] |
| Diquat | 430 | Moderately Toxic | [7] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.[10]
Experimental Protocols
Whole-Plant Herbicide Efficacy Assay
This protocol is a generalized procedure for assessing the efficacy of herbicides in a greenhouse setting.[11]
Objective: To determine the effective dose of a herbicide required to control specific weed species.
Materials:
-
Weed seeds of the target species
-
Pots filled with a standard potting mix
-
Greenhouse or controlled environment chamber
-
Precision bench sprayer
-
Herbicide formulations (this compound, Paraquat, Diquat)
-
Surfactants (if required by the herbicide label)
Procedure:
-
Seed Germination and Plant Growth: Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a range of herbicide concentrations. Apply the herbicides to the plants using a precision bench sprayer to ensure uniform coverage. Include an untreated control group.
-
Evaluation: After a set period (e.g., 7, 14, and 21 days), visually assess the percentage of weed control or measure the fresh/dry weight of the above-ground biomass.
-
Data Analysis: Calculate the ED50 value (the herbicide dose that causes a 50% reduction in plant growth compared to the control) using appropriate statistical software and dose-response models.[12][13]
Caption: Experimental workflow for herbicide efficacy testing.
Acute Oral Toxicity Study (LD50)
This is a generalized protocol based on standard toxicological testing guidelines.
Objective: To determine the median lethal dose (LD50) of a substance.
Materials:
-
Test substance (e.g., this compound, Paraquat, Diquat)
-
Test animals (commonly rats)
-
Oral gavage equipment
-
Animal housing facilities
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions.
-
Dose Administration: Administer graded single doses of the test substance orally to different groups of animals. Include a control group that receives the vehicle only.
-
Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using statistical methods such as probit analysis.
Summary and Conclusion
This compound, Paraquat, and Diquat are all bipyridinium herbicides that share a common mechanism of action by inhibiting Photosystem I and inducing oxidative stress in plants. Paraquat and Diquat are well-characterized, with Paraquat being more potent against grasses and more acutely toxic to mammals, while Diquat is more effective on broadleaf weeds and has a lower acute toxicity.
This compound is a less common analogue with limited available data. It is known to be a moderately toxic, broad-spectrum herbicide. The lack of recent, comprehensive studies on this compound makes direct quantitative comparisons with Paraquat and Diquat challenging. Researchers interested in this compound would likely need to conduct foundational efficacy and toxicology studies.
For professionals in drug development, the mechanism of ROS generation by bipyridinium herbicides provides a classic model for studying oxidative stress-induced cell death, a pathway relevant to various disease states. The differences in toxicity and target specificity between Paraquat and Diquat may offer insights into structure-activity relationships and mechanisms of selective toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 5. This compound dichloride [sitem.herts.ac.uk]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. apms.org [apms.org]
- 8. journals.flvc.org [journals.flvc.org]
- 9. Diquat vs. Paraquat: Similarities, Differences, and Health Effects • Drugwatcher.org [drugwatcher.org]
- 10. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caws.org.nz [caws.org.nz]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Photosystem I Inhibition: Morfamquat vs. Paraquat and Diquat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Morfamquat on Photosystem I (PSI), benchmarked against the well-documented PSI inhibitors, Paraquat and Diquat. The information presented is curated from experimental data to facilitate an objective evaluation of their respective potencies and mechanisms of action.
Executive Summary
Comparative Analysis of Inhibitory Effects
While specific IC50 values for the direct inhibition of Photosystem I by this compound are not extensively reported in publicly accessible literature, the comparative toxicity of these bipyridylium herbicides can be inferred from various studies on whole organisms and cellular systems. It is important to note that whole-organism toxicity is influenced by various factors beyond direct enzyme inhibition, such as uptake, translocation, and metabolism.
| Herbicide | Chemical Class | Target Site | Inferred Potency (based on available toxicity data) |
| This compound | Bipyridylium | Photosystem I (PSI) | Moderately to Highly Toxic[1] |
| Paraquat | Bipyridylium | Photosystem I (PSI) | Highly Toxic[1][2][3][4] |
| Diquat | Bipyridylium | Photosystem I (PSI) | Highly Toxic[1][4] |
Note: The inferred potency is a qualitative assessment based on general toxicity data and does not represent a direct comparison of IC50 values for PSI inhibition.
Mechanism of Action: Inhibition of Photosystem I and Oxidative Stress Cascade
The primary mode of action for this compound, Paraquat, and Diquat is the disruption of the photosynthetic electron transport chain at Photosystem I.[5] These herbicides act as alternative electron acceptors, diverting high-energy electrons from the iron-sulfur clusters of PSI.
Caption: Mechanism of Photosystem I inhibition and subsequent ROS-induced cellular damage.
The reduced herbicide radical then rapidly reacts with molecular oxygen to produce a superoxide radical. This initiates a cascade of reactive oxygen species (ROS) formation, including hydrogen peroxide and the highly damaging hydroxyl radical.[6][7][8][9][10] These ROS molecules indiscriminately attack cellular components, leading to lipid peroxidation, membrane leakage, and ultimately, rapid cell death.[6][7][8][9][10]
Experimental Protocols
To quantitatively assess and compare the inhibitory effects of this compound, Paraquat, and Diquat on Photosystem I, the following experimental workflow is recommended.
Caption: Experimental workflow for comparing the inhibitory effects of herbicides on Photosystem I.
Detailed Methodologies
1. Isolation of Intact Chloroplasts:
-
Plant Material: Use fresh, healthy spinach leaves, kept in the dark for at least one hour before use to reduce starch content.
-
Isolation Buffer: Prepare a chilled isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, and 0.1% BSA).
-
Homogenization: Homogenize the leaves in the isolation buffer using a blender with short bursts to minimize damage to the chloroplasts.
-
Filtration: Filter the homogenate through several layers of cheesecloth or miracloth to remove large debris.
-
Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.
-
Purification (Optional): For higher purity, resuspend the chloroplast pellet and layer it onto a Percoll gradient before centrifugation.
2. Photosystem I Activity Assay (Spectrophotometric Method):
This assay measures the rate of oxygen consumption resulting from the transfer of electrons from an artificial donor to an artificial acceptor via PSI.
-
Reaction Mixture: In a temperature-controlled cuvette, prepare a reaction mixture containing:
-
Chloroplast suspension (equivalent to 10-20 µg chlorophyll/mL)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2, 10 mM NaCl)
-
10 µM DCMU (to block electron flow from Photosystem II)
-
1 mM Sodium Ascorbate
-
100 µM DCPIP (2,6-dichlorophenolindophenol)
-
1 mM Sodium Azide (to inhibit catalase)
-
0.5 mM Methyl Viologen (Paraquat can be used as the acceptor)
-
-
Inhibitor Addition: Add varying concentrations of this compound, Paraquat, or Diquat to the reaction mixture. Include a control with no herbicide.
-
Measurement: Place the cuvette in a spectrophotometer equipped with an oxygen electrode or a Clark-type electrode. Illuminate the sample with actinic light (e.g., >650 nm) and record the rate of oxygen consumption. Alternatively, the photoreduction of methyl viologen can be coupled to the oxidation of NADPH, and the decrease in absorbance at 340 nm can be monitored.
-
Data Analysis: Calculate the percentage of inhibition for each herbicide concentration relative to the control. Plot the percent inhibition against the logarithm of the herbicide concentration and determine the IC50 value (the concentration that causes 50% inhibition) using a suitable regression analysis.
Conclusion
References
- 1. Comparison of one-electron reduction activity against the bipyridylium herbicides, paraquat and diquat, in microsomal and mitochondrial fractions of liver, lung and kidney (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of paraquat on photosynthesis and the response to oxidative stress in Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bipyridylium herbicide toxicity in vitro: comparative study of the cytotoxicity of paraquat and diquat toward the pulmonary alveolar macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies [mdpi.com]
- 7. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 10. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Morfamquat's Distinct Mode of Action: A Comparative Analysis with Other Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of Morfamquat, a quaternary ammonium herbicide, with other major classes of herbicides. By examining its unique mechanism of action at the molecular level and comparing its performance through available experimental data, this document aims to offer a clear perspective for researchers in weed science and herbicide development.
Executive Summary
This compound belongs to the bipyridylium chemical family and acts as a Photosystem I (PSI) inhibitor.[1][2] Its primary mode of action involves the diversion of electrons from the PSI electron transport chain, leading to the generation of highly reactive oxygen species (ROS). This cascade of oxidative stress results in rapid cell membrane disruption and subsequent plant death. This mechanism contrasts sharply with other herbicide classes that target different metabolic pathways, such as amino acid synthesis, lipid synthesis, or hormonal regulation. While direct comparative efficacy data for the now obsolete this compound is scarce, its action is analogous to its close chemical relatives, paraquat and diquat. Understanding these differences is crucial for developing novel herbicides and managing herbicide resistance.
Comparative Analysis of Herbicide Modes of Action
The primary distinction between this compound and other herbicides lies in its target site and the subsequent physiological effects. The following table summarizes these differences, with data for the bipyridylium class represented by its more studied relatives, paraquat and diquat.
| Herbicide Class | Example Active Ingredient(s) | Primary Target Site | Primary Physiological Effect | Speed of Action | Translocation |
| Photosystem I Inhibitors | This compound, Paraquat, Diquat | Photosystem I (PSI) electron transport chain | Generation of reactive oxygen species (ROS), leading to rapid cell membrane destruction (lipid peroxidation) | Very Rapid (hours to days) | Contact (limited) |
| EPSP Synthase Inhibitors | Glyphosate | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Inhibition of aromatic amino acid synthesis | Slow (days to weeks) | Systemic |
| Glutamine Synthetase Inhibitors | Glufosinate-ammonium | Glutamine Synthetase | Inhibition of amino acid metabolism and ammonia accumulation | Moderate to Rapid (days) | Contact (limited) |
| ACCase Inhibitors | Clodinafop-propargyl, Fenoxaprop-p-ethyl | Acetyl-CoA carboxylase (ACCase) | Inhibition of fatty acid synthesis | Slow (days to weeks) | Systemic |
| ALS/AHAS Inhibitors | Imazethapyr, Thifensulfuron | Acetolactate synthase (ALS) / Acetohydroxyacid synthase (AHAS) | Inhibition of branched-chain amino acid synthesis | Slow (days to weeks) | Systemic |
| Synthetic Auxins | 2,4-D, Dicamba | Auxin binding proteins | Disruption of hormonal balance, leading to uncontrolled growth | Moderate (days) | Systemic |
| Photosystem II Inhibitors | Atrazine, Diuron | D1 protein of the Photosystem II (PSII) complex | Inhibition of photosynthetic electron transport | Moderate to Slow (days to weeks) | Systemic (root uptake) or Contact (foliar uptake) |
Quantitative Performance Data
Direct quantitative comparisons involving this compound are limited in recent literature. However, studies comparing its close relative, paraquat, with other broad-spectrum herbicides provide valuable insights into the performance of PSI inhibitors.
Table 2.1: Comparative Efficacy of Broad-Spectrum Herbicides in Oil Palm Plantations [3]
| Herbicide | Application Rate (g a.i. ha-1) | Weed Growth Reduction (%) at 8 WAT * | Duration of Effective Weed Control (Weeks) | Primary Mode of Action |
| Paraquat | 200 | 56.7 | 6.8 | Photosystem I Inhibition |
| 400 | 72.8 | 8.8 | ||
| 600 | 78.3 | 9.8 | ||
| 800 | 83.2 | 10.8 | ||
| Glufosinate-ammonium | 200 | 85.3 | 11.3 | Glutamine Synthetase Inhibition |
| 400 | 95.8 | 14.3 | ||
| 600 | 99.0 | 15.3 | ||
| 800 | 99.0 | 15.8 | ||
| Glyphosate | 400 | 88.5 | 12.3 | EPSP Synthase Inhibition |
| 800 | 98.7 | 15.3 | ||
| 1200 | 99.0 | 15.8 | ||
| 1600 | 99.0 | 16.0 |
*WAT: Weeks After Treatment
Table 2.2: Efficacy of Herbicides on Post-Emergence Weeds in Cotton Fields [4]
| Herbicide | Application Rate (L ha-1) | Mean Weed Density Reduction (%) * | Primary Mode of Action |
| Paraquat | 1 | 68.7 | Photosystem I Inhibition |
| Glyphosate | 3 | 75.4 | EPSP Synthase Inhibition |
| Dicamba | 1 | 82.1 | Synthetic Auxin |
| S-metolachlor | 1.5 | 55.3 | Long-chain fatty acid synthesis inhibition |
*Mean reduction across pigweed, Canada thistle, barnyardgrass, and field bindweed.
Experimental Protocols
Whole-Plant Herbicide Efficacy Bioassay
This protocol outlines a standard method for assessing the efficacy of a herbicide on a target weed species.
-
Plant Material: Seeds of the target weed species are germinated and grown in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at a specified growth stage (e.g., 3-4 leaf stage). A range of doses, including a non-treated control and rates above and below the recommended field rate, are applied using a calibrated cabinet sprayer to ensure uniform coverage.
-
Data Collection:
-
Visual Injury Assessment: Plant injury is visually rated at set intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction (GR50): At the end of the experiment (e.g., 21 days after treatment), the above-ground biomass of the treated plants is harvested, dried in an oven at 70°C for 72 hours, and weighed. The dose required to reduce plant growth by 50% (GR50) is calculated using dose-response curve analysis.
-
Mortality (LD50): The number of surviving plants is counted, and the dose required to kill 50% of the plants (LD50) is determined.
-
Measurement of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of cell membrane damage.
-
Sample Collection: Leaf tissue (approximately 0.2 g) is harvested from control and herbicide-treated plants at various time points after application and immediately frozen in liquid nitrogen.
-
Homogenization: The tissue is ground to a fine powder in a pre-chilled mortar and pestle with 2 mL of 0.1% (w/v) trichloroacetic acid (TCA).
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C.
-
Reaction: 0.5 mL of the supernatant is mixed with 1.5 mL of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.
-
Incubation: The mixture is heated at 95°C for 30 minutes and then quickly cooled on ice.
-
Measurement: The absorbance of the supernatant is measured at 532 nm and 600 nm (to correct for non-specific turbidity).
-
Calculation: The concentration of MDA is calculated using its extinction coefficient (155 mM-1 cm-1) and expressed as nmol g-1 fresh weight.
Visualizing the Differences: Mode of Action and Experimental Workflow
Mode of Action of this compound (Photosystem I Inhibition)
Caption: this compound intercepts electrons from Photosystem I, generating reactive oxygen species.
Comparison of Primary Herbicide Target Sites
References
Validating Neurotoxic Effects: A Comparative Guide to Paraquat in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note on Morfamquat: While this guide focuses on the validation of neurotoxic effects, specific experimental data on this compound in animal models is limited in the current scientific literature. Therefore, this guide will focus on the extensively studied and structurally similar bipyridyl herbicide, Paraquat, as a representative model for inducing and evaluating neurotoxicity. The methodologies and findings presented for Paraquat can serve as a foundational framework for designing and interpreting future studies on this compound.
Comparative Analysis of Neurotoxic Effects
Paraquat is a widely used herbicide that has been extensively studied as a neurotoxic agent in various animal models. Its administration is known to induce selective degeneration of dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[1][2][3] This has led to its use in creating animal models to study the mechanisms of neurodegeneration and to test potential therapeutic interventions. The following tables summarize the quantitative effects of Paraquat compared to other well-established neurotoxins.
| Neurotoxin | Animal Model | Dosage and Administration | Effect on Dopaminergic Neurons (Substantia Nigra) | Behavioral Deficits |
| Paraquat | C57BL/6 Mice | 10 mg/kg, intraperitoneal, once a week for 3 weeks[1][3] | ~25-40% loss of Tyrosine Hydroxylase (TH)-positive neurons[1][3] | Reduced ambulatory activity[4] |
| MPTP | C57BL/6 Mice | 15 mg/kg, subcutaneous, two injections 10 hours apart[1] | ~27-30% decrease in striatal and midbrain TH immunoreactivity[1] | Significant motor impairments |
| Rotenone | Lewis Rats | 2.5-3.0 mg/kg/day, intravenous, for 5-7 days | ~30-50% reduction in TH immunoreactivity in substantia nigra and striatum[1] | Motor deficits |
| Neurochemical Alterations in the Striatum | ||
| Neurotoxin | Dopamine (DA) Levels | DOPAC & HVA Levels (DA metabolites) |
| Paraquat | Variable results, some studies report no significant change[5] | Variable results, some studies report no significant change[5] |
| MPTP | Significant reduction[5] | Significant reduction[5] |
| Rotenone | Significant reduction | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of neurotoxicity studies. Below are representative protocols for inducing and assessing the neurotoxic effects of Paraquat in a mouse model.
Protocol 1: Paraquat Administration to C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice, 8-12 months old.[1]
-
Reagent Preparation: Prepare a solution of Paraquat dichloride in sterile saline (0.9% NaCl).
-
Administration: Administer Paraquat at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[1][3]
-
Dosing Schedule: Injections are performed once a week for a total of three weeks.[1][3]
-
Control Group: Administer an equivalent volume of sterile saline to the control group of mice.
-
Post-Injection Monitoring: Monitor the animals for any signs of distress or toxicity.
-
Sacrifice and Tissue Collection: One day after the final injection, euthanize the animals and collect brain tissue for subsequent analysis.[1]
Protocol 2: Assessment of Motor Deficits - Rotarod Test
-
Apparatus: An accelerating rotarod treadmill.
-
Acclimation and Training: For 2-3 consecutive days before the first Paraquat injection, train the mice on the rotarod. Each training session consists of three trials with an inter-trial interval of at least 15 minutes.
-
Testing: One week after the final Paraquat injection, test the mice on the rotarod. The rod should accelerate from a starting speed to a final speed over a set period.
-
Data Collection: Record the latency to fall from the rod for each mouse. A shorter latency to fall in the Paraquat-treated group compared to the control group indicates a motor deficit.
Protocol 3: Immunohistochemical Analysis of Dopaminergic Neurons
-
Tissue Preparation: Perfuse the mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight. Subsequently, cryoprotect the brains in a sucrose solution.
-
Sectioning: Cut coronal sections of the substantia nigra (typically 30-40 µm thick) using a cryostat or vibratome.
-
Immunostaining:
-
Block non-specific binding sites using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) reagent.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta. A significant reduction in the number of TH-positive cells in the Paraquat-treated group compared to the control group indicates neurodegeneration.[5]
Protocol 4: Neurochemical Analysis by HPLC
-
Sample Preparation: Dissect the striatum from the collected brain tissue and homogenize it in an appropriate buffer.
-
HPLC Analysis: Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
Data Analysis: Compare the levels of these neurochemicals between the Paraquat-treated and control groups.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for a Paraquat-induced neurotoxicity study in mice.
Caption: Simplified signaling pathway of Paraquat-induced neurotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral and Histopathological Consequences of Paraquat Intoxication in Mice: Effects of α-Synuclein Over-Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paraquat Exposure Increases Oxidative Stress Within the Dorsal Striatum of Male Mice With a Genetic Deficiency in One-carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Navigating the Safe Disposal of Morfamquat: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Morfamquat, an obsolete quaternary ammonium herbicide, requires careful consideration for its disposal due to its inherent toxicity.[1][2] This guide provides essential, step-by-step procedural information for the safe and compliant management of this compound waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
In case of potential aerosol generation, a respirator should be used.
All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary for this compound Hazard Profile
For a quick reference, the following table summarizes key hazard information for this compound.
| Hazard Identification | Description | Source |
| Acute Toxicity | Moderately toxic to mammals. | [1][2] |
| Neurotoxicity | Identified as a neurotoxin. | [1][2] |
| Irritation | Known skin and eye irritant. | [1][2] |
| Regulatory Status | Not approved for use in Great Britain and the European Union. | [1][2] |
Experimental Protocols: General Procedure for this compound Waste Disposal
Due to its classification as an obsolete and hazardous pesticide, specific, validated protocols for the chemical neutralization of this compound in a laboratory setting are not available. The recommended and required method for disposal is through a licensed hazardous waste management company. The following steps provide a general framework for the safe handling and preparation of this compound waste for professional disposal.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container with "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.
Step 2: Containerization
-
Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste.
-
Ensure the container is in good condition and compatible with this compound.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Documentation
-
Maintain a log of the accumulated this compound waste, noting the quantity and date of accumulation.
-
Consult your institution's environmental health and safety (EHS) office for specific documentation requirements.
Step 5: Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with all necessary information regarding the waste, including its identity and quantity. High-temperature incineration is often the required disposal method for such obsolete pesticides.[3]
Note: Never attempt to dispose of this compound down the drain or in regular trash. This is unsafe, environmentally harmful, and likely illegal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
References
Personal protective equipment for handling Morfamquat
FOR IMMEDIATE ACTION: Morfamquat is a moderately toxic herbicide that can cause significant harm upon exposure. It is identified as a neurotoxin and a skin and eye irritant.[1][2] Strict adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must treat this compound with extreme caution. Although obsolete and not widely used, its handling requires stringent safety measures analogous to those for other highly toxic quaternary ammonium herbicides like Paraquat.[1][2] The following guidance provides a direct, procedural framework for the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical line of defense against this compound exposure. Personnel must be trained in the correct donning, doffing, and maintenance of all required PPE.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Specifications and Use |
| Hand Protection | Chemical-resistant gloves (unlined, elbow-length) | Nitrile, butyl, or neoprene gloves provide good protection.[3] Avoid leather or cotton gloves, which can absorb the chemical.[3] Inspect gloves for any signs of degradation or puncture before each use. Wash the exterior of gloves before removal. |
| Body Protection | Chemical-resistant coveralls over regular work attire | Wear a long-sleeved coverall.[4][5] For mixing or handling concentrates where splashing is a risk, a chemical-resistant apron should be worn over the coveralls.[3] |
| Eye and Face Protection | Safety goggles and a face shield | Use snug-fitting, non-fogging safety goggles that provide protection against chemical splashes.[3][6] A full-face shield must be worn over the goggles when handling liquid formulations or there is a significant risk of splashing.[3] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required when handling this compound powder or creating aerosols.[7] The specific type of cartridge should be selected based on a risk assessment of the planned procedure. |
| Foot Protection | Chemical-resistant footwear | Wear chemical-resistant boots with pant legs worn outside of the boots to prevent contamination.[6] Leather or canvas shoes are not permissible.[6] |
Operational Plan for Handling this compound
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7] The work area should be prepared with absorbent pads to contain any potential spills.[7]
Experimental Protocol: Preparation of a this compound Solution
-
Preparation: Designate a certified chemical fume hood for the procedure. Cover the work surface with absorbent, plastic-backed pads.
-
PPE: Don all required PPE as specified in Table 1.
-
Weighing: If starting with a solid form, carefully weigh the required amount of this compound in the fume hood. Avoid creating dust.
-
Solution Preparation: Slowly add the this compound to the solvent in a suitable container. Use a magnetic stirrer to aid dissolution and avoid splashing.
-
Post-handling: After the procedure, wipe down all surfaces in the fume hood with a suitable decontaminant.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and compatible hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., glassware, plasticware) | Triple-rinse with a suitable solvent. The first two rinsates should be collected as hazardous waste. Dispose of the cleaned labware according to standard laboratory procedures. |
| Contaminated PPE and Consumables (e.g., gloves, absorbent pads) | Place all contaminated disposable items in a designated hazardous waste bag within the fume hood.[7] Seal the bag and place it in a secondary container for hazardous waste pickup. |
| Spills | In case of a small spill within the fume hood, use an appropriate absorbent material to contain it. All materials used for cleanup must be disposed of as hazardous waste.[7] For larger spills, evacuate the area and contact the institution's safety office immediately. |
Incineration is the recommended disposal method for this compound, though this is often managed by specialized hazardous waste disposal services.[8]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound (Ref: PP 745) [sitem.herts.ac.uk]
- 2. This compound dichloride [sitem.herts.ac.uk]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. unthsc.edu [unthsc.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
